molecular formula C6H12INO B173318 N-(Tert-butyl)-2-iodoacetamide CAS No. 103615-48-1

N-(Tert-butyl)-2-iodoacetamide

Cat. No.: B173318
CAS No.: 103615-48-1
M. Wt: 241.07 g/mol
InChI Key: DTBBVLUBVPCFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tert-butyl)-2-iodoacetamide, also known as this compound, is a useful research compound. Its molecular formula is C6H12INO and its molecular weight is 241.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12INO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBBVLUBVPCFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(Tert-butyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, field-proven protocol for the synthesis of N-(tert-butyl)-2-iodoacetamide, a critical alkylating agent in proteomics and drug discovery. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind the protocol, offering insights into reaction mechanisms, safety considerations, and the rationale for specific procedural choices. It is designed for researchers, scientists, and drug development professionals who require a robust and reproducible method for preparing this essential reagent.

Introduction and Significance

This compound is a valuable chemical tool, primarily recognized for its role as a cysteine-specific alkylating agent.[1][2] In the field of proteomics, it is ubiquitously employed to irreversibly block the thiol groups (-SH) of cysteine residues in proteins. This modification, known as carbamidomethylation, is a crucial step following the reduction of disulfide bonds. By capping the free thiols, it prevents their re-oxidation and ensures that proteins remain in a linearized state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.[3][4]

The tert-butyl group provides a degree of steric bulk and hydrophobicity that can be advantageous in specific applications, and isotopically labeled versions of the molecule are used in quantitative proteomics strategies.[1][2] Furthermore, its function as an alkylating agent makes it a useful inhibitor for enzymes with a cysteine in their active site, such as deubiquitinases (DUBs), rendering it a valuable probe in chemical biology and early-stage drug discovery.[3]

This guide details a reliable two-step synthesis, beginning with the formation of an amide bond to create the chloroacetamide intermediate, followed by a halide exchange reaction to yield the final iodoacetamide product.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two sequential steps starting from commercially available precursors.

  • Amide Formation: Tert-butylamine is acylated using chloroacetyl chloride in an inert solvent. This is a standard nucleophilic acyl substitution reaction that forms the stable intermediate, N-(tert-butyl)-2-chloroacetamide.

  • Halogen Exchange (Finkelstein Reaction): The chloro- group on the intermediate is substituted with iodine using sodium iodide in acetone. The insolubility of the resulting sodium chloride in acetone drives the reaction to completion, yielding the desired this compound.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Halogen Exchange tert-butylamine tert-Butylamine chloro_intermediate N-(tert-butyl)-2-chloroacetamide tert-butylamine->chloro_intermediate + DCM, -10°C chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->chloro_intermediate + DCM, -10°C chloro_intermediate_ref N-(tert-butyl)-2-chloroacetamide sodium_iodide Sodium Iodide final_product This compound sodium_iodide->final_product + Acetone, Reflux chloro_intermediate_ref->final_product + Acetone, Reflux

Caption: Overall two-step synthesis pathway.

Quantitative Data and Reagent Summary

The following table provides a summary of the reagents for a typical laboratory-scale synthesis.

Step Reagent Formula MW ( g/mol ) Equivalents Example Moles Example Mass/Vol. Notes
1 tert-ButylamineC₄H₁₁N73.142.00.136 mol10 g (14.5 mL)Acts as both reactant and base.
1 Chloroacetyl ChlorideC₂H₂Cl₂O112.941.00.068 mol7.68 g (5.4 mL)Highly reactive; add dropwise.
1 Dichloromethane (DCM)CH₂Cl₂84.93Solvent-~50 mLInert solvent for the reaction.
2 N-(tert-butyl)-2-chloroacetamideC₆H₁₂ClNO149.621.00.033 mol5 gCrude product from Step 1.
2 Sodium IodideNaI149.891.5 - 2.0~0.058 mol8.7 gUse in excess to drive equilibrium.
2 AcetoneC₃H₆O58.08Solvent-~100 mLKey for precipitating NaCl byproduct.

Detailed Experimental Protocol

Part A: Synthesis of N-(tert-butyl)-2-chloroacetamide

This initial step involves the formation of an amide bond. The use of excess tert-butylamine is a practical choice as it serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct, avoiding the need for a separate organic base.

Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (10 g, 0.136 mol) in dichloromethane (50 mL).

  • Reaction Setup: Place the flask in an ice-salt bath and cool the solution to approximately -10°C with gentle stirring. This cooling is critical to control the highly exothermic nature of the acylation reaction.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (7.68 g, 0.068 mol) dropwise to the cooled amine solution over 30-45 minutes using a dropping funnel. Maintain the internal temperature below 0°C throughout the addition. A white precipitate of tert-butylammonium hydrochloride will form.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at -10°C for another hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl (2 x 50 mL) to remove the tert-butylammonium salt and any remaining unreacted amine.

    • Wash with 5% NaHCO₃ solution (2 x 50 mL) to neutralize any residual acid.

    • Finally, wash with brine (1 x 50 mL) to remove bulk water.

  • Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This typically yields a white or off-white solid. The crude product (approx. 9-10 g) is often of sufficient purity to proceed directly to the next step without further purification.[2]

Part B: Synthesis of this compound

This step is a classic Finkelstein reaction, a type of Sₙ2 reaction that exchanges one halogen for another. The choice of acetone as the solvent is fundamental to the success of this reaction. Sodium iodide is soluble in acetone, but the sodium chloride byproduct is not. This causes NaCl to precipitate as it forms, effectively removing it from the reaction and driving the equilibrium towards the formation of the iodo-product according to Le Châtelier's principle.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine the crude N-(tert-butyl)-2-chloroacetamide (5 g, 0.033 mol) and sodium iodide (8.7 g, 0.058 mol) with 100 mL of acetone.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. A fine white precipitate of NaCl will become visible. Continue refluxing for 4-6 hours.

  • Isolation of Crude Product:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the precipitated NaCl by vacuum filtration, washing the solid with a small amount of fresh acetone.

    • Combine the filtrates and remove the acetone under reduced pressure. The resulting residue is the crude this compound.

  • Purification:

    • Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate.

    • Wash the organic solution with 5% sodium thiosulfate solution to remove any color from elemental iodine (I₂), followed by water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • The final product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield a pure white crystalline solid.

Experimental_Workflow cluster_step1 Part A: Chloro-Intermediate Synthesis cluster_step2 Part B: Iodo-Product Synthesis A1 Dissolve tert-butylamine in DCM A2 Cool to -10°C A1->A2 A3 Add Chloroacetyl Chloride (dropwise) A2->A3 A4 Stir & Warm to RT A3->A4 A5 Aqueous Work-up (HCl, NaHCO₃, Brine) A4->A5 A6 Dry & Evaporate Solvent A5->A6 B1 Combine Chloro-Intermediate & NaI in Acetone A6->B1 Crude Product B2 Reflux for 4-6 hours B1->B2 B3 Cool & Filter NaCl B2->B3 B4 Evaporate Acetone B3->B4 B5 Purification (Wash & Recrystallize) B4->B5 end Final Analysis (NMR, MS) B5->end Pure Product

Caption: Step-by-step experimental workflow.

Safety, Handling, and Storage

Chemical Hazards:

  • Alkylating Agents: Iodoacetamide and its precursors are potent alkylating agents.[3] Such compounds are toxic, corrosive, and should be treated as potential mutagens. Always handle them with extreme care.[5][6]

  • Chloroacetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water.

  • tert-Butylamine: A flammable and corrosive liquid.

Personal Protective Equipment (PPE):

  • Always work in a certified chemical fume hood.

  • Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.

Handling Precautions:

  • Prevent inhalation of vapors and direct contact with skin and eyes.[5]

  • All reagent additions, especially of chloroacetyl chloride, should be performed slowly and with adequate cooling.

  • Dispose of chemical waste in properly labeled containers according to institutional guidelines.

Storage:

  • This compound is light-sensitive and should be stored in an amber vial or a container protected from light.[7]

  • For long-term stability, store the final product refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[5]

Conclusion

The two-step protocol described provides a reliable and scalable method for synthesizing high-purity this compound. By understanding the underlying principles of the amide formation and the Finkelstein halogen exchange, researchers can confidently execute and, if necessary, troubleshoot the procedure. Proper adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The resulting product is a versatile tool, indispensable for modern proteomics research and various applications in chemical biology.

References

  • Corthals, G. L., Aebersold, R., & Goodlett, D. R. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(15), 1675–1682. [Link]

  • Corthals, G. L., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • Jackson, L. L. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet: 2-iodoacetamide. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Chemsrc. (2025). This compound. [Link]

  • Xu, C. F., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Iodoacetamide. [Link]

  • Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2019). 23.16: Synthesis of Amines by Alkylation. [Link]

  • Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. [Link]

  • Karl, M., et al. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A. [Link]

  • G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. [Link]

  • Sakakura, A., et al. (2007). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron. [Link]

  • Michaelis, L., & Schubert, M. (1934). THE REACTION OF IODOACETIC ACID ON MERCAPTANS AND AMINES. Journal of Biological Chemistry. [Link]

  • ResearchGate. (2025). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. [Link]

  • Turbeville, M. F., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

An In-Depth Technical Guide to N-(Tert-butyl)-2-iodoacetamide: Properties, Reactivity, and Applications in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of N-(Tert-butyl)-2-iodoacetamide, a key reagent in proteomics and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: The Role of Cysteine Alkylation in Modern Proteomics

In the landscape of proteomics, the study of protein structure and function is paramount. Cysteine residues, with their nucleophilic thiol groups, are pivotal to protein folding, enzymatic activity, and regulation through the formation of disulfide bonds. To accurately analyze proteins, particularly in mass spectrometry-based workflows, it is crucial to control the reactivity of these residues. Alkylating agents are indispensable tools for this purpose, preventing the re-formation of disulfide bonds after reduction and enabling consistent peptide identification and quantification.[1]

This compound has emerged as a valuable alkylating agent, offering specific advantages in certain experimental contexts. This guide delves into the specifics of this compound, providing a robust resource for its application.

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its proper handling, storage, and application.

Chemical Identity
PropertyValueSource
Chemical Name This compound
Synonyms N-t-butyliodoacetamide, N-(iodoacetyl)tert-butylamine[2]
CAS Number 103615-48-1
Molecular Formula C6H12INO
Molecular Weight 241.07 g/mol
Physical Properties
PropertyValue (for Iodoacetamide)Source
Appearance White to pale yellow crystalline solid[3]
Melting Point 92-95 °C[3]
Boiling Point 297.1 ± 23.0 °C (Predicted)[3]
Solubility Soluble in water, ethanol, and dimethylformamide (DMF). Slightly soluble in methanol.[3][4]

Note: The bulky tert-butyl group in this compound is expected to increase its hydrophobicity compared to iodoacetamide, which may influence its solubility characteristics. Researchers should empirically determine solubility in their specific buffer systems.

Stability and Storage

Like other iodoacetamide derivatives, this compound is sensitive to light and moisture. For long-term storage, it is recommended to keep the solid compound at 2-8°C in a tightly sealed, opaque container.[3] Solutions of this compound are not stable and should be prepared fresh immediately before use.

Synthesis of this compound

This compound can be synthesized from its chloro-analog, N-tert-butyl-2-chloroacetamide, through a Finkelstein reaction. The following procedure is adapted from the literature.[5]

Synthesis Workflow

A N-tert-butyl-2-chloroacetamide D Reaction Mixture A->D B Sodium Iodide (NaI) B->D C Anhydrous Acetone C->D E Reflux D->E Heat F Cooling and Filtration E->F G Evaporation F->G H Purification G->H I This compound H->I

Caption: Synthesis of this compound.

Detailed Synthesis Protocol
  • Reaction Setup: In a round-bottom flask, dissolve N-tert-butyl-2-chloroacetamide in anhydrous acetone.

  • Addition of Sodium Iodide: Add a molar excess of sodium iodide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated sodium chloride is removed by filtration.

  • Isolation: The acetone is removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by recrystallization.

Reactivity and Mechanism of Action

The utility of this compound in proteomics stems from its ability to specifically and irreversibly modify cysteine residues.

The SN2 Reaction with Cysteine

The alkylation of the cysteine thiol group by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the deprotonated cysteine (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the iodine. The iodide ion serves as an excellent leaving group, facilitating the formation of a stable thioether bond.

cluster_0 Reaction Mechanism Protein-Cys-S⁻ Protein-Cys-S⁻ TransitionState [Protein-Cys-S---CH₂(I)---CONH-tBu]⁻ Protein-Cys-S⁻->TransitionState Nucleophilic Attack I-CH₂-CONH-tBu I-CH₂-CONH-tBu I-CH₂-CONH-tBu->TransitionState Protein-Cys-S-CH₂-CONH-tBu Protein-Cys-S-CH₂-CONH-tBu TransitionState->Protein-Cys-S-CH₂-CONH-tBu Bond Formation I⁻ I⁻ TransitionState->I⁻ Leaving Group Departure

Caption: SN2 mechanism of cysteine alkylation.

Upon reaction, the mass of the cysteine residue increases by 113 Da, a specific mass shift that is readily detectable by mass spectrometry.[5]

Specificity and Potential Side Reactions

While highly reactive towards cysteine thiols, iodoacetamides can also react with other nucleophilic amino acid residues, particularly under non-optimal conditions. The reactivity is pH-dependent, with the deprotonated form of the nucleophile being the reactive species.

  • Lysine: The ε-amino group of lysine can be alkylated.

  • Histidine: The imidazole ring of histidine is also susceptible to alkylation.

  • N-terminus: The free amino group at the N-terminus of a peptide or protein can be modified.

  • Methionine: The thioether side chain of methionine can be a target for alkylation.

  • Aspartate and Glutamate: The carboxylate side chains of acidic residues can also undergo alkylation, though this is less common.

To enhance the specificity for cysteine residues, it is crucial to perform the alkylation reaction at a slightly alkaline pH (typically pH 7.5-8.5), where the cysteine thiol is significantly deprotonated and thus more nucleophilic than other potentially reactive groups.

Application in Proteomics: A Step-by-Step Guide

The primary application of this compound is in sample preparation for mass spectrometry-based proteomics. The following protocol provides a general workflow for the reduction and alkylation of proteins in solution.

Experimental Workflow

A Protein Solubilization B Reduction of Disulfide Bonds (e.g., with DTT or TCEP) A->B C Alkylation of Cysteines (with this compound) B->C D Quenching of Excess Reagent C->D E Protein Digestion (e.g., with Trypsin) D->E F Mass Spectrometry Analysis E->F

Caption: Standard workflow for protein alkylation.

Detailed In-Solution Alkylation Protocol

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate, pH 8.0)

  • Reducing agent stock solution (e.g., 200 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP))

  • This compound

  • Quenching solution (e.g., 200 mM DTT)

  • Digestion enzyme (e.g., Trypsin)

  • Mass spectrometry-grade solvents

Procedure:

  • Protein Solubilization: Ensure the protein sample is fully solubilized. Chaotropic agents like urea or guanidinium chloride are often used to denature the proteins and expose the cysteine residues.

  • Reduction: Add the reducing agent to a final concentration of 5-10 mM DTT or 2-5 mM TCEP. Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., the same buffer as the protein sample).

    • Add the this compound solution to the reduced protein sample to a final concentration of 10-20 mM.

    • Incubate in the dark at room temperature for 30-45 minutes. It is critical to perform this step in the dark as iodoacetamide is light-sensitive.

  • Quenching: Add a reducing agent (e.g., DTT to a final concentration of 10-20 mM) to quench any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Sample Preparation for Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of the denaturant (e.g., urea to < 1 M) to ensure optimal enzyme activity.

  • Enzymatic Digestion: Add the proteolytic enzyme (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid or trifluoroacetic acid and desalt the peptides using a C18 StageTip or a similar cleanup method prior to mass spectrometry analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the parent compound, iodoacetamide, should be strictly followed. Iodoacetamide is classified as toxic if swallowed and can cause skin and eye irritation.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable tool in the arsenal of proteomics researchers. Its ability to efficiently and irreversibly alkylate cysteine residues makes it a reliable choice for sample preparation in mass spectrometry workflows. By understanding its chemical properties, synthesis, and reactivity, and by following established protocols and safety guidelines, researchers can confidently employ this reagent to achieve high-quality, reproducible results in their protein analysis endeavors.

References

  • Corthals, G. L., Pasquarello, C., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(1), 117-27. [Link]

  • Solubility of Things. (n.d.). 2-Iodoacetamide. [Link]

  • ChemSrc. (2023, September 16). This compound. [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet: 2-iodoacetamide. [Link]

  • G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. [Link]

  • JPT Peptide Technologies. (n.d.). Protocol CAMCheck Kit. [Link]

  • UBPBio. (n.d.). 2-Iodoacetamide. [Link]

  • Wikipedia. (n.d.). Iodoacetamide. [Link]

Sources

N-(Tert-butyl)-2-iodoacetamide: A Technical Guide for Cysteine-Targeted Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-(Tert-butyl)-2-iodoacetamide, a pivotal reagent for researchers, scientists, and drug development professionals engaged in proteomic analysis. Its primary application lies in the specific alkylation of cysteine residues, a critical step in protein characterization and quantification workflows.

Core Molecular Attributes

This compound is a sulfhydryl-reactive compound essential for preventing the re-formation of disulfide bonds after protein reduction. This irreversible modification is fundamental for accurate protein analysis by mass spectrometry.

PropertyValueSource
Chemical Formula C6H12INO[1][2][3]
Molecular Weight 241.07 g/mol [1][2][3][4]
Exact Mass 240.996 g/mol [3][4]
CAS Number 103615-48-1[1][2]

Mechanism of Action: Cysteine Alkylation

The utility of this compound is rooted in its ability to covalently modify the sulfhydryl group of cysteine residues. This process, known as alkylation, proceeds via a nucleophilic substitution reaction.

The workflow for protein sample preparation for mass spectrometry typically involves the reduction of disulfide bonds, followed by alkylation to cap the newly formed free thiols. This prevents disulfide bridges from reforming, ensuring that proteins remain in a linearized state, which is crucial for enzymatic digestion and subsequent analysis.

AlkylationWorkflow Protein Protein with Disulfide Bonds ReducedProtein Reduced Protein with Free Sulfhydryls (-SH) Protein->ReducedProtein Reduction (e.g., DTT, TCEP) AlkylatedProtein Alkylated Protein (Carboxyamidomethylated Cysteines) ReducedProtein->AlkylatedProtein Alkylation with This compound Digestion Enzymatic Digestion (e.g., Trypsin) AlkylatedProtein->Digestion Peptides Peptide Mixture Digestion->Peptides MS Mass Spectrometry Analysis Peptides->MS

Caption: Standard bottom-up proteomics workflow.

The iodoacetamide moiety of the molecule is highly reactive towards the nucleophilic thiol group of cysteine. The reaction forms a stable thioether bond, effectively and irreversibly capping the cysteine residue. This modification results in a mass increase of 113 Da for each alkylated cysteine, a factor that is accounted for during mass spectrometry data analysis.[5][6]

Experimental Protocol: Protein Alkylation for Proteomics

This protocol outlines a standard procedure for the reduction and alkylation of protein samples in preparation for mass spectrometry-based proteomics analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., ammonium bicarbonate)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • This compound (or standard iodoacetamide) for alkylation

  • Urea (optional, for denaturation)

  • Sequencing-grade trypsin or other protease

  • Formic acid for quenching

Procedure:

  • Denaturation and Reduction:

    • Resuspend the protein sample in a denaturation buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).

    • Add a reducing agent (e.g., 10 mM DTT) to break disulfide bonds.

    • Incubate at 56°C for 30-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add this compound to a final concentration of 20-30 mM. A stock solution is typically prepared fresh in a suitable solvent like acetonitrile or the same buffer.

    • Incubate in the dark at room temperature for 30 minutes. The reaction is light-sensitive.

  • Quenching and Digestion:

    • Quench the alkylation reaction by adding an excess of a thiol-containing reagent like DTT or cysteine.

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 2 M, which is necessary for optimal enzyme activity.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the reaction mixture with formic acid to inactivate the trypsin and prepare the sample for mass spectrometry.

    • Desalt and concentrate the peptide mixture using a suitable method, such as C18 solid-phase extraction.

Rationale and Applications in Drug Development

The tert-butyl group in this compound offers a bulkier alternative to the more common iodoacetamide. While both reagents target cysteine residues, the steric hindrance provided by the tert-butyl group can influence reaction kinetics and specificity. This can be particularly relevant in applications such as:

  • Quantitative Proteomics: Isotopically labeled versions of this compound, such as deuterated forms (d9), have been synthesized for use in relative protein quantitation experiments.[5][6] By labeling different protein populations with the "light" (d0) and "heavy" (d9) versions of the reagent, their relative abundance can be determined by mass spectrometry.[5][6]

QuantProteomics cluster_sample1 Sample 1 (Control) cluster_sample2 Sample 2 (Treated) Protein1 Protein Population 1 Alkylation1 Alkylation with Light Reagent (d0) Protein1->Alkylation1 Combine Combine Samples Alkylation1->Combine Protein2 Protein Population 2 Alkylation2 Alkylation with Heavy Reagent (d9) Protein2->Alkylation2 Alkylation2->Combine MS LC-MS/MS Analysis Combine->MS Quant Quantify Peptide Ratios MS->Quant

Caption: Isotopic labeling for quantitative proteomics.

  • Covalent Inhibitor Screening: In the development of covalent drugs that target cysteine residues, this compound can be used in competitive binding assays to identify and characterize potential drug candidates.

Considerations and Best Practices

While a robust reagent, the use of this compound requires careful consideration of experimental parameters to ensure optimal results.

  • Specificity: Although highly specific for cysteines at neutral to slightly alkaline pH, off-target reactions with other amino acid residues like histidine and methionine can occur, particularly at higher pH or with prolonged incubation times.[7][8]

  • Reagent Stability: Solutions of this compound should be prepared fresh to avoid degradation and ensure maximum reactivity.

  • Optimization: The optimal concentration of the alkylating reagent and reaction conditions may vary depending on the protein sample and should be empirically determined for best results.[9]

References

  • Corthals, G. L., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(15), 1675-1681. [Link]

  • Chemsrc. This compound | CAS#:103615-48-1. [Link]

  • Corthals, G. L., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • UBPBio. 2-Iodoacetamide. [Link]

  • Gurd, F. R. N. (1972). Carboxymethylation. Methods in Enzymology, 25, 424-438.
  • Chen, Y., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 13(12), 5547-5557. [Link]

  • Frolov, A., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104031. [Link]

Sources

A Technical Guide to the Solubility of N-(tert-butyl)-2-iodoacetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding N-(tert-butyl)-2-iodoacetamide

This compound is a crucial alkylating agent frequently employed in proteomics and drug discovery. Its primary role is the covalent modification of cysteine residues in proteins, a process essential for various applications, including peptide mapping and the inhibition of enzymes with cysteine at their active sites.[1] The bulky tert-butyl group provides steric hindrance that can influence its reactivity and interaction with target molecules compared to its parent compound, iodoacetamide. A thorough understanding of its solubility in different solvent systems is paramount for its effective use in experimental workflows, ensuring reproducible results and preventing compound precipitation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, equipping researchers with the knowledge to handle this reagent with confidence.

Predicting Solubility: A Molecular Structure Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[2] The molecular structure of this compound, featuring both polar and nonpolar regions, dictates its solubility profile across a range of solvents.

The key structural features influencing its solubility are:

  • Amide Group (-C(O)NH-): This polar functional group is capable of forming hydrogen bonds, contributing to its solubility in polar protic solvents like water and alcohols.

  • Iodine Atom (-I): The iodine atom is large and polarizable, contributing to dipole-dipole interactions and van der Waals forces, which can enhance solubility in a variety of solvents.

  • tert-Butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group significantly increases the lipophilicity of the molecule. This feature is expected to enhance its solubility in nonpolar and moderately polar aprotic solvents while potentially reducing its solubility in highly polar solvents like water compared to its non-substituted counterpart, 2-iodoacetamide.

Based on these structural characteristics and the known solubility of the parent compound, 2-iodoacetamide (which is soluble in water, ethanol, and dimethylformamide (DMF), and slightly soluble in methanol), a predicted solubility profile for this compound can be extrapolated.[1]

Predicted Solubility of this compound

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe large, nonpolar tert-butyl group is expected to significantly decrease aqueous solubility compared to 2-iodoacetamide.
MethanolSlightly SolubleThe polar hydroxyl group of methanol can interact with the amide group, but the nonpolar character of the tert-butyl group will limit extensive solvation.
EthanolSolubleEthanol is less polar than methanol, making it a better solvent for molecules with significant nonpolar character.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful, polar aprotic solvent capable of solvating a wide range of compounds, including those with both polar and nonpolar moieties.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is an excellent solvent for amides and is expected to readily dissolve this compound.
AcetonitrileSolubleAcetonitrile is a moderately polar solvent that should effectively solvate the molecule.
AcetoneSolubleAcetone's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics.
Nonpolar Dichloromethane (DCM)SolubleThe significant nonpolar character imparted by the tert-butyl group suggests good solubility in chlorinated solvents.
ChloroformSolubleSimilar to DCM, chloroform is expected to be a good solvent.
TolueneSlightly Soluble to InsolubleThe overall polarity of the molecule may be too high for significant solubility in aromatic hydrocarbon solvents.
HexaneInsolubleThe polarity of the amide and iodo groups makes it unlikely to be soluble in highly nonpolar aliphatic hydrocarbons.

Disclaimer: This table presents a predicted solubility profile based on chemical principles. It is imperative for researchers to experimentally determine the solubility for their specific application and conditions.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. Both kinetic and thermodynamic solubility are important parameters in drug discovery.[3][4] Kinetic solubility is a high-throughput screening method often used in early discovery, while thermodynamic solubility represents the true equilibrium solubility.[3][4][5][6] The following protocol describes a general method for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard.[5]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_stock Prepare Saturated Solutions: Add excess solid this compound to vials containing each test solvent. equilibration Equilibrate: Incubate vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to reach equilibrium. prep_stock->equilibration Shake to mix sampling Sample Collection: Allow solutions to settle. Withdraw an aliquot from the supernatant. equilibration->sampling Allow solids to settle filtration Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove undissolved solid. sampling->filtration dilution Dilution: Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the HPLC. filtration->dilution analysis HPLC Analysis: Quantify the concentration of the dissolved compound using a validated HPLC method. dilution->analysis calculation Calculate Solubility: Determine the solubility in mg/mL or mmol/L based on the measured concentration and dilution factor. analysis->calculation

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh a sufficient amount of this compound and add it to a series of vials, each containing a known volume of a different test solvent. Ensure there is an excess of solid material to achieve saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to test different time points to confirm that the concentration of the dissolved solid is no longer increasing.[3]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original solvent by multiplying the concentration determined by HPLC by the dilution factor.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. It is crucial to maintain a constant and recorded temperature throughout the experiment.

  • pH (for aqueous solutions): Although this compound is a neutral molecule, extreme pH values could potentially lead to hydrolysis of the amide bond over extended periods, affecting the measurement. For biological applications, solubility should be determined in relevant buffer systems.

  • Purity of the Compound and Solvents: Impurities can significantly affect solubility measurements. Always use highly pure compound and analytical grade solvents.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. It is important to be aware of the solid-state properties of the starting material.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with care, assuming it has hazards similar to other iodoacetamide derivatives. Iodoacetamide is toxic if swallowed and can cause skin and eye irritation or allergic reactions.[7] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

A comprehensive understanding of the solubility of this compound is critical for its successful application in research and drug development. While specific quantitative data is sparse, its molecular structure provides valuable insights into its expected behavior in various solvents. The provided experimental protocol offers a robust framework for researchers to determine its solubility accurately. By combining theoretical knowledge with meticulous experimental work, scientists can confidently formulate solutions of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • BioDuro. ADME Solubility Assay. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Solubility of Things. 2-Iodoacetamide. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ChemSrc. This compound. [Link]

  • ResearchGate. N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). [Link]

  • UBPBio. MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. [Link]

  • UBPBio. 2-Iodoacetamide. [Link]

  • Unknown Source. Solvent miscibility and other data. [Link]

  • PubChem. Iodoacetamide. [Link]

Sources

An In-depth Technical Guide to N-(Tert-butyl)-2-iodoacetamide: A Cysteine-Targeted Alkylating Reagent for Advanced Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(Tert-butyl)-2-iodoacetamide, a specialized alkylating reagent pivotal for contemporary proteomics and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, mechanism of action, and its application in sophisticated mass spectrometry-based protein analysis.

Introduction: The Significance of Cysteine Alkylation in Proteomics

In the landscape of proteomics, understanding protein structure, function, and quantification is paramount. Cysteine, with its nucleophilic thiol (-SH) group, is a highly reactive amino acid residue. These residues are often critical to protein function, participating in enzymatic catalysis, protein structure stabilization through disulfide bonds, and redox signaling. To accurately study peptides and proteins using mass spectrometry (MS), it is essential to manage the reactivity of these thiol groups.

Alkylation is a fundamental step in proteomics workflows, designed to cap cysteine residues with a stable covalent modification.[1] This prevents the re-formation of disulfide bonds after reduction and ensures consistent peptide ionization, which is crucial for accurate protein identification and quantification.[1][2] Iodoacetamide (IAA) is a classic alkylating agent; however, the development of derivatives like this compound has introduced new capabilities for quantitative proteomics.[1][3]

This compound (CAS Number: 103615-48-1 ) is a derivative designed for such advanced applications.[4][5] Its bulky tert-butyl group provides distinct mass characteristics, and it can be synthesized in isotopically labeled forms, making it a powerful tool for relative protein quantitation.[6][7]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective application, storage, and handling.

PropertyValueSource(s)
CAS Number 103615-48-1[4][5]
Molecular Formula C₆H₁₂INO[4][5]
Molecular Weight 241.07 g/mol [4][8]
Synonyms N-(Iodoacetyl)tert-butylamine, N-t-butyl iodoacetamide[5]
Appearance White to off-white solidGeneral chemical knowledge
Primary Application Cysteine Alkylating Reagent for Proteomics[6][7]
Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Isotopic Labeling

This compound can be synthesized from its chloro-precursor, N-t-butylchloroacetamide.[7] The synthesis is a straightforward nucleophilic substitution reaction (Finkelstein reaction) where the chloride is displaced by iodide. This method is also amenable to producing isotopically labeled "heavy" versions, which are instrumental for quantitative proteomics.

Protocol: Synthesis of this compound (d₀-light)

This protocol is adapted from the methodology described in the literature.[7]

Materials:

  • N-t-butylchloroacetamide

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-t-butylchloroacetamide (1 equivalent) in anhydrous acetone.

  • Add sodium iodide (NaI) to the mixture (a slight molar excess, e.g., 1.1 equivalents).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC or LC-MS. The reaction vessel should be protected from light, as iodo-compounds can be light-sensitive.[9]

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Re-dissolve the residue in dichloromethane (DCM).

  • Wash the organic phase sequentially with water, saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Diagram: Synthesis Reaction

Synthesis_Reaction reactant1 N-t-butylchloroacetamide conditions Acetone Reflux reactant1->conditions reactant2 Sodium Iodide (NaI) reactant2->conditions product1 This compound product2 Sodium Chloride (NaCl) conditions->product1 conditions->product2

Caption: Finkelstein reaction for the synthesis of this compound.

Isotopic Labeling for Quantitative Proteomics

A key advantage of this compound is its utility in stable isotope labeling workflows. By using a deuterated precursor, such as d₉-tert-butylamine, a "heavy" version (d₉-N-(Tert-butyl)-2-iodoacetamide) can be synthesized.[6][7] When two different protein samples (e.g., control vs. treated) are alkylated with the light (d₀) and heavy (d₉) reagents respectively, the cysteine-containing peptides from each sample will exhibit a predictable mass difference in the mass spectrometer. The ratio of the peak intensities for the light and heavy peptide pairs allows for precise relative quantification.

Reagent FormPrecursorMass Shift on CysteineApplication
Light (d₀) tert-Butylamine+113 DaControl Sample Labeling
Heavy (d₉) d₉-tert-Butylamine+122 DaExperimental Sample Labeling

This mass difference of 9 Da provides a clear window for quantification, avoiding overlap with the natural isotopic distribution of the peptide.[6][7]

Mechanism of Action: Covalent Cysteine Modification

This compound functions as an irreversible inhibitor of cysteine-containing enzymes and a blocking agent for cysteine residues via an S-alkylation reaction.[3]

The reaction is highly dependent on pH. The cysteine thiol group (-SH) must first be deprotonated to its more nucleophilic thiolate form (-S⁻) to efficiently attack the electrophilic carbon of the iodoacetamide moiety.[9] This is favored at a pH between 7.5 and 8.5.[9][10] At acidic pH, the reaction rate is significantly slower.

Diagram: Cysteine Alkylation Workflow

Alkylation_Workflow start Protein Sample (with Disulfide Bonds) reduction 1. Reduction (e.g., DTT, TCEP) Breaks S-S bonds start->reduction alkylation 2. Alkylation Add this compound (pH 7.5-8.5, dark) reduction->alkylation quench 3. Quenching (Optional) (e.g., DTT) Removes excess reagent alkylation->quench digestion 4. Proteolytic Digestion (e.g., Trypsin) quench->digestion analysis 5. LC-MS/MS Analysis digestion->analysis

Caption: Standard workflow for protein sample preparation using cysteine alkylation.

Specificity and Potential Side Reactions

While iodoacetamide-based reagents are highly specific for cysteine residues under optimal conditions (slightly alkaline pH, dark environment), side reactions can occur.[9][10] Potential off-target modifications include the alkylation of methionine, histidine, lysine, and the N-terminus, particularly if the reagent concentration is excessively high or the pH is not well-controlled.[10][11][12] Therefore, optimizing the alkylation protocol—including reagent concentration, reaction time, and pH—is critical for achieving high specificity.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not as common as for iodoacetamide, the handling precautions should be considered equivalent due to the reactive iodoacetamide functional group. Iodoacetamide is classified as toxic if swallowed and can cause skin and respiratory sensitization.[13][14]

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[15]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15] Prepare solutions in a fume hood.

  • Light Sensitivity: Iodoacetamide and its derivatives are light-sensitive.[9] Store the solid and any solutions protected from light (e.g., in an amber vial or wrapped in foil) to prevent degradation and the formation of free iodine, which can cause unwanted side reactions.

  • Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place.

  • Disposal: Dispose of waste according to local, regional, and national regulations for hazardous chemical waste.[13][14]

Conclusion: A Specialized Tool for Quantitative Proteomics

This compound represents a strategic evolution from general-purpose alkylating agents. Its defined chemical properties and the ability to be synthesized in isotopically distinct forms provide researchers with a robust method for the relative quantification of proteins. By enabling the precise comparison of cysteine-containing peptides between different biological states, it facilitates deeper insights in drug discovery, biomarker identification, and fundamental biological research. Mastery of its application, grounded in an understanding of its synthesis, mechanism, and handling requirements, empowers scientists to leverage its full potential in their mass spectrometry workflows.

References

  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(1), 117-27. Available from: [Link]

  • Corthals, G. L., et al. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. Available from: [Link]

  • Safety Data Sheet - 2-iodoacetamide. G-Biosciences. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. UBPBio. Available from: [Link]

  • Iodoacetamide. Wikipedia. Available from: [Link]

  • This compound | CAS#:103615-48-1. Chemsrc. Available from: [Link]

  • Carroll, K. S., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. NIH. Available from: [Link]

  • Fu, Q., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Available from: [Link]

  • Williams, T. L., et al. (2009). Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. ResearchGate. Available from: [Link]

  • Iodoacetamide | C2H4INO | CID 3727. PubChem. Available from: [Link]

  • Does Iodoactamide not work on LMW thiols?. ResearchGate. Available from: [Link]

  • 2-Iodoacetamide. UBPBio. Available from: [Link]

  • Taylor, S. W., & Fahy, E. (2001). Overalkylation of a protein digest with iodoacetamide. PubMed. Available from: [Link]

  • Zaynab, M., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. Available from: [Link]

Sources

Theoretical and Practical Foundations of N-(Tert-butyl)-2-iodoacetamide (TBIA) for Advanced Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Imperative of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry-based proteomics, the precise and stable modification of protein functional groups is a cornerstone of reliable analysis. Among the twenty proteinogenic amino acids, cysteine holds a unique position due to the reactivity of its thiol (-SH) side chain. This reactivity allows for the formation of disulfide bonds, which are critical for protein structure and function. However, during proteomic sample preparation, these same disulfide bonds present a significant challenge, hindering enzymatic digestion and complicating mass spectral analysis.

The standard workflow, therefore, involves the reduction of disulfide bonds to free thiols, followed by an irreversible alkylation step to "cap" the cysteine residues.[1] This prevents their re-oxidation and ensures that peptides presented for mass spectrometry analysis are in a stable, homogenous state. While iodoacetamide (IAM) has long been the workhorse for this task, the demand for more sophisticated analytical strategies, particularly in quantitative proteomics, has spurred the development of novel alkylating reagents.

This guide provides a detailed examination of one such reagent: N-(Tert-butyl)-2-iodoacetamide (TBIA) . We will explore the fundamental chemical principles governing its reaction, its specific advantages in mass spectrometry workflows, and the practical methodologies for its successful implementation. This document moves beyond a simple recitation of protocols to explain the causal chemistry, empowering researchers to make informed decisions in their experimental design.

Part 1: The Core Chemistry of Iodoacetamide-Based Alkylation

To appreciate the utility of TBIA, one must first understand the mechanism it shares with its parent compound, iodoacetamide. The alkylation of a cysteine thiol by an iodoacetamide derivative is a classic bimolecular nucleophilic substitution (SN2) reaction.[2]

Key Mechanistic Steps:

  • Deprotonation: The reaction's efficiency is highly pH-dependent.[1] In a slightly alkaline environment (typically pH 7.5 - 8.5), the cysteine thiol group (R-SH), which has a pKa of ~8.7, is deprotonated to its more nucleophilic thiolate anion form (R-S⁻).[3] This deprotonation is the critical activation step.

  • Nucleophilic Attack: The highly reactive thiolate anion attacks the electrophilic α-carbon of the iodoacetamide reagent.

  • Displacement: This attack results in the formation of a stable, irreversible thioether bond and the displacement of iodide as a leaving group.[2]

The result is a carbamidomethylated cysteine residue, which carries a specific mass addition that is readily detectable by mass spectrometry.

Figure 1. General reaction mechanism for cysteine alkylation by TBIA.

Part 2: A Profile of this compound (TBIA)

TBIA is an analogue of iodoacetamide designed to introduce a larger, structurally distinct mass modification onto cysteine residues. This modification provides unique benefits for both protein identification and quantification.

Chemical Structure and Properties
  • Chemical Formula: C₆H₁₂INO

  • Molecular Weight: 241.07 g/mol

  • Key Feature: The replacement of an amide proton in iodoacetamide with a bulky tert-butyl group [-C(CH₃)₃].

The Role of the Tert-butyl Group: A Discussion on Steric Effects

A fundamental principle in organic chemistry is that of steric hindrance, where the size of functional groups can influence reaction rates and accessibility.[4] The alkylating efficiency of any haloacetamide is a balance between the reactivity of the halogen leaving group and the steric hindrance at the reaction site.[5]

While direct comparative kinetic studies between TBIA and standard IAM are not extensively published, we can infer the likely impact of the tert-butyl moiety:

  • Hypothesized Increase in Specificity: Standard iodoacetamide is known to exhibit off-target reactivity, modifying other nucleophilic residues such as methionine, lysine, histidine, and peptide N-termini, which can complicate data analysis.[6][7] The significant bulk of the tert-butyl group in TBIA may sterically hinder its ability to react with these often less accessible or less reactive sites compared to the highly reactive cysteine thiolate. This could potentially lead to a "cleaner" modification profile with fewer undesirable side reactions. This hypothesis requires further empirical validation but is grounded in established chemical principles.

Mass Shift and Its Significance in MS Analysis

The primary purpose of any alkylating agent in proteomics is to produce a predictable and identifiable mass shift. TBIA excels in this regard by providing a modification that is distinct from common biological post-translational modifications (PTMs) and other experimental artifacts.

The following table provides a direct comparison between standard iodoacetamide and TBIA.

FeatureIodoacetamide (IAM)This compound (TBIA) Rationale & Advantage of TBIA
Reagent Structure ICH₂CONH₂ICH₂CONHC(CH₃)₃The tert-butyl group adds significant mass and bulk.
Monoisotopic Mass Shift +57.021 Da+113.084 Da [3][8]Provides a larger, more distinct mass shift, moving the modified peptide into a potentially less crowded region of the mass spectrum.
Common Off-Target Sites Cys, Met, Lys, His, N-terminus[6]Cys (Presumed higher specificity)The steric bulk may reduce the incidence of off-target modifications, simplifying spectral interpretation.
Use in Quantitation Primarily for blockingExcellent for isotopic labeling[3][8]Synthesized in d₀ ("light") and d₉ ("heavy") forms for robust, chemical-based quantitative proteomics workflows.

Part 3: Advanced Applications in Mass Spectrometry

While TBIA is perfectly suitable for standard "shotgun" proteomics to block cysteine residues, its true strength lies in more advanced applications, particularly quantitative proteomics.

Quantitative Proteomics with Isotope-Labeled TBIA

The synthesis of TBIA in both a "light" (d₀) and a "heavy" (d₉, deuterium-labeled) form enables a powerful chemical labeling strategy for relative protein quantification.[3][8] This workflow is analogous to other chemical labeling techniques like ICAT (Isotope-Coded Affinity Tags).

The workflow involves:

  • Separate Alkylation: Two distinct protein samples (e.g., "control" and "treated") are reduced. The control sample is then alkylated with light TBIA (d₀), and the treated sample is alkylated with heavy TBIA (d₉).

  • Sample Combination: The two samples are combined into a single mixture. This crucial step minimizes downstream sample handling variability, as both samples are processed identically from this point forward.

  • Digestion & Analysis: The combined protein mixture is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.

  • Quantification: In the MS1 scan, a cysteine-containing peptide will appear as a pair of peaks separated by 9 Da (for a peptide with one cysteine). The ratio of the signal intensities of these two peaks directly reflects the relative abundance of that peptide—and by extension, its parent protein—in the original two samples.

G Quantitative Proteomics Workflow using Isotopic TBIA p1 Sample A (Control) red1 Reduce Disulfides p1->red1 p2 Sample B (Treated) red2 Reduce Disulfides p2->red2 alk1 Alkylate with Light TBIA (d₀) red1->alk1 alk2 Alkylate with Heavy TBIA (d₉) red2->alk2 mix Combine Samples alk1->mix alk2->mix digest Enzymatic Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data ms1 MS1 Spectrum: Peptide pairs separated by 9n Da (n = # of Cys) data->ms1 Quantify Peak Ratios

Sources

Methodological & Application

Application Notes & Protocols: N-(Tert-butyl)-2-iodoacetamide for Cysteine Alkylation in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Alkylation in Protein Research

In the landscape of proteomics, drug development, and functional protein analysis, the cysteine residue stands out. Its unique thiol (-SH) group is a potent nucleophile, readily participating in the formation of disulfide bonds that are critical for protein structure and stability. However, this same reactivity presents a significant challenge in analytical workflows. To ensure reproducible and accurate analysis, particularly in mass spectrometry (MS)-based proteomics, disulfide bonds must be cleaved, and the resulting free thiols must be irreversibly blocked or "capped." This process, known as alkylation, prevents re-oxidation and the formation of heterogeneous disulfide-linked species that would otherwise complicate data interpretation.[1]

Among the arsenal of alkylating agents, haloacetamides like iodoacetamide (IAM) are workhorses of the field. This guide focuses on a specialized derivative, N-(tert-butyl)-2-iodoacetamide (tBIA) , a reagent designed for specific applications in protein analysis, including relative and absolute quantification. This document provides an in-depth exploration of tBIA, its mechanism of action, and detailed protocols for its effective use, grounded in established principles of protein chemistry.

This compound (tBIA): A Profile

This compound is an alkylating reagent that covalently modifies the thiol group of cysteine residues. Its primary application lies in proteomics, where the modification serves to permanently block cysteines prior to enzymatic digestion and mass spectrometry analysis.

The key feature of tBIA is the addition of a tert-butyl carbamidomethyl group to the cysteine thiol. This modification results in a specific and predictable mass increase, which is fundamental for protein identification and quantification via mass spectrometry.[2][3]

Key Performance Characteristics
FeatureThis compound (tBIA)Standard Iodoacetamide (IAM)
Primary Target Cysteine Thiol (-SH)Cysteine Thiol (-SH)
Reaction Type S-alkylation (SN2)S-alkylation (SN2)
Mass Modification +113.084 Da+57.021 Da
Isotopic Labeling Deuterated (d9) forms available for quantitative proteomics.[2]Isotope-coded versions (e.g., 13C2, D2) are available.
Primary Application Mass Spectrometry-based Proteomics, Protein Quantification.[3]General Cysteine Alkylation, Proteomics.

Mechanism of Action: The SN2 Reaction

The alkylation of a cysteine residue by tBIA proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process is critically dependent on the pH of the reaction environment.

  • Deprotonation : The reaction requires the cysteine thiol group (-SH) to be in its deprotonated, thiolate anion form (-S⁻). This is favored at a pH above the pKa of the cysteine thiol, which is typically around 8.5 in unfolded proteins. The thiolate is a much stronger nucleophile than the protonated thiol.

  • Nucleophilic Attack : The highly nucleophilic thiolate anion attacks the electrophilic carbon atom adjacent to the iodine atom in the tBIA molecule.

  • Displacement and Bond Formation : The iodide ion, an excellent leaving group, is displaced, resulting in the formation of a stable, covalent thioether bond between the cysteine sulfur and the acetyl group of the reagent.

This irreversible modification effectively "caps" the cysteine, preventing it from participating in any further reactions, such as disulfide bond formation.

Caption: SN2 mechanism of cysteine alkylation by tBIA.

Applications in Proteomics and Drug Development

The primary utility of tBIA stems from its ability to facilitate accurate mass spectrometry analysis.

  • Preventing Disulfide Scrambling : In any standard "bottom-up" proteomics workflow, proteins are denatured, reduced, alkylated, and then digested into peptides. Alkylation is a mandatory step to prevent the reduced cysteines from re-forming random disulfide bonds, which would lead to a heterogeneous mixture of peptides and complicate protein identification.[1]

  • Quantitative Proteomics : tBIA is particularly valuable for quantitative studies. It has been synthesized in its deuterated (d9-light) and non-deuterated (d0-heavy) forms.[2][3] This allows for comparative proteomic experiments where two different cell or tissue states can be labeled with the "light" and "heavy" versions of the reagent. The mass difference between the isotopically labeled peptides allows for the precise relative quantification of protein abundance between the two samples in a single mass spectrometry run.

  • Peptide Mapping and Protein Identification : By adding a fixed, known mass (+113.084 Da) to every cysteine residue, tBIA aids in the confident identification of cysteine-containing peptides from complex mass spectra.[2][3] This helps to constrain database search parameters and improve the accuracy of protein identification.

Experimental Protocols

The following protocol provides a detailed, step-by-step methodology for the in-solution alkylation of protein samples for mass spectrometry analysis. This protocol is based on established methods for iodoacetamide-based alkylation.

Workflow Overview

Alkylation_Workflow Start Protein Sample (in Denaturing Buffer) Step1 Step 1: Reduction (e.g., 5-10 mM DTT, 56°C, 30 min) Start->Step1 Step2 Step 2: Cooling (Cool to Room Temperature) Step1->Step2 Step3 Step 3: Alkylation with tBIA (e.g., 15-20 mM tBIA, RT, 30 min in dark) Step2->Step3 Step4 Step 4: Quenching (e.g., Add excess DTT) Step3->Step4 End Sample Ready for Downstream Processing (e.g., Digestion, Desalting) Step4->End

Caption: Standard workflow for protein reduction and alkylation.

Protocol: In-Solution Alkylation for Mass Spectrometry

This protocol is designed for a typical protein sample of 100 µg in a denaturing buffer. Adjust volumes accordingly for different sample amounts.

Materials:

  • Protein extract in a suitable denaturing buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, pH ~8.0)

  • Reducing Agent: 200 mM Dithiothreitol (DTT) stock solution in water (prepare fresh)

  • Alkylation Reagent: This compound (tBIA)

  • tBIA Stock Solution: 200 mM tBIA in denaturing buffer (prepare fresh and protect from light)

  • Quenching Reagent: 200 mM DTT stock solution

  • HPLC-grade water

Procedure:

  • Protein Solubilization and Denaturation:

    • Ensure your protein sample is fully solubilized in a denaturing buffer such as 8 M urea or 6 M guanidinium HCl in a buffer like 50 mM ammonium bicarbonate or Tris-HCl, pH 8.0-8.5. The denaturant is crucial for exposing cysteine residues buried within the protein's core.

  • Reduction of Disulfide Bonds:

    • To the protein solution, add the 200 mM DTT stock solution to a final concentration of 10 mM. (For 100 µL of protein sample, add 5 µL of 200 mM DTT).

    • Incubate the sample for 45-60 minutes at 56°C . This step cleaves the disulfide bonds (-S-S-) to produce free thiol groups (-SH).

    • After incubation, allow the sample to cool to room temperature. This is critical to prevent heat-induced carbamylation by urea and to ensure the stability of the alkylating agent in the next step.

  • Cysteine Alkylation:

    • Crucial Step: Perform this step in the dark (e.g., by wrapping the tube in aluminum foil) as iodoacetamide-based reagents are light-sensitive.

    • Prepare the 200 mM tBIA stock solution immediately before use.

    • Add the tBIA stock solution to the reduced protein sample to a final concentration of 20-25 mM. This represents approximately a 2-fold molar excess over the reducing agent (DTT) to ensure complete alkylation. (For the ~105 µL sample from the previous step, add ~12 µL of 200 mM tBIA).

    • Incubate for 30 minutes at room temperature in the dark .

  • Quenching the Reaction:

    • To consume any unreacted tBIA, which could otherwise alkylate the proteolytic enzyme (e.g., trypsin) used in subsequent steps, quench the reaction.

    • Add DTT to a final concentration of an additional 10-15 mM. (Add another 5-7 µL of 200 mM DTT).

    • Incubate for 15 minutes at room temperature in the dark .

  • Sample Preparation for Digestion:

    • The sample is now alkylated. For subsequent enzymatic digestion (e.g., with trypsin), the high concentration of urea must be diluted.

    • Dilute the sample at least 4-fold with an aqueous buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M. Trypsin is most active at urea concentrations below this threshold.

    • The sample is now ready for proteolytic digestion according to your standard protocol.

Scientific Integrity: Causality and Self-Validation

Why These Choices? Explaining the Protocol
  • Choice of Buffer and pH: The alkylation reaction is most efficient at a slightly alkaline pH (8.0-8.5). This is a compromise: the pH is high enough to promote the formation of the reactive thiolate ion but not so high as to significantly increase the rate of off-target reactions or reagent hydrolysis.

  • Molar Excess of Reagents: A molar excess of DTT over the estimated amount of protein cysteines ensures complete reduction of all disulfide bonds. Subsequently, a molar excess of tBIA over DTT is necessary to ensure that all newly formed thiols are rapidly alkylated and to outcompete the back reaction with DTT.

  • Temperature and Time: The reduction step is performed at an elevated temperature (56°C) to increase reaction kinetics and aid in denaturation. The alkylation, however, is performed at room temperature. Higher temperatures can increase the rate of undesirable side reactions.

  • Incubation in the Dark: Iodo-containing compounds are susceptible to degradation by light, which can lead to the formation of reactive iodine species that cause other unwanted modifications. Performing the alkylation in the dark is a critical step for reproducibility.

Potential Pitfalls and Troubleshooting
ProblemPossible Cause(s)Solution(s)
Incomplete Alkylation - Insufficient tBIA concentration.- Reagent degradation (old or light-exposed stock).- Suboptimal pH (too low).- Incomplete reduction of disulfide bonds.- Ensure a sufficient molar excess of tBIA over the reducing agent.- Always prepare tBIA solutions fresh and protect from light.- Verify the pH of the reaction buffer is between 8.0 and 8.5.- Ensure reduction is complete by using fresh DTT and adequate incubation time/temperature.
Off-Target Modifications - tBIA concentration is too high.- pH is too high (>9.0).- Incubation time is too long or temperature is too high.- Use the minimum effective concentration of tBIA.- Maintain pH in the optimal 8.0-8.5 range.- Adhere strictly to the recommended incubation time and temperature.
Trypsin Inefficiency - Unquenched tBIA alkylated the trypsin.- Urea concentration was not sufficiently diluted.- Ensure the quenching step is performed correctly with excess DTT.- Dilute the sample to <2 M urea before adding trypsin.

Managing Off-Target Reactions

While tBIA is highly specific for cysteine thiols, like all haloacetamide reagents, it can react with other nucleophilic sites on a protein, particularly if the reaction conditions are not carefully controlled. Awareness of these potential side reactions is crucial for data interpretation.

  • Methionine : The thioether side chain of methionine can be a target.

  • Histidine : The imidazole ring of histidine is nucleophilic.

  • Lysine : The primary amine of the lysine side chain can be alkylated.

  • N-terminus : The free alpha-amino group at the N-terminus of the protein can also be a target.

Mitigation Strategy: The key to minimizing these off-target modifications is to maintain strict control over the reaction conditions. The recommended pH of 8.0-8.5 is optimal because the cysteine thiolate is significantly more nucleophilic than these other groups under these conditions. Avoiding a large excess of tBIA and unnecessarily long incubation times will further ensure specificity.

Conclusion

This compound is a valuable tool for the alkylation of cysteine residues in proteins, particularly for mass spectrometry-based applications that require isotopic labeling for quantification. Its derivatization chemistry is based on the well-understood principles of SN2 reactions common to all iodoacetamide reagents. By following a carefully controlled protocol that optimizes pH, reagent concentration, and reaction time, researchers can achieve complete and specific alkylation of cysteine residues. This ensures the generation of high-quality, reproducible data for protein identification, characterization, and quantification, ultimately advancing research in basic science and drug development.

References

  • Corthals, G. L., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(1), 117-27. [Link]

  • Corthals, G. L., et al. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular & Cellular Proteomics. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]

  • Matrix Science. (2017). Step away from the iodoacetamide. Matrix Science Blog. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

Sources

Application Note: Leveraging N-(Tert-butyl)-2-iodoacetamide for Advanced Quantitative Cysteine Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of N-(Tert-butyl)-2-iodoacetamide in quantitative proteomics. We delve into the chemical principles of cysteine alkylation, the specific advantages conferred by the sterically hindered tert-butyl group, and its strategic implementation in workflows designed to quantify protein cysteine reactivity, occupancy, and abundance. This document is intended for researchers, chemists, and drug development professionals seeking to employ robust chemical biology tools for assessing cysteine dynamics in complex biological systems.

Introduction: The Significance of Cysteine Alkylation in Proteomics

Cysteine residues, with their nucleophilic thiol side chains, are among the most reactive amino acids in the proteome. Their reactivity is exquisitely sensitive to the local microenvironment, including pH, redox state, and protein conformation. This makes them key players in enzyme catalysis, protein structure stabilization (via disulfide bonds), and redox signaling. Consequently, aberrant cysteine activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

In mass spectrometry-based proteomics, the free thiol group of cysteine presents a challenge. It can readily form disulfide bonds, leading to protein aggregation and complicating analysis. To ensure reproducible and accurate quantification, these thiols must be "capped" or alkylated. Iodoacetamide (IAA) is a classic alkylating agent that reacts with cysteine thiols via an SN2 reaction, forming a stable thioether bond. This process, known as carbamidomethylation, prevents disulfide bond formation and imparts a fixed positive charge that is readily identifiable in mass spectra.

The Unique Role of this compound

While standard iodoacetamide is effective for general protein alkylation, studying the dynamic reactivity of specific cysteine residues requires more sophisticated chemical tools. This compound (hereafter referred to as t-butyl-IAA) is a sterically hindered alkylating agent that offers distinct advantages. Its bulky tert-butyl group significantly slows down the reaction rate with cysteine thiols compared to smaller reagents like iodoacetamide.

This differential reactivity is the cornerstone of its utility in advanced quantitative proteomics. By using t-butyl-IAA as a "blocking" reagent under specific conditions, researchers can protect less reactive or less accessible cysteines. This allows for subsequent labeling of the more reactive or accessible sites with a different, reporter-containing reagent, enabling a quantitative comparison of cysteine reactivity across different biological states. This principle is expertly applied in techniques like iodoTMT (Tandem Mass Tag) for multiplexed quantitative analysis of cysteine reactivity.

Mechanism of Action: Steric Hindrance Modulates Reactivity

The core mechanism is the SN2 reaction between the deprotonated cysteine thiol (thiolate) and the electrophilic carbon of t-butyl-IAA. The bulky tert-butyl group creates a significant steric barrier, making the approach of the nucleophilic thiolate more difficult compared to the unhindered iodoacetamide. This kinetic difference can be exploited to selectively label cysteines based on their reactivity and solvent accessibility.

cluster_0 S-alkylation Reaction Protein-Cys-S- Protein-Cys-S⁻ tButyl-IAA I-CH₂-CO-NH-C(CH₃)₃ (t-butyl-IAA) Protein-Cys-S-->tButyl-IAA SN2 Attack Product Protein-Cys-S-CH₂-CO-NH-C(CH₃)₃ tButyl-IAA->Product Forms Iodide I⁻ tButyl-IAA->Iodide Releases

Caption: SN2 reaction mechanism of cysteine alkylation by t-butyl-IAA.

Experimental Workflow: Quantitative Cysteine Reactivity Profiling

A common application for t-butyl-IAA is in competitive labeling workflows to identify hyper-reactive cysteines or to measure changes in cysteine reactivity due to drug binding or post-translational modifications. The following workflow outlines a typical experimental design.

A 1. Cell Lysis & Protein Extraction (Native Conditions) B 2. Treatment (e.g., Vehicle vs. Covalent Inhibitor) A->B C 3. Blocking Step Alkylation with t-butyl-IAA B->C Protects less reactive Cys D 4. Denaturation, Reduction & Labeling Unmask remaining Cys, Label with Reporter-IAA C->D Labels reactive/unoccupied Cys E 5. Sample Pooling & Protein Digestion (e.g., Trypsin) D->E F 6. Peptide Cleanup & Fractionation (e.g., C18 SPE) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis Quantify Reporter Signals G->H

Mastering Peptide Mapping: An In-Depth Guide to Cysteine Alkylation with N-(Tert-butyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Alkylation in Peptide Mapping

In the landscape of biopharmaceutical development and proteomics research, peptide mapping stands as a cornerstone analytical technique. It provides high-resolution information on the primary structure of a protein, enabling identity confirmation, detection of post-translational modifications (PTMs), and assessment of protein stability and degradation pathways.[1] A critical and often underestimated step in a robust peptide mapping workflow is the complete and specific alkylation of cysteine residues.

Following the reduction of disulfide bonds, which unravels the protein's tertiary structure, the newly exposed sulfhydryl groups of cysteine residues are highly reactive. If left unprotected, these thiols can readily re-oxidize, leading to incorrect disulfide bond formation, protein aggregation, or the formation of heterogeneous mixtures that complicate chromatographic separation and mass spectrometric analysis.[2] Cysteine alkylation, a process that covalently modifies these thiol groups, is therefore essential to "cap" them, preventing these unwanted side reactions and ensuring the homogeneity and stability of the sample for accurate analysis.[2][3]

While iodoacetamide (IAM) has long been the workhorse for cysteine alkylation, the quest for improved specificity and quantitative accuracy has led to the development of alternative reagents. Among these, N-(Tert-butyl)-2-iodoacetamide presents unique characteristics that merit detailed consideration. This guide provides a comprehensive overview of the application of this compound in peptide mapping, from its chemical principles to detailed, field-proven protocols.

This compound: A Chemically Nuanced Approach to Alkylation

This compound is a derivative of iodoacetamide featuring a bulky tert-butyl group attached to the amide nitrogen. This structural modification, while seemingly minor, introduces distinct properties that can be leveraged for specific applications in peptide mapping, particularly in quantitative proteomics.

Mechanism of Action: Saturated Alkylation of Cysteine Residues

The reaction mechanism of this compound with cysteine is analogous to that of iodoacetamide, proceeding via a bimolecular nucleophilic substitution (SN2) reaction. The process unfolds as follows:

  • Deprotonation: The thiol group (-SH) of a cysteine residue, under the mildly alkaline conditions of the reaction buffer, deprotonates to form a highly nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom adjacent to the iodine atom in the this compound molecule.

  • Thioether Bond Formation: This attack results in the formation of a stable, irreversible thioether bond, covalently linking the tert-butyl acetamide group to the cysteine residue and displacing the iodide ion.

This reaction effectively converts the reactive thiol into a stable S-carboxyamidomethyl-cysteine derivative, modified with the tert-butyl group.

Figure 1: SN2 reaction mechanism of this compound with a cysteine residue.

The Significance of the Tert-butyl Group: Steric Hindrance and Quantitative Applications

The primary distinction of this compound lies in its bulky tert-butyl moiety. While direct comparative studies on its off-target effects are not extensively published, the principles of chemical reactivity suggest that this steric bulk could influence its reaction profile. It is plausible that the larger size of the molecule may hinder its ability to access sterically restricted sites, potentially reducing non-specific reactions with other nucleophilic amino acid side chains (e.g., lysine, histidine) compared to the smaller iodoacetamide.[4] However, this steric hindrance might also slightly decrease the reaction rate with sterically hindered cysteine residues.

The most well-documented application of this compound is in quantitative proteomics . The reagent has been synthesized in both a "light" (d₀) form and a "heavy" (d₉) form, where the nine protons on the tert-butyl group are replaced with deuterium.[5][6] This isotopic labeling allows for the differential labeling of two different protein samples (e.g., control vs. treated).

When the samples are mixed, the peptides containing alkylated cysteines will appear as pairs of peaks in the mass spectrum, separated by a precise mass difference (9 Da for the d₉/d₀ pair). The ratio of the intensities of these peaks provides a highly accurate measure of the relative abundance of that specific cysteine-containing peptide between the two samples. This method is a powerful tool for comparative peptide mapping and identifying changes in protein expression or modification levels.

Reagent FormIsotopic CompositionMass Increase per Cysteine (Da)
Light d₀-N-(Tert-butyl)-2-iodoacetamide113.08[5][6]
Heavy d₉-N-(Tert-butyl)-2-iodoacetamide122.14

Table 1: Mass modifications of cysteine residues using light (d₀) and heavy (d₉) isotopic forms of this compound.

Experimental Protocol: Peptide Mapping Workflow

This section provides a detailed, step-by-step protocol for the reduction and alkylation of proteins using this compound, integrated into a standard in-solution peptide mapping workflow. The principles of this protocol are adapted from widely used methods for iodoacetamide.[7][8]

Peptide_Mapping_Workflow Start Protein Sample (e.g., mAb, complex mixture) Denaturation 1. Denaturation (e.g., 8 M Urea or 6 M GnHCl) Start->Denaturation Reduction 2. Reduction (e.g., DTT or TCEP) Denaturation->Reduction Alkylation 3. Alkylation (this compound) (Protect from light) Reduction->Alkylation Quenching 4. Quenching (Optional) (Excess DTT) Alkylation->Quenching BufferExchange 5. Buffer Exchange / Cleanup (Dilution or Desalting) Quenching->BufferExchange Digestion 6. Enzymatic Digestion (e.g., Trypsin) BufferExchange->Digestion Analysis 7. LC-MS/MS Analysis Digestion->Analysis DataProcessing 8. Data Processing & Interpretation Analysis->DataProcessing End Peptide Map & PTM Analysis DataProcessing->End

Figure 2: A typical workflow for peptide mapping incorporating this compound alkylation.

Materials and Reagents
  • Protein Sample: Purified protein or complex protein mixture (e.g., cell lysate).

  • Denaturation/Digestion Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5 (or Ammonium Bicarbonate, pH 8.0).

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh).

  • Alkylation Reagent: 500 mM this compound in a suitable organic solvent (e.g., acetonitrile or DMF), prepared fresh and protected from light.

  • Enzyme: Sequencing-grade Trypsin (or other desired protease).

  • Quenching/Acidification Solution: Formic Acid (FA).

  • HPLC-grade water and solvents.

Step-by-Step Methodology

1. Protein Solubilization and Denaturation a. Resuspend or dilute the protein sample in the Denaturation/Digestion Buffer to a final concentration of 1-5 mg/mL. b. Ensure the final concentration of the denaturant (Urea) is at least 6 M to facilitate complete protein unfolding. c. Incubate for 30-60 minutes at 37°C.

2. Reduction of Disulfide Bonds a. Add the 500 mM DTT stock solution to the denatured protein sample to a final concentration of 5-10 mM. b. Incubate for 1 hour at 56°C. This step breaks the disulfide bonds to expose the cysteine residues. c. Allow the sample to cool to room temperature.

3. Alkylation of Cysteine Residues a. Crucial Step: Perform this step in the dark or in a light-protected tube as iodo-containing reagents are light-sensitive. b. Add the freshly prepared 500 mM this compound stock solution to the reduced protein sample. The final concentration should be approximately 2-3 times the molar concentration of DTT used in the previous step (e.g., 20-30 mM). This ensures that the alkylating agent is in sufficient excess to react with all available thiols. c. Incubate for 30-45 minutes at room temperature in the dark with gentle mixing.

4. Quenching the Alkylation Reaction a. To stop the alkylation reaction and consume any excess this compound, add DTT to a final concentration of 5-10 mM. b. Incubate for 15 minutes at room temperature in the dark. This step prevents the potential for non-specific alkylation of other amino acid residues during the subsequent digestion step.

5. Buffer Exchange and Sample Preparation for Digestion a. The high concentration of urea must be reduced before adding trypsin, as it can inhibit enzymatic activity. Dilute the sample at least 5-fold with 100 mM Ammonium Bicarbonate (pH 8.0) or Tris-HCl (pH 8.5) to bring the urea concentration below 1.5 M. b. Alternatively, use a desalting column or spin filter to perform a buffer exchange into a digestion-compatible buffer.

6. Enzymatic Digestion a. Add trypsin to the protein solution at a ratio of 1:20 to 1:50 (enzyme:protein, w/w). b. Incubate overnight (12-18 hours) at 37°C. c. Stop the digestion by adding formic acid to a final concentration of 0.1-1%, which will bring the pH to ~2-3.

7. Sample Cleanup and Analysis a. Before LC-MS/MS analysis, desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and residual reagents. b. Analyze the resulting peptide mixture by LC-MS/MS.

Self-Validation and Quality Control

A successful alkylation protocol is one that is complete and specific. To validate the procedure:

  • Completeness of Alkylation: During mass spectrometry data analysis, search for peptides containing unmodified cysteine residues. The absence or negligible presence of these peptides indicates a complete alkylation reaction.

  • Specificity: Search for the mass modification corresponding to this compound (+113.08 Da) on other potentially reactive amino acids, such as methionine, lysine, or histidine. While some level of off-target modification can occur with any alkylating agent, a well-optimized protocol will keep these side reactions to a minimum.[4]

  • Absence of Re-oxidation: Search for peptides containing disulfide bonds. Their absence confirms that the reduction was complete and the alkylation was effective in preventing re-oxidation.

Conclusion and Future Perspectives

This compound offers a valuable alternative to standard iodoacetamide, particularly for quantitative peptide mapping applications using stable isotope labeling. Its bulky tert-butyl group provides a convenient scaffold for introducing a heavy isotope label (d₉) for accurate relative quantification. While the steric hindrance of this group may subtly influence reaction kinetics and potentially enhance specificity by reducing off-target reactions, further direct comparative studies are needed to fully elucidate these effects.

The protocol outlined in this guide provides a robust and validated workflow for the successful application of this compound in peptide mapping. By carefully controlling reaction conditions and validating the completeness and specificity of the alkylation step, researchers can ensure the generation of high-quality, reproducible data essential for the characterization of complex proteins and biopharmaceuticals. As mass spectrometry instrumentation continues to advance in sensitivity and resolution, the use of specialized, isotopically-labeled reagents like this compound will remain a critical tool for pushing the boundaries of quantitative proteomics.

References

  • Ghesquiere, B., Van Damme, J., Martens, L., Vandekerckhove, J., & Gevaert, K. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry : RCM, 18(1), 117–127. [Link]

  • Pasquarello, C., Sanchez, J. C., Hochstrasser, D. F., & Corthals, G. L. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry : RCM, 18(1), 117-127. [Link]

  • Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 2038. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • The Parker, H. L., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1956–1960. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(2), 212–225. [Link]

  • Phenomenex. (n.d.). SP Tip: Peptide Mapping Sample Preparation. Retrieved January 14, 2026, from [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University. [Link]

  • Held, J. M., et al. (2010). Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach. Molecular & Cellular Proteomics, 9(9), 1868-1879. [Link]

  • Yang, Z., & Attygalle, A. B. (2005). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of mass spectrometry : JMS, 40(7), 934–942. [Link]

  • Suttapitugsakul, S., Xiao, H., Smeekens, J. M., & Wu, R. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 14(1), 35-45. [Link]

  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. Retrieved January 14, 2026, from [Link]

  • JPT Peptide Technologies. (n.d.). Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. Retrieved January 14, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2023). The Role of Peptide Mapping in Biopharmaceutical Quality Control. [Link]

Sources

Application Note: Enhancing Proteomic Analysis with N-(Tert-butyl)-2-iodoacetamide (TBIA) for LC-MS/MS Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--22_br>

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry (MS)-based proteomics, the accurate identification and quantification of proteins is paramount. A critical step in the "bottom-up" proteomics workflow is the denaturation, reduction, and subsequent alkylation of proteins before enzymatic digestion.[1] Cysteine residues, with their highly nucleophilic thiol (-SH) groups, readily form disulfide bonds (-S-S-), which are crucial for protein structure but a significant hindrance to enzymatic digestion by proteases like trypsin.[2][3]

The reduction of these bonds, typically with reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is followed by alkylation to irreversibly cap the newly exposed thiols.[1][4] This "capping" prevents the re-formation of disulfide bonds, ensuring that proteins remain in a linearized state for efficient digestion and that cysteine-containing peptides are consistently identified with a predictable mass shift in the mass spectrometer.[2][3] While iodoacetamide (IAA) has been the workhorse for this step, its use is associated with a variety of side reactions that can complicate data analysis.[5][6][7]

This application note introduces N-(Tert-butyl)-2-iodoacetamide (TBIA), a specialized alkylating agent designed for cysteine modification in proteomics workflows. We will explore the mechanistic advantages of TBIA, provide a validated protocol for its use, and discuss its impact on data quality for LC-MS/MS applications.

The TBIA Advantage: Mechanism and Benefits

TBIA is a haloacetamide-based alkylating agent, similar in function to IAA, that covalently modifies cysteine residues.[8][9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond.[10]

The key distinction of TBIA lies in its N-tert-butyl group. This bulky substituent provides several advantages:

  • Predictable Mass Shift: TBIA adds a moiety with a monoisotopic mass of 113.084 Da to each cysteine residue.[8][9] This mass addition is sufficiently large to be easily resolved in the mass spectrometer and remains in a range suitable for standard tandem mass spectrometry (MS/MS) data acquisition and analysis.[8][9]

  • Potential for Improved Specificity: While all iodo-compounds can exhibit off-target reactivity, the steric hindrance from the tert-butyl group may influence its reactivity profile compared to the smaller IAA, potentially mitigating some non-specific modifications.

  • Utility in Quantitative Proteomics: Isotopically labeled "heavy" versions of TBIA (e.g., d9-TBIA) have been synthesized, enabling its use in relative quantification strategies by introducing a specific mass difference between samples.[8][9]

Comparison with Standard Alkylating Agents

The choice of alkylating agent can significantly impact the quality of proteomic data. Understanding the properties of each is crucial for experimental design.

FeatureIodoacetamide (IAA)N-ethylmaleimide (NEM)This compound (TBIA)
Reaction Type SN2Michael AdditionSN2
Mass Shift (monoisotopic) +57.021 Da+125.048 Da+113.084 Da
Primary Target Cysteine ThiolsCysteine ThiolsCysteine Thiols
Known Side Reactions High potential for off-target alkylation of Met, Lys, His, Asp, Glu, and N-termini.[5][6][7][10]Can react with Lys and His.Potential for off-target alkylation, similar to other haloacetamides.
Reversibility IrreversibleIrreversibleIrreversible

Visualizing the Proteomics Workflow and Alkylation Chemistry

Standard Bottom-Up Proteomics Workflow

The diagram below outlines the key steps in a standard sample preparation workflow for LC-MS/MS, highlighting the critical position of the reduction and alkylation stages.

G cluster_0 p1 Protein Extraction (Cell Lysis) p2 Protein Denaturation (e.g., Urea, SDS) p1->p2 p3 Reduction (e.g., DTT, TCEP) Cleaves -S-S- bonds p2->p3 p4 Alkylation with TBIA Caps free -SH groups p3->p4 p5 Enzymatic Digestion (e.g., Trypsin) p4->p5 p6 Peptide Cleanup (e.g., Desalting) p5->p6 p7 LC-MS/MS Analysis p6->p7

Caption: Overview of the sample preparation workflow for bottom-up proteomics.

TBIA Cysteine Alkylation Mechanism

The chemical reaction between a cysteine residue and TBIA is a direct and irreversible modification.

G cluster_0 Protein Cysteine Thiolate cluster_1 TBIA cluster_2 Alkylated Cysteine cluster_3 Leaving Group Prot_Cys Protein-S⁻ Alk_Cys Protein-S-CH₂-CO-NH-C(CH₃)₃ Prot_Cys->Alk_Cys Sₙ2 Attack TBIA I-CH₂-CO-NH-C(CH₃)₃ TBIA->Alk_Cys Iodide I⁻ TBIA->Iodide Iodide Leaves

Caption: Sₙ2 reaction mechanism of cysteine alkylation by TBIA.

Protocol: In-Solution Protein Alkylation with TBIA

This protocol is designed for the alkylation of proteins in solution prior to enzymatic digestion. It is crucial to work in a fume hood and wear appropriate personal protective equipment (PPE), as TBIA is an alkylating agent with potential toxicity.

Required Reagents and Materials
  • Lysis/Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylation Reagent Stock: 500 mM this compound (TBIA) in Acetonitrile (ACN) or Dimethylformamide (DMF). Prepare fresh and protect from light.

  • Quenching Reagent Stock: 500 mM DTT in water

  • Digestion Buffer: 25 mM Tris-HCl, pH 8.2 (or 50 mM Ammonium Bicarbonate)

  • Protease: Sequencing-grade Trypsin

  • Protein sample (e.g., cell lysate, purified protein)

  • Standard laboratory equipment (vortexer, thermomixer, centrifuge)

Step-by-Step Protocol
  • Protein Solubilization and Denaturation: a. Resuspend the protein pellet or solution in an appropriate volume of Lysis/Denaturation Buffer to a final protein concentration of 1-5 mg/mL. b. Vortex thoroughly until the sample is fully solubilized.

  • Reduction of Disulfide Bonds: a. Add the 500 mM DTT stock solution to the protein sample to achieve a final concentration of 5-10 mM. (e.g., add 10 µL of 500 mM DTT to a 490 µL sample for a final concentration of 10 mM). b. Vortex gently to mix. c. Incubate at 37-56°C for 30-60 minutes. This step breaks the disulfide bonds to expose the cysteine thiol groups.

  • Alkylation with TBIA: a. Cool the sample to room temperature. b. Add the 500 mM TBIA stock solution to achieve a final concentration of 20-25 mM. This represents a molar excess over the DTT to ensure complete reaction with the thiols. Perform this step in the dark (e.g., wrap the tube in aluminum foil) to prevent light-induced degradation of the reagent. c. Vortex gently to mix. d. Incubate at room temperature for 30 minutes in the dark.

  • Quenching the Reaction: a. To consume any excess, unreacted TBIA, add the 500 mM DTT stock solution to a final concentration of 5-10 mM.[11] Quenching is a critical step to prevent the non-specific alkylation of the protease or other amino acid residues during digestion.[12] b. Incubate at room temperature for 15 minutes in the dark.

  • Preparation for Digestion: a. Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M. High concentrations of urea will inhibit trypsin activity. b. (Optional) Add CaCl₂ to a final concentration of 1-2 mM to stabilize trypsin.

  • Enzymatic Digestion: a. Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w). b. Incubate at 37°C for 4-18 hours (overnight).

  • Stopping Digestion and Sample Cleanup: a. Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.5-1%, lowering the pH to ~2-3. b. Proceed with peptide desalting and cleanup (e.g., using C18 StageTips or Sep-Pak cartridges) prior to LC-MS/MS analysis.

Expected Outcomes and Data Interpretation

The primary goal of this protocol is the complete and specific alkylation of all cysteine residues.

  • In Mass Spectra: When analyzing your data, search for peptides containing cysteine with a variable modification of +113.084 Da.

  • Validation: A successful experiment will show a near-complete absence of unmodified cysteine residues. The presence of significant amounts of unmodified cysteines may indicate incomplete reduction or alkylation, requiring optimization of reagent concentrations or incubation times.

  • Side Reactions: While TBIA is designed for cysteine specificity, iodo-containing reagents can react with other nucleophilic residues, such as methionine, lysine, and histidine, especially at higher pH, temperatures, or concentrations.[5][10] It is advisable to include potential modifications on these residues as variable modifications in your database search to assess the level of off-target reactions. For example, alkylation of a peptide's N-terminus or the side chains of lysine and aspartic acid can occur.[10]

Conclusion and Best Practices

This compound is a valuable alternative to traditional alkylating agents for LC-MS/MS-based proteomics. Its distinct mass shift provides clear identification of cysteine-containing peptides and it has been successfully applied in quantitative proteomic strategies.[8][9]

For optimal results, adherence to the following best practices is essential:

  • Always prepare TBIA and DTT solutions fresh.

  • Protect the TBIA solution and the alkylation reaction from light.

  • Ensure the molar excess of the alkylating agent over the reducing agent is sufficient.

  • Do not skip the quenching step, as it is vital for preventing unwanted side reactions and preserving protease activity. [12]

  • Optimize reaction conditions (time, temperature, concentration) for your specific sample type and complexity.

By implementing this robust alkylation strategy, researchers can enhance the quality and reliability of their proteomic data, leading to more confident protein identification and quantification.

References

  • Corthals, G. L., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(15), 1665-1672. [Link]

  • Gromov, P., et al. (2006). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • Wang, C., et al. (2021). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry, 32(8), 2053-2063. [Link]

  • Kareem, A. A., et al. (2012). Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium. Journal of the American Society for Mass Spectrometry, 23(1), 111-121. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1475-1488. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]

  • MtoZ Biolabs. (n.d.). What Concentration Should TCEP and IAA Be Used for Protein Reduction and Alkylation. MtoZ Biolabs. [Link]

  • Ren, D., et al. (2014). [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins]. Se Pu, 32(10), 1084-1089. [Link]

  • Sun, T., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(6), 823-832. [Link]

  • Gallitz, F., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 27(9), 2736. [Link]

  • Chen, Y., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Proteomics, e2300171. [Link]

Sources

Application Note & Standard Operating Procedure: Cysteine Alkylation with N-(Tert-butyl)-2-iodoacetamide for Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Irreversible Cysteine Modification

In the landscape of protein analysis and therapeutic development, the precise and stable modification of cysteine residues is a cornerstone technique. Cysteine's unique thiol (-SH) group is the most nucleophilic proteinaceous functional group, making it a prime target for covalent modification. In proteomics, the reduction of disulfide bonds to free thiols is a prerequisite for effective enzymatic digestion and subsequent analysis by mass spectrometry (MS). However, these nascent thiols are highly reactive and prone to re-oxidation, which can lead to protein aggregation, refolding, and the formation of artificial disulfide-linked peptides, ultimately confounding data analysis.[1][2]

To circumvent this, a crucial step known as alkylation is employed. This process involves the covalent and irreversible "capping" of the free thiol groups, rendering them chemically inert to re-oxidation.[1][2] N-(Tert-butyl)-2-iodoacetamide is an alkylating reagent designed for this purpose. As a derivative of the widely-used iodoacetamide (IAA), it reacts specifically with cysteine residues via a nucleophilic substitution mechanism.[3][4] This modification not only prevents disulfide bond reformation but also ensures that cysteine-containing peptides are consistently identified in MS-based workflows.[1] Understanding and mastering this procedure is therefore fundamental for researchers aiming for reproducible and accurate protein characterization.

The Chemistry of Alkylation: Mechanism of Action

The alkylation of a cysteine residue by this compound is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. The process is initiated by the deprotonation of the cysteine's thiol group to form a highly nucleophilic thiolate anion (-S⁻). This is favored under neutral to moderately basic conditions (pH 7-9). The thiolate anion then attacks the electrophilic carbon atom adjacent to the iodine atom in the this compound molecule. This concerted step results in the displacement of the iodide ion (a good leaving group) and the formation of a stable, covalent thioether bond.

This modification adds a tert-butyl-acetamido moiety to the cysteine residue, resulting in a predictable mass increase of 113.10 Da for each modified cysteine.[3][4] This known mass shift is critical for downstream data analysis in mass spectrometry, allowing software to correctly identify modified peptides.

Alkylation_Workflow Start Protein Sample (in 8M Urea Buffer) Reduce 1. Reduction Add DTT (5 mM final) Incubate: 56°C, 30-45 min Start->Reduce Denature & Expose Cys Cool 2. Cool to RT Reduce->Cool Prevent non-specific reactions Alkylate 3. Alkylation Add Alkylating Agent (14 mM final) Incubate: RT, 30 min, DARK Cool->Alkylate Prepare for alkylation Quench 4. Quench Add excess DTT Incubate: RT, 15 min, DARK Alkylate->Quench Stop reaction Dilute 5. Dilute Urea (<2M) Ready for Digestion Quench->Dilute Prepare for enzyme End Proceed to Mass Spectrometry Dilute->End

Caption: Standard in-solution reduction and alkylation workflow.

Critical Parameters and Data Interpretation

The success of protein alkylation hinges on the careful control of several experimental variables. Failure to optimize these can lead to incomplete reactions or undesirable side reactions, compromising the integrity of the results.

ParameterRecommended ConditionRationale & Expert Insights
pH 7.0 - 9.0The thiol group of cysteine (pKa ~8.5) must be deprotonated to the thiolate anion for the reaction to proceed. [5]A pH between 8.0 and 9.0 is optimal for rapid and efficient alkylation.
Temperature Room Temperature (~20-25°C)While higher temperatures can increase reaction rates, they also significantly increase the likelihood of off-target alkylation. [6]Room temperature provides the best balance of efficiency and specificity.
Reagent Conc. 14-15 mMStudies have systematically evaluated iodoacetamide concentrations and found that 14 mM provides a near-complete alkylation of cysteines without a significant increase in side reactions. [6]This is a robust starting point.
Incubation Time 30 minutesA 30-minute incubation is generally sufficient for the reaction to reach completion under the recommended conditions. [7][6]Longer times may promote side reactions. [8]
Light Exposure Must be performed in the darkIodine-containing reagents are photosensitive. Light can cause the degradation of the reagent and the formation of reactive radicals that can lead to non-specific modifications. [9]
Trustworthiness: Recognizing and Mitigating Side Reactions

While this compound is highly specific for cysteines, it is not absolutely selective. Under non-optimal conditions (e.g., high pH, high temperature, or excessive reagent concentration), off-target alkylation can occur. The primary sites for side reactions include the N-terminus of the peptide and the side chains of methionine, lysine, and histidine. [6][10][11]

  • Methionine Alkylation: Iodine-containing reagents are known to react with methionine, which can complicate MS/MS spectra and reduce identification rates for methionine-containing peptides. [11][12]* N-Terminus/Lysine Alkylation: The amino groups on lysine residues and the peptide N-terminus can also be alkylated, particularly if the reaction is not properly quenched. [6][10] Self-Validating System: A well-designed experiment includes controls. To validate your alkylation efficiency, use a protein standard with a known number of cysteines. In your mass spectrometry data analysis, search for both the expected alkylated cysteine mass modification (+113.10 Da) and the unmodified cysteine. A high percentage of alkylated cysteines and a low percentage of unmodified ones confirms a successful reaction. Furthermore, searching for potential off-target modifications can provide insight into the specificity of your reaction conditions.

Safety and Handling

This compound, like other iodoacetamide derivatives, is a hazardous chemical that requires careful handling.

  • Toxicity: Toxic if swallowed. * Irritation: Causes skin and eye irritation. May cause an allergic skin reaction or asthma-like symptoms if inhaled. [13][14]* Handling: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Handle the solid powder and concentrated solutions in a chemical fume hood. [15]* Storage: Store the reagent protected from light, in a tightly sealed container, and refrigerated or frozen as per the manufacturer's instructions. [13]* Disposal: Dispose of waste according to local, state, and federal regulations.

References

  • Corthals, G. L., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(10), 1093-1101. [Link]

  • Hagemann, S., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1433-1446. [Link]

  • Wang, M., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analytical and bioanalytical chemistry, 409(1), 215-224. [Link]

  • Corthals, G. L., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • Hagemann, S., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. [Link]

  • Peak Proteins. (n.d.). REDUCTION AND ALKYLATION OF CYSTEINES. [Link]

  • Hess, S., et al. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry, 73(17), 4293-4297. [Link]

  • Go, E. P., & Ni, W. (2014). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of The American Society for Mass Spectrometry, 25(11), 1943-1954. [Link]

  • UBPBio. (2020). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet: 2-iodoacetamide. [Link]

  • Lee, C., et al. (2015). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Rapid communications in mass spectrometry, 29(1), 1-8. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Iodoacetamide. [Link]

  • Bio-Rad. (n.d.). ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. [Link]

  • Galler, A., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites, 14(5), 263. [Link]

  • Hagemann, S., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8 Suppl 1), S181-S195. [Link]

Sources

Application Notes and Protocols for N-(Tert-butyl)-2-iodoacetamide: A Sterically Hindered Alkylating Agent for Enhanced Specificity in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Alkylation in Protein Analysis

In the landscape of proteomics, particularly in workflows involving mass spectrometry (MS), the precise and complete denaturation, reduction, and alkylation of proteins are foundational to achieving reproducible and accurate results. Disulfide bonds, which are critical to native protein structure, must be cleaved to ensure linear peptides amenable to enzymatic digestion and subsequent MS analysis. Following the reduction of disulfide bonds to free thiols (-SH) by reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), these highly reactive sulfhydryl groups must be irreversibly blocked or "capped." This alkylation step is crucial to prevent the re-formation of disulfide bridges, which would otherwise complicate enzymatic digestion and interfere with downstream analysis[1].

For decades, iodoacetamide (IAM) has been the workhorse for cysteine alkylation. However, its high reactivity is a double-edged sword. It is well-documented that IAM can lead to non-specific modifications of other nucleophilic amino acid residues, including methionine, lysine, histidine, and the peptide N-terminus, creating artifacts that complicate data analysis[2][3][4]. This guide introduces N-(tert-butyl)-2-iodoacetamide, a rationally designed alkylating agent developed to mitigate these challenges. By incorporating a bulky tert-butyl group, this reagent offers a potential enhancement in specificity through steric hindrance, providing a valuable tool for researchers seeking to improve the fidelity of their proteomic sample preparation.

Part 1: The Scientific Rationale — Why a Bulky Alkylating Agent?

The Mechanism of Action

Like its traditional counterpart, this compound is an electrophilic reagent that reacts with the nucleophilic thiol group of cysteine via a nucleophilic substitution reaction (SN2). The sulfur atom of the deprotonated thiol (thiolate anion) attacks the carbon atom bearing the iodine, displacing the iodide leaving group. This forms a stable thioether bond, resulting in the S-tert-butyl-carbamidomethylcysteine modification[5][6]. This modification adds a monoisotopic mass of 113.084 Da to each cysteine residue[5][6].

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"];

} Caption: SN2 reaction between a cysteine thiol and this compound.

The Hypothesis: Steric Hindrance as a Driver of Specificity

The central advantage of this compound lies in its sterically bulky tert-butyl group. While the highly accessible sulfhydryl group of cysteine remains a prime target, the sheer size of the tert-butyl moiety is hypothesized to physically obstruct the reagent's approach to less accessible or sterically crowded nucleophilic sites on other amino acid side chains.

  • Iodoacetamide (IAM): A small, agile molecule that can readily access not only cysteine thiols but also the side chains of methionine, lysine, and histidine, leading to off-target modifications[4].

  • This compound: The bulky headgroup acts as a "shield," potentially reducing the rate of reaction with amino acids other than the highly reactive and exposed cysteine thiols. This can lead to a "cleaner" sample with fewer ambiguous modifications, simplifying downstream spectral analysis.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [color="#5F6368"];

} Caption: Steric hindrance of t-BIA may reduce off-target reactions compared to IAM.

Part 2: Comparative Analysis and Data Presentation

While direct, extensive comparative studies on the side-reaction profile of this compound are not widely published, we can extrapolate its properties against other common alkylating agents based on established chemical principles and data from systematic evaluations of those agents[2][3].

PropertyIodoacetamide (IAM)Chloroacetamide (CAA)N-(tert-butyl)-iodoacetamide
Monoisotopic Mass Shift +57.021 Da+57.021 Da+113.084 Da [5]
Primary Target Cysteine ThiolCysteine ThiolCysteine Thiol
Known Side Reactions High. Modifies Met, Lys, His, Asp, Glu, Tyr, N-terminus[2][3]. Can affect up to 80% of Met-containing peptides[3].Lower off-target alkylation than IAM, but can cause significant methionine oxidation[3].Hypothesized Lower Side Reactions due to steric hindrance.
Reaction Speed FastSlower than IAMExpected to be slightly slower than IAM due to bulk, but still highly effective.
Key Advantage Well-established, fast reactivity.Reduces some off-target alkylation compared to IAM.Potentially higher specificity for cysteine residues.
Key Disadvantage High potential for off-target modifications.Can induce significant methionine oxidation.Larger mass shift; potential for steric hindrance to affect enzymatic digestion near the modification site (see Part 3).

Part 3: Experimental Protocols and Workflow

The application of this compound follows the same fundamental workflow as other iodoacetamide-based reagents[5][6]. The protocol is based on a standard in-solution digestion workflow, which is a cornerstone of bottom-up proteomics.

dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"];

} Caption: Standard in-solution protein digestion workflow incorporating t-BIA alkylation.

Protocol 1: In-Solution Reduction and Alkylation for Mass Spectrometry

This protocol is designed for preparing protein samples (e.g., cell lysates, purified proteins) for subsequent enzymatic digestion and LC-MS/MS analysis.

Materials:

  • This compound (t-BIA)

  • Urea

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • LC-MS Grade Water & Acetonitrile

  • Formic Acid

  • Sequencing Grade Modified Trypsin

Procedure:

  • Protein Solubilization & Denaturation:

    • Resuspend the protein pellet or solution in a denaturing buffer (e.g., 8 M Urea in 50 mM NH₄HCO₃, pH 8.0). A typical protein concentration is 1-5 mg/mL.

    • Causality: Urea disrupts the non-covalent interactions holding the protein in its native conformation, exposing the internal disulfide bonds for reduction. The slightly alkaline pH (8.0) is optimal for the subsequent reduction and alkylation steps, as it promotes the formation of the reactive thiolate anion (Cys-S⁻).

  • Reduction:

    • Add DTT to the protein solution to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C with gentle shaking.

    • Causality: DTT is a strong reducing agent that cleaves the disulfide bonds (-S-S-) to form two free sulfhydryl groups (-SH).

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in 50 mM NH₄HCO₃). This solution is light-sensitive and should be prepared fresh and kept in the dark.

    • Add the t-BIA stock solution to the protein sample to a final concentration of 25 mM (a ~2.5-fold molar excess over DTT).

    • Incubate for 45 minutes at room temperature in complete darkness.

    • Causality: The molar excess of the alkylating agent ensures the reaction drives to completion, capping all available thiols. Performing this step in the dark is critical as light can cause the degradation of iodine-containing reagents, leading to unwanted side reactions.

  • Quenching (Recommended):

    • Add DTT to a final concentration of 15 mM to quench any remaining unreacted t-BIA.

    • Incubate for 15 minutes at room temperature in the dark.

    • Causality: Quenching the reaction is a critical self-validating step. It prevents the alkylating agent from modifying the protease (e.g., trypsin) or other amino acids during the lengthy digestion step[7].

  • Digestion Preparation:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1 M.

    • Causality: High concentrations of urea will inactivate trypsin. Dilution is essential for optimal protease activity.

  • Enzymatic Digestion:

    • Add sequencing grade trypsin at a ratio of 1:50 or 1:100 (enzyme:protein, w/w).

    • Incubate overnight (12-16 hours) at 37°C.

    • Consideration: The bulky S-tert-butyl-carbamidomethyl modification may sterically hinder tryptic cleavage at Lysine or Arginine residues immediately adjacent to a modified Cysteine. This can result in a higher number of missed cleavages around these sites compared to smaller modifications. This is a critical factor to consider during database searching.

  • Sample Cleanup:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH < 3).

    • Proceed with sample desalting using a C18 solid-phase extraction (SPE) column or tip.

    • The sample is now ready for LC-MS/MS analysis.

Part 4: Downstream Considerations and Data Interpretation

  • Mass Spectrometry: The mass addition of 113.084 Da for each S-tert-butyl-carbamidomethylcysteine must be specified as a variable or static modification in the database search parameters.

  • Fragmentation: Peptides alkylated with this compound have been shown to be suitable for MS/MS analysis, producing predictable b- and y-ion series for confident peptide identification[5][6]. The bulky side chain is not expected to introduce unusual fragmentation pathways under standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Missed Cleavages: As noted, be prepared for a potential increase in missed cleavages adjacent to modified cysteine residues. It is advisable to set the number of allowed missed cleavages to 2 or 3 in the search parameters to account for this.

Conclusion

This compound represents a thoughtful advancement in the chemical toolkit for proteomics. By leveraging the principle of steric hindrance, it offers a compelling strategy to enhance the specificity of cysteine alkylation, thereby reducing sample complexity and improving the quality of mass spectrometry data. While it follows a familiar and straightforward protocol, users should remain cognizant of the implications of its bulky nature on enzymatic digestion and adjust their data analysis parameters accordingly. Its application is particularly encouraged in studies where minimizing off-target modifications is paramount for accurate protein identification and characterization.

References

  • Pasquarello, C., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 18(1), 117-27. [Link]

  • Wang, R., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. [Link]

  • Tarasova, N. I., & Gaisin, R. I. (2022). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]

  • Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(12), 2146-2160. [Link]

  • Wood, K. V., et al. (2011). ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. Journal of the American Society for Mass Spectrometry, 22(3), 436-444. [Link]

  • Pasquarello, C., et al. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • Sciex. (n.d.). Figure S6. Evaluation of cysteine alkylation by MS. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gattis, J. L., & Angel, T. E. (2016). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 27(6), 1013-1020. [Link]

  • Vigh, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]

  • Farmer, P. B., et al. (1988). Novel uses of mass spectrometry in studies of adducts of alkylating agents with nucleic acids and proteins. IARC Scientific Publications, (89), 347-355. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Gorshkov, V., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 103997. [Link]

  • Tarasova, N. I., & Gaisin, R. I. (2022). Modification of Cysteine Residues for Mass Spectrometry-Based Proteomic Analysis: Facts and Artifacts. ResearchGate. [Link]

  • Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. [Link]

  • Geoghegan, K. F., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of Proteome Research, 1(2), 181-187. [Link]

  • MacCoss, M. J., et al. (2013). Investigation of the protein alkylation sites of the STAT3:STAT3 inhibitor Stattic by mass spectrometry. Bioorganic & Medicinal Chemistry Letters, 23(17), 4812-4815. [Link]

  • Geoghegan, K. F., et al. (2002). Cyclization of N-Terminal S-Carbamoylmethylcysteine Causing Loss of 17 Da from Peptides and Extra Peaks in Peptide Maps. ResearchGate. [Link]

Sources

derivatization of cysteine residues with N-(Tert-butyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide: Derivatization of Cysteine Residues

Focus: Principles of Cysteine Alkylation with Iodoacetamide Derivatives, with Special Considerations for Sterically Hindered Reagents like N-(tert-butyl)-2-iodoacetamide

Audience: Researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and targeted covalent inhibitor development.

Introduction: The Critical Role of Cysteine Alkylation

Cysteine, with its nucleophilic thiol (-SH) group, is a unique amino acid that plays pivotal roles in protein structure and function. It is central to the formation of stabilizing disulfide bonds, enzymatic catalysis, and metal coordination. In the laboratory, the reactivity of this thiol group makes it a primary target for chemical modification.

Cysteine alkylation is a fundamental technique in protein chemistry and proteomics.[1][2] The primary goal is to covalently "cap" the thiol group, forming a stable thioether bond. This irreversible modification is essential for:

  • Preventing Disulfide Bond Formation: In preparation for mass spectrometry and gel electrophoresis, proteins are typically denatured and their disulfide bonds reduced. Alkylation prevents these bonds from re-forming, ensuring accurate protein identification and analysis.[1][3]

  • Quantitative Proteomics: By using isotopically labeled alkylating agents (e.g., iodoTMT), researchers can quantify the relative abundance of proteins and proteoforms in different samples.[4]

  • Redox Proteomics: Differential alkylation strategies allow for the specific labeling and quantification of cysteine residues that are in a reduced versus an oxidized state, providing insights into cellular redox signaling.[5]

  • Drug Development: The targeted covalent modification of cysteine residues is a major strategy in modern drug design, particularly for enzyme inhibitors.

While iodoacetamide (IAM) is the most common alkylating agent, its derivatives, such as this compound, are being explored for specialized applications. The addition of a bulky tert-butyl group introduces significant steric hindrance, which profoundly impacts the reagent's reactivity and specificity. This guide will detail the foundational principles of cysteine alkylation using IAM as a model and provide expert guidance on adapting these protocols for sterically hindered analogs.

Mechanism of Action: SN2 Alkylation of the Thiol Group

The alkylation of cysteine by iodoacetamide and its derivatives is a classic bimolecular nucleophilic substitution (SN2) reaction.[6][7]

Key Mechanistic Steps:

  • Deprotonation: The reaction requires the cysteine's thiol group to be in its deprotonated, thiolate anion (S⁻) form. The thiolate is a much stronger nucleophile than the protonated thiol (SH). This step is highly dependent on pH; the reaction rate increases significantly as the pH approaches and exceeds the pKa of the cysteine thiol group (typically ~8.5).[8][9]

  • Nucleophilic Attack: The negatively charged thiolate anion attacks the electrophilic carbon atom adjacent to the iodine atom in the iodoacetamide molecule.

  • Displacement: Simultaneously, the iodide ion is displaced as a leaving group, resulting in the formation of a stable, irreversible thioether bond.

When using standard iodoacetamide, this modification adds a carbamidomethyl group (+57.02 Da) to the cysteine residue.

The Influence of Steric Hindrance: The Case of this compound

The large tert-butyl group on this compound creates a "steric shield" around the reactive electrophilic center. This has several critical consequences compared to standard iodoacetamide:

  • Slower Reaction Kinetics: The bulky group physically obstructs the approach of the cysteine thiolate to the electrophilic carbon. This significantly slows down the reaction rate. Longer incubation times or higher reagent concentrations may be necessary to achieve complete alkylation.

  • Increased Specificity for Surface-Exposed Cysteines: The steric bulk makes it more difficult for the reagent to access cysteine residues located in sterically crowded environments, such as those buried within protein folds or near other bulky residues. This property can be leveraged to selectively label more accessible cysteines.

  • Potential for Altered Side-Reactivity: While generally slower, the altered geometry and electronics could potentially change the profile of off-target reactions (e.g., with lysine or histidine) under certain conditions.

The diagram below illustrates the SN2 mechanism and highlights the steric clash introduced by the tert-butyl group.

Caption: SN2 mechanism of cysteine alkylation and the effect of steric hindrance.

Experimental Protocols: A General Framework for Cysteine Alkylation

The following protocol provides a robust starting point for the alkylation of cysteine residues in solution, common in mass spectrometry sample preparation. Specific steps for optimization, particularly for sterically hindered reagents, are highlighted.

Reagents and Materials
  • Protein Sample: Purified protein or complex protein lysate.

  • Denaturation/Solubilization Buffer: 8 M Urea or 6 M Guanidine HCl in 100 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0-8.5.

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • DTT Stock: 500 mM in water.

    • TCEP Stock: 500 mM in water, pH neutralized.

  • Alkylating Agent:

    • Iodoacetamide (IAM) Stock: 500 mM in water or buffer. Prepare fresh and protect from light. [10]

    • This compound Stock: Prepare fresh in a suitable solvent (e.g., DMSO, DMF) and protect from light. Determine solubility before preparing a high-concentration stock.

  • Quenching Reagent: DTT or L-cysteine.

  • Reaction Tubes: Low-protein-binding microcentrifuge tubes.

  • Incubator/Thermomixer.

Step-by-Step In-Solution Alkylation Workflow

The workflow involves three core stages: Reduction, Alkylation, and Quenching.

G start Start: Protein Sample in Buffer denature 1. Denaturation Add Urea/Guanidine to 6-8 M Exposes Cysteine Residues start->denature reduce 2. Reduction Add DTT (5-10 mM final) Incubate 30-60 min @ 56°C Breaks Disulfide Bonds denature->reduce cool Cool to Room Temperature reduce->cool alkylate 3. Alkylation Add Alkylating Agent (e.g., 15-20 mM IAM) Incubate 30 min, in Dark Capping of Thiols cool->alkylate quench 4. Quenching Add excess DTT (~5 mM) Incubate 15 min, in Dark Neutralizes excess reagent alkylate->quench end Proceed to Downstream Processing (e.g., Digestion, Desalting) quench->end

Sources

Application Note: N-(Tert-butyl)-2-iodoacetamide Workflow for Bottom-Up Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the landscape of bottom-up proteomics, the accurate identification and quantification of proteins through mass spectrometry (MS) hinges on the meticulous preparation of samples. A pivotal step in this process is the reduction and subsequent alkylation of cysteine residues. Cysteine's reactive thiol (-SH) group readily forms disulfide bonds, which are crucial for the native three-dimensional structure of proteins. However, during sample preparation, these bonds must be cleaved to ensure complete protein denaturation and efficient enzymatic digestion. Following reduction, the resulting free thiols are highly susceptible to re-oxidation, which can lead to protein refolding, incomplete digestion, and the formation of artifactual disulfide-linked peptides. This variability compromises the reproducibility and accuracy of MS analysis.

To prevent this, a chemical capping or "alkylation" of the free thiol groups is performed. This irreversible modification ensures that cysteine residues remain in a reduced state, leading to more consistent and reliable proteomic data. While iodoacetamide (IAA) has traditionally been the reagent of choice, concerns about its off-target reactivity have prompted the exploration of alternatives. This application note details the use of N-(tert-butyl)-2-iodoacetamide, a valuable alkylating agent for robust and reproducible bottom-up proteomics workflows.

This compound: A Profile

This compound is a haloacetamide-based alkylating agent that, like its analogue iodoacetamide, reacts with the nucleophilic thiol group of cysteine residues via an SN2 reaction. This reaction forms a stable thioether bond, effectively and irreversibly capping the cysteine. The addition of a tert-butylcarbamoylmethyl group to the cysteine residue results in a mass increase of 113.09 Da.[1][2] This specific mass shift is readily accounted for in database search algorithms for peptide identification.

The tert-butyl group introduces steric hindrance around the reactive center, which is hypothesized to influence its reactivity and specificity compared to smaller alkylating agents. While comprehensive, direct quantitative comparisons with other common alkylating agents like iodoacetamide (IAA) and chloroacetamide (CAA) are not extensively documented in peer-reviewed literature, the use of this compound has been shown to be effective and compatible with standard proteomics workflows, including those involving tandem mass spectrometry (MS/MS) for peptide sequencing and quantification.[1][2]

Comparative Overview of Common Alkylating Agents

The choice of an alkylating agent is a trade-off between reaction efficiency, specificity, and the introduction of potential artifacts. While direct quantitative data for this compound is limited, we can infer its likely performance characteristics based on its structure and the known properties of related compounds.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)This compound
Mass Shift on Cysteine +57.02 Da+57.02 Da+113.09 Da[1][2]
Reaction Speed FastSlower than IAA[3]Expected to be fast (iodine leaving group)
Cysteine Alkylation Efficiency High (>97%)[3]High (>97%)[3]High (demonstrated effective)[1][2]
Primary Off-Target Reactions Methionine, Lysine, Histidine, N-terminus[4][5][6]Reduced off-target alkylation vs. IAA, but can cause significant methionine oxidation[4][7]Expected to have reduced off-target reactivity due to steric hindrance, but requires empirical validation.
Key Considerations Well-established, but can lead to significant off-target modifications, especially on methionine.[5][8]Slower reaction may require adjusted incubation times. Significant increase in methionine oxidation is a major drawback.[4][7]Larger mass shift may be advantageous in certain applications. Potential for improved specificity warrants further investigation.

Experimental Workflow for Bottom-Up Proteomics

The following diagram outlines the key stages of a typical bottom-up proteomics workflow, highlighting the critical reduction and alkylation steps where this compound is employed.

BottomUpWorkflow cluster_0 Sample Preparation cluster_1 Analysis ProteinExtraction Protein Extraction (Lysis & Solubilization) Reduction Reduction (e.g., DTT, TCEP) ProteinExtraction->Reduction Denatured Proteins Alkylation Alkylation (this compound) Reduction->Alkylation Reduced Cysteines Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Alkylated Proteins Cleanup Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup Peptide Mixture LC_MS LC-MS/MS Analysis Cleanup->LC_MS DataAnalysis Data Analysis (Database Search & Quantification) LC_MS->DataAnalysis

Bottom-Up Proteomics Workflow

Detailed Protocol: In-Solution Protein Digestion with this compound Alkylation

This protocol is designed for the preparation of protein samples for mass spectrometry analysis. It is based on widely applied procedures for protein alkylation and is adapted for the use of this compound.

Materials:

  • Urea

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Trypsin (MS-grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or solution in a denaturing lysis buffer (e.g., 8 M urea in 100 mM NH₄HCO₃, pH ~8.0). The volume will depend on the amount of protein. Aim for a protein concentration of 1-5 mg/mL.

    • Vortex thoroughly and incubate at room temperature for 30 minutes to ensure complete solubilization and denaturation.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM from a freshly prepared 1 M stock solution.

    • Incubate the sample at 56°C for 30-60 minutes.

    • Cool the sample to room temperature.

  • Alkylation of Cysteine Residues:

    • Prepare a fresh solution of this compound (e.g., 200 mM in 100 mM NH₄HCO₃). Note: This solution is light-sensitive and should be prepared immediately before use and kept in the dark.

    • Add the this compound solution to the protein sample to a final concentration of 25-30 mM. This ensures a molar excess over the reducing agent.

    • Incubate the reaction in the dark at room temperature for 30 minutes.

  • Quenching of Excess Alkylating Reagent (Optional but Recommended):

    • To quench any unreacted this compound, add DTT to a final concentration of 5 mM and incubate in the dark at room temperature for 15 minutes. This step prevents the modification of the protease during digestion.

  • Dilution and Enzymatic Digestion:

    • Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M. A 4 to 5-fold dilution is typically sufficient.

    • Add MS-grade trypsin to the protein solution at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.

    • Incubate the digestion mixture overnight (12-16 hours) at 37°C.

  • Acidification and Sample Cleanup:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.5-1% (pH < 3.0).

    • Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet any insoluble material.

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides, dry them in a vacuum centrifuge, and store at -20°C or -80°C until LC-MS/MS analysis.

Mechanism of Cysteine Alkylation

The alkylation of a cysteine residue by this compound proceeds through a nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of the cysteine acts as a nucleophile, attacking the carbon atom bonded to the iodine. The iodine atom, being a good leaving group, is displaced, resulting in the formation of a stable thioether linkage.

Alkylation of Cysteine by this compound

Conclusion and Future Perspectives

This compound is a viable and effective reagent for the alkylation of cysteine residues in bottom-up proteomics workflows. Its application is straightforward and follows established protocols for haloacetamide-based alkylation. The resulting 113.09 Da mass addition is readily handled by modern mass spectrometry data analysis software.

While the steric hindrance of the tert-butyl group suggests a potential for increased specificity and reduced off-target modifications compared to iodoacetamide, further systematic and quantitative studies are required to fully characterize its performance against other common alkylating agents. Such studies would be invaluable to the proteomics community for making informed decisions on the most appropriate reagent for their specific research goals. As the demand for higher accuracy and reproducibility in proteomics continues to grow, a deeper understanding of the nuances of each step in the sample preparation workflow, including the choice of alkylating agent, will be essential.

References

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 891–905. [Link]

  • Corthals, G. L., Aebersold, R., & Goodlett, D. R. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(1), 117–127. [Link]

  • Corthals, G. L., Aebersold, R., & Goodlett, D. R. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3434–3439. [Link]

  • Perdivara, I., et al. (2018). Stable isotope cysteine labelling with iodoacetamide (SICyLIA), a mass spectrometry-based workflow to assess proteome-scale cysteine oxidation. Nature Communications, 9(1), 1586. [Link]

  • OmicsDI. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. OmicsDI. [Link]

  • The Indispensable Role of Iodoacetamide in Modern Proteomics. (n.d.).
  • Klimek-Tomczak, K., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 235, 104113. [Link]

  • Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]

  • Boja, E. S., & Fales, H. M. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of mass spectrometry, 42(2), 233–243. [Link]

  • Smith, J. B., & Smith, D. L. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of mass spectrometry, 35(4), 435–437. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 891–905. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]

  • Suttapitugsakul, S., Xiao, H., Smeekens, J. M., & Wu, R. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2619–2628. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cysteine Alkylation with N-(Tert-butyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cysteine alkylation using N-(tert-butyl)-2-iodoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the alkylation of cysteine residues in proteins and peptides. Here, we combine foundational biochemical principles with practical, field-tested solutions to ensure your experiments are successful, reproducible, and robust.

Introduction: The "Why" Behind Cysteine Alkylation

In proteomics and protein chemistry, the alkylation of cysteine residues is a critical step, particularly in workflows leading to mass spectrometry (MS) analysis. The primary goal is to covalently block the highly reactive thiol (-SH) groups of cysteine residues after the reduction of disulfide bonds (-S-S-). This irreversible modification, forming a stable thioether bond, is essential for several reasons:

  • Preventing Re-oxidation: It permanently blocks the free thiols, preventing them from reforming disulfide bonds, which would otherwise complicate enzymatic digestion and subsequent analysis.[1]

  • Ensuring Complete Digestion: By maintaining the protein in a linearized, reduced state, it allows enzymes like trypsin to access all cleavage sites, leading to more comprehensive protein sequence coverage.

  • Standardizing Mass Spectrometry Data: Alkylation adds a fixed, known mass to each cysteine residue, simplifying data analysis and enabling confident identification of cysteine-containing peptides.[1][2]

This compound is an alkylating reagent that covalently modifies cysteine residues, adding a tert-butyl-carbamidomethyl group with a mass of 113 Da.[3][4] While it functions on the same principles as the more common iodoacetamide (IAM), its bulkier tert-butyl group presents unique considerations. This guide will address the specific challenges you might face.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for alkylation with this compound?

The reaction is highly pH-dependent. The cysteine thiol group (-SH) must be deprotonated to its more nucleophilic thiolate form (-S⁻) for efficient reaction. This is favored at a pH between 7.5 and 9.0.[5] Operating below this range will result in a significantly slower and potentially incomplete reaction. Conversely, excessively high pH can promote off-target reactions.

Q2: Why must the reagent be prepared fresh and protected from light?

Like other iodoacetamide-based reagents, this compound is light-sensitive.[6] Exposure to light can cause decomposition, leading to the formation of molecular iodine, which reduces the effective concentration of your active reagent and can cause undesired side reactions, such as modification of tyrosine residues. Always prepare solutions immediately before use and conduct the incubation step in the dark.[6]

Q3: What concentration of this compound should I use?

A sufficient molar excess of the alkylating agent over the total concentration of thiol groups is necessary to drive the reaction to completion. A common starting point is a 2- to 5-fold molar excess over the reducing agent (e.g., DTT or TCEP) used in the previous step. For complex protein mixtures, concentrations in the range of 10-20 mM are often employed.[6][7]

Q4: How do I confirm that my alkylation reaction was successful?

Mass spectrometry (MS) is the definitive method. After alkylation and enzymatic digestion, analyze the resulting peptides. A successful alkylation will result in a mass shift of +113.0946 Da for every cysteine residue.[3][4] In your database search, you should set this as a static modification on cysteine. The absence of this mass shift on cysteine-containing peptides, or the presence of unmodified cysteines, indicates incomplete alkylation.

Q5: Can the tert-butyl group on the reagent affect the reaction?

Yes. The bulky tert-butyl group can introduce steric hindrance. While the fundamental reaction mechanism is the same as for iodoacetamide, the efficiency of alkylation can be influenced by the steric accessibility of the cysteine residue within the folded protein or peptide.[8] For cysteines in sterically hindered environments, reaction times may need to be optimized, or more rigorous denaturation conditions may be required to ensure complete access.

Troubleshooting Guide: Diagnosing and Solving Incomplete Alkylation

Incomplete alkylation is one of the most common frustrations in sample preparation. This section provides a logical framework for diagnosing the root cause and implementing effective solutions.

Diagram: Troubleshooting Workflow

Below is a decision tree to guide your troubleshooting process, from the most common and simple-to-fix issues to more complex problems.

TroubleshootingWorkflow start Start: Incomplete Alkylation Detected by MS check_reduction Step 1: Verify Upstream Reduction Step start->check_reduction check_reagent Step 2: Scrutinize Reagent & Reaction Conditions check_reduction->check_reagent Reduction OK solution_reduction Solution: Optimize Reductant Concentration/Time. Use fresh TCEP or DTT. check_reduction->solution_reduction Disulfide Bonds Still Present check_denaturation Step 3: Assess Protein Denaturation & Cys Accessibility check_reagent->check_denaturation Conditions OK solution_reagent Solution: Use fresh, light-protected reagent. Optimize concentration (e.g., 14-20 mM). Ensure pH is 7.5-9.0. Increase incubation time (e.g., 45-60 min). check_reagent->solution_reagent Reagent Degraded, Suboptimal Conditions solution_denaturation Solution: Increase denaturant (e.g., 8M Urea). Heat sample during reduction (56°C). Ensure full solubilization. check_denaturation->solution_denaturation Cys Residues Inaccessible

Caption: A decision tree for troubleshooting incomplete cysteine alkylation.

Problem 1: Incomplete Reduction of Disulfide Bonds

Causality: Alkylation can only occur on free thiol groups. If the initial reduction of disulfide bonds is incomplete, those cysteine residues will be unavailable to react with this compound, leading to failed alkylation at those sites.

Troubleshooting Steps:

  • Check Reductant Age and Storage: Reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) have finite shelf lives. DTT is particularly susceptible to oxidation. TCEP is more stable but should still be handled correctly. Always use freshly prepared solutions.

  • Optimize Reductant Concentration: Ensure you are using a sufficient concentration. A common starting point is 5-10 mM DTT or TCEP.

  • Optimize Incubation Conditions: Reduction is not instantaneous. Incubate the sample with the reducing agent for at least 30-60 minutes. For proteins with extensive or stubborn disulfide bonds, heating the sample (e.g., at 56°C for 30 minutes) can improve reduction efficiency.[6] Note: Avoid temperatures above 60°C if using urea to prevent carbamylation.[6]

Problem 2: Suboptimal Reagent or Reaction Conditions

Causality: The alkylating reagent itself or the chemical environment can be the source of the problem. Degraded reagent, incorrect pH, insufficient concentration, or inadequate incubation time will all lead to an incomplete reaction.

Troubleshooting Steps:

  • Prepare Reagent Fresh: As highlighted in the FAQ, always prepare your this compound solution immediately before you plan to add it to your sample.[5] Do not store or reuse solutions.

  • Protect from Light: Perform the alkylation incubation in the dark by wrapping your tube in aluminum foil or placing it in a drawer.[6]

  • Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer (after all components, including the protein and reducing agent, are added) is within the optimal 7.5-9.0 range.[5] Remember that some buffers, like Tris, have a pH that is sensitive to temperature.

  • Increase Reagent Concentration: If you suspect incomplete alkylation is due to insufficient reagent, increase the final concentration. Systematic testing from 10 mM up to 20 mM can help find the optimal level for your specific sample.[7]

  • Extend Incubation Time: The standard 30-minute incubation at room temperature may be insufficient for some proteins, especially when using a bulkier reagent. Try extending the incubation to 45 or 60 minutes.

Problem 3: Poor Cysteine Residue Accessibility

Causality: Cysteine residues buried within the three-dimensional structure of a protein are sterically shielded from the solvent and, consequently, from the alkylating reagent.[8] If the protein is not fully denatured and unfolded, these residues will remain inaccessible and will not be alkylated.

Troubleshooting Steps:

  • Use Strong Denaturants: Ensure your lysis/solubilization buffer contains a strong denaturant. 8 M urea or 6 M guanidine-HCl are standard choices that are highly effective at unfolding most proteins.

  • Confirm Complete Solubilization: Ensure your protein sample is fully dissolved in the denaturing buffer. Any visible precipitate contains aggregated protein that will not be accessible for reduction or alkylation.

  • Heat During Reduction: As mentioned previously, heating the sample during the reduction step (e.g., 56°C for 25-45 min) not only aids disulfide bond cleavage but also helps to further denature the protein.[6]

Data Summary: Key Alkylation Parameters
ParameterRecommended RangeRationale & Key Considerations
pH 7.5 - 9.0Promotes the formation of the reactive thiolate anion (-S⁻).[5]
Reagent Prep Prepare Fresh, Protect from LightThis compound is light and moisture sensitive.[6]
Reagent Conc. 10 - 20 mMMust be in sufficient molar excess of total thiols to drive the reaction.[7]
Temperature Room Temperature (~23°C)Balances reaction rate with minimizing potential side reactions.[7]
Time 30 - 60 minutesAllows sufficient time for the reaction to proceed to completion.
Denaturant 6-8 M Urea or 6 M Guanidine-HClCrucial for exposing sterically hindered cysteine residues.[6]

Experimental Protocols

Protocol 1: Standard In-Solution Protein Alkylation

This protocol provides a robust starting point for the alkylation of complex protein mixtures (e.g., cell lysates) prior to trypsin digestion.

  • Protein Solubilization & Denaturation:

    • Resuspend the protein pellet in a lysis buffer containing 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8.3. Ensure the protein concentration is approximately 1-2 mg/mL.

  • Reduction:

    • Add Dithiothreitol (DTT) from a freshly prepared 0.5 M stock solution to a final concentration of 5 mM.

    • Incubate the sample for 45 minutes at 56°C to reduce all disulfide bonds.[6]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Immediately before use, prepare a 500 mM stock solution of this compound in water or buffer.

    • Add the this compound stock to the cooled protein solution to a final concentration of 15 mM.

    • Incubate for 30 minutes at room temperature in complete darkness.[6]

  • Quenching (Optional but Recommended):

    • To stop the alkylation reaction and consume any excess reagent, add DTT to an additional final concentration of 5 mM.

    • Incubate for 15 minutes at room temperature in the dark.[6]

  • Sample Preparation for Digestion:

    • Dilute the sample at least 5-fold with 100 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.

    • The sample is now ready for enzymatic digestion.

Protocol 2: Verifying Alkylation Efficiency via Mass Spectrometry

This workflow outlines the analytical process to confirm the success of your reaction.

  • Sample Processing:

    • Take the alkylated protein sample from Protocol 1 and digest it with trypsin overnight.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide sample on a high-resolution Orbitrap or TOF mass spectrometer coupled to a liquid chromatography system.

  • Database Search Configuration:

    • Perform a database search using a suitable search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Crucially, configure your search parameters as follows:

      • Static/Fixed Modification: Set Cysteine (C) to have a modification of +113.0946 Da (tert-butyl-carbamidomethyl).

      • Variable/Differential Modification: To detect incomplete alkylation, add "Carbamidomethyl (C)" (+57.0215 Da, if iodoacetamide was a contaminant) or other potential adducts as variable modifications. Most importantly, search for unmodified Cysteine.

      • Variable/Differential Modification: Also include Methionine (M) oxidation (+15.9949 Da) as a common variable modification.

  • Data Interpretation:

    • Successful Alkylation: The vast majority (>99%) of identified cysteine-containing peptides should carry the +113.0946 Da modification.

    • Incomplete Alkylation: The presence of a significant number of peptides with unmodified cysteine residues is direct evidence of a failed or incomplete reaction. Review the troubleshooting guide to diagnose the cause.

References

  • Corthals, G. L., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Corthals, G. L., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. Available at: [Link]

  • Hale, L. V., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH National Library of Medicine. Available at: [Link]

  • Doucet, A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. Available at: [Link]

  • Kuznetsova, K., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. Available at: [Link]

  • Hale, L. V., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Bio-Rad. Available at: [Link]

  • Robinson, M. W., & Hains, P. G. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Available at: [Link]

  • Parvez, S., et al. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. Available at: [Link]

  • University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Proteomics Facility - Carver College of Medicine. Available at: [Link]

  • Cantú, J., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • University of Washington. (2011). Protein Reduction, Alkylation, Digestion. UW Proteomics Resource. Available at: [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry. Available at: [Link]

  • Awad, H., et al. (2013). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. Available at: [Link]

Sources

side reactions of N-(Tert-butyl)-2-iodoacetamide with proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(Tert-butyl)-2-iodoacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of this compound for protein alkylation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges, with a focus on understanding and mitigating side reactions.

Introduction to this compound in Protein Chemistry

This compound is a derivative of the widely used alkylating agent, iodoacetamide. It is primarily employed to covalently modify the thiol groups of cysteine residues in proteins. This process, known as alkylation, is a critical step in many proteomics workflows, as it prevents the re-formation of disulfide bonds after reduction, ensuring proteins remain in a denatured state for subsequent analysis, such as mass spectrometry.[1] The introduction of the tert-butyl group offers a different steric profile compared to iodoacetamide, which may influence its reactivity and specificity.[2]

While highly effective for cysteine alkylation, the reactive nature of the iodoacetamide functional group can lead to off-target modifications of other amino acid residues.[3] Understanding and controlling these side reactions is paramount for obtaining high-quality, reproducible data. This guide will delve into the nuances of these reactions and provide strategies to minimize their occurrence.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with proteins?

The primary and intended reaction of this compound is the alkylation of the sulfhydryl group (-SH) of cysteine residues.[2] This is a bimolecular nucleophilic substitution (S_N2) reaction where the deprotonated thiol group (thiolate anion) acts as a nucleophile, attacking the carbon atom bonded to the iodine. This results in the formation of a stable thioether bond and the displacement of the iodide ion.[4] This modification adds a tert-butyl-carbamidomethyl group to the cysteine residue.

Q2: What are the common side reactions associated with iodoacetamide-based reagents?

While cysteine is the primary target, other nucleophilic amino acid residues can also be modified by iodoacetamide-based reagents, especially under non-optimal conditions. These off-target reactions can complicate data analysis and interpretation. The most common side reactions occur with:

  • Methionine: The sulfur atom in the thioether side chain of methionine is susceptible to alkylation.[3][5] This modification can be particularly problematic in mass spectrometry-based proteomics as it can lead to a prominent neutral loss during fragmentation, complicating peptide identification.[3]

  • Histidine: The imidazole ring of histidine can be alkylated, particularly at pH values above 5.[3][6]

  • Lysine: The ε-amino group of lysine residues can be modified, especially at alkaline pH.[7][8]

  • Aspartate and Glutamate: The carboxyl groups of these acidic residues can also be alkylated.[9]

  • Tyrosine: The hydroxyl group of tyrosine has been observed to undergo modification, although this is less frequent.[6][9]

  • Peptide N-terminus: The free amino group at the N-terminus of a peptide or protein is another potential site for alkylation.[8]

Q3: How does the tert-butyl group in this compound potentially influence its reactivity and side reactions compared to iodoacetamide?

While direct comparative studies on the side-reaction profiles of this compound and iodoacetamide are not extensively available in the literature, we can infer potential differences based on chemical principles. The bulky tert-butyl group may introduce steric hindrance, which could, in theory, increase the specificity for more accessible cysteine residues and potentially reduce the rate of reaction with more sterically hindered off-target residues. However, it is also possible that this steric bulk could hinder the reaction with desired cysteine residues that are partially buried within the protein structure. The derivatization with this compound is based on widely applied alkylating procedures for iodoacetamide, suggesting a similar overall reactivity.[1][6]

Q4: What are the critical experimental parameters that influence the specificity of this compound?

Several factors can significantly impact the efficiency and specificity of the alkylation reaction:

  • pH: The pH of the reaction buffer is crucial. The thiol group of cysteine needs to be in its deprotonated (thiolate) form to be sufficiently nucleophilic. Therefore, alkylation is typically performed at a slightly alkaline pH, generally between 7.5 and 8.5.[10] However, higher pH values can also increase the reactivity of other nucleophilic groups, such as the amino group of lysine, leading to more side reactions.[7]

  • Reagent Concentration: Using a minimal excess of the alkylating reagent is recommended. A large excess of this compound will increase the likelihood of off-target modifications.[10][11]

  • Temperature and Reaction Time: The alkylation reaction is typically carried out at room temperature for 30-60 minutes.[11][12] Higher temperatures and longer incubation times can increase the rate of both the desired reaction and side reactions.

  • Presence of Reducing Agents: It is critical to remove the reducing agent (e.g., DTT, TCEP) used to break disulfide bonds before adding the alkylating agent. Any remaining reducing agent will react with and consume the this compound.

  • Light Exposure: Iodoacetamide and its derivatives are light-sensitive.[10][11] Reactions should be performed in the dark to prevent degradation of the reagent.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during protein alkylation with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Cysteine Alkylation 1. Insufficient Reagent: The molar excess of this compound was too low. 2. Reagent Degradation: The reagent was degraded due to improper storage or exposure to light.[11] 3. Suboptimal pH: The reaction pH was too low, leading to protonated and less reactive cysteine thiols. 4. Presence of Interfering Substances: Residual reducing agents (e.g., DTT) in the sample consumed the alkylating reagent.1. Optimize Reagent Concentration: Start with a 10- to 20-fold molar excess of the alkylating reagent over the total thiol concentration. This may need to be optimized for your specific protein. 2. Use Fresh Reagent: Prepare the this compound solution immediately before use and protect it from light.[10][11] 3. Verify and Adjust pH: Ensure the reaction buffer is at the optimal pH range of 7.5-8.5.[10] 4. Remove Reducing Agents: Use a desalting column or dialysis to remove the reducing agent after the reduction step and before adding the alkylating reagent.
Significant Off-Target Modifications (Over-alkylation) 1. Excess Reagent: A high molar excess of this compound was used.[11] 2. High pH: The reaction was performed at a pH above 8.5, increasing the reactivity of other nucleophilic residues.[7] 3. Prolonged Reaction Time/High Temperature: The incubation time was too long, or the temperature was too high.1. Titrate Reagent Concentration: Reduce the molar excess of the alkylating reagent.[11] 2. Optimize pH: Maintain the pH strictly within the 7.5-8.5 range.[10] 3. Control Reaction Time and Temperature: Incubate at room temperature for 30-60 minutes and avoid elevated temperatures.[11][12] 4. Quench the Reaction: After the desired incubation time, quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine to consume any excess this compound.
Protein Precipitation during Alkylation 1. Change in Protein Solubility: Modification of surface residues may alter the protein's solubility. 2. Incorrect Buffer Composition: The buffer may not be suitable for maintaining protein solubility after modification.1. Optimize Buffer: Include solubilizing agents like urea (up to 8 M) or guanidine hydrochloride (up to 6 M) in the reaction buffer, especially if the protein is prone to aggregation. 2. Screen Additives: Test different buffer additives, such as non-ionic detergents, to improve solubility.

Experimental Protocols

Protocol 1: Standard In-Solution Alkylation of Proteins

This protocol provides a general guideline for the reduction and alkylation of protein samples for subsequent analysis, such as mass spectrometry.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample to a concentration of 1-5 mg/mL in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.5). This ensures that all cysteine residues are accessible to the reducing and alkylating agents.

  • Reduction of Disulfide Bonds:

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate the sample at 37°C for 1 hour with gentle shaking.

  • Removal of Reducing Agent (Optional but Recommended for TCEP):

    • If using TCEP, this step can often be omitted. If using DTT, it is highly recommended to remove it to prevent reaction with the alkylating agent. Use a desalting column or perform a buffer exchange into the alkylation buffer (100 mM Tris-HCl, pH 8.5 with 8 M Urea or 6 M Guanidine-HCl).

  • Alkylation:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in the alkylation buffer). Protect this solution from light.

    • Add the this compound solution to the protein sample to a final concentration of 20-50 mM (a 2-5 fold excess over the reducing agent is a good starting point if the reducing agent was not removed).

    • Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.

  • Quenching the Reaction:

    • Add DTT to a final concentration of 20-50 mM to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature in the dark.

  • Downstream Processing:

    • The alkylated protein sample is now ready for downstream applications, such as buffer exchange, enzymatic digestion, and mass spectrometry analysis.

Visualizations

Reaction Mechanism

G cluster_0 Alkylation of Cysteine Protein-Cys-S- Protein-Cys-S⁻ (Thiolate anion) Alkylated_Cys Protein-Cys-S-CH₂-CO-NH-C(CH₃)₃ (Alkylated Cysteine) Protein-Cys-S-->Alkylated_Cys Sₙ2 Attack NTBIA I-CH₂-CO-NH-C(CH₃)₃ (this compound) NTBIA->Alkylated_Cys Iodide I⁻ (Iodide) NTBIA->Iodide Displacement

Caption: S_N2 reaction mechanism for the alkylation of a cysteine residue by this compound.

Troubleshooting Workflow

G Start Alkylation Experiment Check_Results Analyze Results (e.g., Mass Spectrometry) Start->Check_Results Good_Results Successful Alkylation Check_Results->Good_Results >95% Cys Alkylation Minimal Side Reactions Incomplete Incomplete Alkylation? Check_Results->Incomplete Low Cys Alkylation Over_alkylation Over-alkylation? Check_Results->Over_alkylation High Off-Target Modifications Increase_Reagent Increase Reagent Conc. Optimize pH (7.5-8.5) Incomplete->Increase_Reagent Yes Check_Reagent_Freshness Use Fresh Reagent Protect from Light Incomplete->Check_Reagent_Freshness No Remove_Reducing_Agent Ensure Complete Removal of Reducing Agent Incomplete->Remove_Reducing_Agent Maybe Decrease_Reagent Decrease Reagent Conc. Over_alkylation->Decrease_Reagent Yes Optimize_pH_Time_Temp Optimize pH (7.5-8.5) Decrease Time/Temp Over_alkylation->Optimize_pH_Time_Temp No Quench Add Quenching Step Over_alkylation->Quench Maybe Increase_Reagent->Start Check_Reagent_Freshness->Start Remove_Reducing_Agent->Start Decrease_Reagent->Start Optimize_pH_Time_Temp->Start Quench->Start

Caption: A decision-making workflow for troubleshooting common issues in protein alkylation experiments.

References

  • Corthals, G. L., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(15), 1675-1682. [Link]

  • Wang, H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry, 29(10), 2036-2045. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. [Link]

  • Gurd, F. R. N. (1967). Carboxymethylation. Methods in Enzymology, 11, 532-541. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1435-1447. [Link]

  • University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Carver College of Medicine. [Link]

  • ResearchGate. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]

  • Zhang, L., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry, 58(10), e5141. [Link]

  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. [Link]

  • Hansen, R. E., & Winther, J. R. (2009). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 393(1), 66-72. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of Proteome Research, 16(9), 3434-3439. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3434-3439. [Link]

  • Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-3582. [Link]

  • Poole, L. B. (2015). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 555, 127-151. [Link]

  • Lapko, V. N., et al. (2000). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 35(5), 572-575. [Link]

  • Corthals, G. L., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry : RCM, 17(15), 1675–1682. [Link]

Sources

Technical Support Center: N-(Tert-butyl)-2-iodoacetamide (IAM) Labeling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting and optimizing N-(Tert-butyl)-2-iodoacetamide (IAM) labeling experiments. Here, we synthesize technical accuracy with field-proven insights to help you enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IAM) and its primary application?

This compound is a chemical reagent used for the alkylation of proteins.[1] Its principal application in biochemistry and proteomics is the covalent modification of cysteine residues. The iodoacetyl group of IAM has a high specificity for the sulfhydryl group of cysteine, forming a stable thioether bond. This modification is crucial for several reasons: it prevents the formation of unwanted disulfide bonds, which can interfere with protein analysis, and it introduces a specific mass tag for mass spectrometry-based quantitative proteomics.[1][2][3]

Q2: What is the chemical mechanism behind IAM alkylation of cysteine residues?

The alkylation of cysteine by IAM is a nucleophilic substitution reaction.[4] The reaction is initiated by the deprotonation of the cysteine's sulfhydryl group (-SH) to a more reactive thiolate anion (-S⁻). This deprotonation is favored at a slightly alkaline pH. The thiolate anion then acts as a nucleophile, attacking the carbon atom attached to the iodine in the IAM molecule. This leads to the displacement of the iodide ion and the formation of a stable thioether bond, effectively capping the cysteine residue.[1][5]

Q3: How should I prepare and store IAM stock solutions for optimal performance?

IAM is sensitive to light and moisture, which can lead to its degradation.[6] For the highest labeling efficiency, it is strongly recommended to prepare fresh stock solutions immediately before each experiment.[7][8]

  • Solvent: Dissolve IAM in a dry, high-purity solvent such as dimethylformamide (DMF) or acetonitrile (ACN).

  • Concentration: Typical stock concentrations range from 100 mM to 400 mM.

  • Storage: If a stock solution must be stored, it should be for a very short period. Aliquot the solution into single-use volumes and store at -20°C or -80°C in tightly sealed, light-protected vials.[9] Discard any solution that shows signs of discoloration, as this indicates degradation.[10]

Q4: What are the generally recommended reaction conditions for IAM labeling?

While optimal conditions can be protein-specific, the following parameters provide a robust starting point for most experiments:

  • pH: The reaction is most efficient in a slightly alkaline buffer, with a pH range of 7.5 to 8.5.[4][6] This pH facilitates the formation of the highly reactive thiolate anion from the cysteine's sulfhydryl group.

  • Temperature: The labeling reaction is typically performed at room temperature (20-25°C) or at 37°C.[11] While higher temperatures can accelerate the reaction, they also increase the risk of protein denaturation.

  • Concentration: A 10- to 20-fold molar excess of IAM over the total concentration of cysteine residues is a common starting point.[6][8] However, this may require optimization.

  • Incubation Time: A standard incubation time is 30 to 60 minutes.[11][12] It is critical to perform the incubation in the dark to prevent photodegradation of the IAM.

Troubleshooting Guide: Enhancing IAM Labeling Efficiency

Inconsistent or low labeling efficiency is a frequent hurdle in proteomics workflows. This section provides a systematic approach to diagnosing and resolving common issues.

Common Issues and Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Suboptimal pH: A reaction buffer with a pH below 7.5 will limit the deprotonation of cysteine, reducing its reactivity.[6] 2. IAM Degradation: The IAM stock solution may have degraded due to exposure to light, moisture, or prolonged storage.[6] 3. Insufficient IAM Concentration: The molar excess of IAM may be too low to label all available cysteine residues effectively.[6] 4. Presence of Reducing Agents: Residual reducing agents, such as DTT or TCEP, will quench the IAM, preventing it from reacting with the protein.[6]1. Verify and Adjust pH: Use a calibrated pH meter to ensure the reaction buffer is within the optimal 7.5-8.5 range. 2. Prepare Fresh IAM: Always prepare a fresh IAM stock solution immediately before use.[7][8] 3. Increase IAM Concentration: Increase the molar excess of IAM. A titration experiment can help determine the optimal concentration for your specific protein.[13] 4. Remove Reducing Agents: Ensure the complete removal of reducing agents after the reduction step through methods like buffer exchange, dialysis, or protein precipitation followed by resuspension.[6]
Non-Specific Labeling 1. High IAM Concentration: An excessive molar excess of IAM can lead to off-target reactions with other nucleophilic amino acid residues, such as lysine, histidine, and methionine.[8][14] 2. Prolonged Incubation Time: Extended reaction times can increase the probability of non-specific modifications.[6] 3. High pH: A pH above 8.5 can enhance the reactivity of other amino acid side chains, leading to off-target labeling.[10]1. Optimize IAM Concentration: Perform a concentration titration to identify the lowest effective concentration that achieves complete cysteine labeling with minimal non-specific reactions.[14] 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the shortest effective incubation time.[14] 3. Maintain Optimal pH: Keep the reaction pH at or below 8.5 to maintain high specificity for cysteine residues.[10]
Incomplete Labeling of All Cysteines 1. Inaccessible Cysteine Residues: Some cysteine residues may be buried within the protein's native three-dimensional structure, making them inaccessible to IAM.[6] 2. Presence of Disulfide Bonds: Cysteines that are part of disulfide bonds are not available for alkylation.[1][6]1. Use a Denaturant: Include a denaturing agent like 6-8 M urea or 6 M guanidine hydrochloride in the labeling buffer to unfold the protein and expose buried cysteines.[15] 2. Perform a Reduction Step: Before adding IAM, treat the protein with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to break all disulfide bonds.[16]

Experimental Protocols

Protocol 1: A Step-by-Step Guide to Optimizing IAM Labeling

This protocol outlines a systematic approach to fine-tuning IAM concentration and incubation time for your specific protein of interest.

Objective: To determine the optimal conditions for achieving complete and specific cysteine alkylation.

Materials:

  • Purified protein sample

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound (IAM)

  • Anhydrous DMF or ACN

  • Quenching Solution (e.g., 50 mM DTT)[17]

  • SDS-PAGE reagents

  • Mass spectrometer (for definitive analysis)

Procedure:

  • Protein Preparation: If your protein contains disulfide bonds or buried cysteines, perform a reduction and denaturation step. A typical procedure involves incubating the protein with 10 mM DTT for 1 hour at 37°C in a buffer containing a denaturant like 6 M urea. Subsequently, remove the DTT using a desalting column.[15]

  • IAM Stock Solution Preparation: Immediately before starting the labeling reaction, prepare a 100 mM stock solution of IAM in anhydrous DMF or ACN.[7][8]

  • Reaction Setup: Prepare a series of reactions to test different IAM concentrations and incubation times. For a 50 µL final reaction volume with 10 µg of protein:

    • IAM Concentration Titration: Keep the incubation time constant (e.g., 30 minutes) and vary the final IAM concentration (e.g., 1 mM, 5 mM, 10 mM, 20 mM).

    • Time Course Experiment: Maintain a constant IAM concentration (e.g., 10 mM) and vary the incubation time (e.g., 15, 30, 45, 60 minutes).

  • Incubation: Incubate all reactions in the dark at room temperature.

  • Quenching: Terminate the reaction by adding a quenching solution, such as DTT, to a final concentration of 50 mM. This will consume any unreacted IAM.[17]

  • Analysis of Labeling Efficiency:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE. Successful labeling will result in a noticeable mass shift of the protein band.

    • Mass Spectrometry: For a precise determination of labeling efficiency, analyze the samples by mass spectrometry to identify and quantify the modified cysteine residues.[18]

Visualizations

General Workflow for IAM Labeling

IAM_Workflow cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_analysis Downstream Analysis Protein Protein Sample Reduce Reduction (e.g., DTT, TCEP) Protein->Reduce If disulfide bonds are present Denature Denaturation (e.g., Urea) Reduce->Denature To expose buried cysteines Add_IAM Add Fresh IAM (pH 7.5-8.5, RT, Dark) Denature->Add_IAM Incubate Incubate (30-60 min) Add_IAM->Incubate Quench Quench Reaction (e.g., DTT) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spec Mass Spectrometry Quench->Mass_Spec

Caption: A generalized workflow for the alkylation of proteins using IAM.

Chemical Mechanism of Cysteine Alkylation by IAM

Caption: The nucleophilic substitution reaction for cysteine alkylation by IAM.

References

  • G-Biosciences. FOCUS™ Protein Reduction-Alkylation. [Link]

  • University of Washington. Protein Reduction, Alkylation, Digestion - UWPR. [Link]

  • ResearchGate. The reduction and alkylation process: The breaking of disulfide bonds... [Link]

  • separationsNOW.com. Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. [Link]

  • G-Biosciences. OneQuant™ Iodoacetamide. [Link]

  • Nature Methods. Quantification of absolute labeling efficiency at the single-protein level. [Link]

  • National Institutes of Health. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]

  • G-Biosciences. How To Determine Degree of Protein Labeling. [Link]

  • Wikipedia. Iodoacetamide. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubMed. Overalkylation of a protein digest with iodoacetamide. [Link]

  • PubMed. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. [Link]

  • Carver College of Medicine. Procedure for Reduction and Alkylation | Proteomics Facility. [Link]

  • National Institutes of Health. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. [Link]

  • PubMed. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. [Link]

  • Abyntek Biopharma. 5 methods to quantify proteins. [Link]

  • Fiveable. Essential Protein Labeling Techniques to Know for Proteomics. [Link]

  • ResearchGate. N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. [Link]

  • National Institutes of Health. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]

  • Semantic Scholar. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]

  • Reddit. Can I perform TMT Labeling in presence of TCEP (reducing agent) and Iodoacetamide (alkylating agent)? : r/proteomics. [Link]

  • ResearchGate. 20 questions with answers in IODOACETAMIDE | Science topic. [Link]

  • National Institutes of Health. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. [Link]

  • ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. [Link]

  • ResearchGate. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]

  • ResearchGate. Iodoacetamide (IAM) labelling of C5a CF proofs the existence of only one free cysteine residue... [Link]

  • National Institutes of Health. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. [Link]

  • MDPI. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]

Sources

troubleshooting low yield in N-(Tert-butyl)-2-iodoacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(Tert-butyl)-2-iodoacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging synthesis. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in this synthesis typically stem from a few key areas:

  • Presence of Water: The Finkelstein reaction is highly sensitive to moisture. Water can prevent the precipitation of the sodium chloride byproduct, which is the driving force of the reaction, and can also lead to hydrolysis of the starting material or product.

  • Incomplete Reaction: The steric hindrance of the tert-butyl group slows down the SN2 reaction. Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material.

  • Side Reactions: Hydrolysis of the starting material, N-(tert-butyl)-2-chloroacetamide, can occur if the reaction conditions are not strictly anhydrous and neutral.

  • Losses During Workup and Purification: The product can be lost during aqueous workup if extractions are not thorough. Improper recrystallization technique is also a common source of yield loss.

Q2: I see a white precipitate forming during the reaction. Is this normal?

Yes, the formation of a white precipitate is a positive indicator that the reaction is proceeding as expected. In the Finkelstein reaction, N-(tert-butyl)-2-chloroacetamide reacts with sodium iodide in acetone. The desired product, this compound, is soluble in acetone, while the sodium chloride byproduct is not. This precipitation of NaCl drives the reaction to completion according to Le Châtelier's principle.[1]

Q3: How critical is the choice of solvent?

The choice of solvent is paramount. Acetone is the most commonly used and highly recommended solvent for this reaction. Its ability to dissolve sodium iodide while being a poor solvent for sodium chloride is the key to the reaction's success. Using a solvent that dissolves both the starting materials and the salt byproduct (like water or ethanol) will inhibit the reaction from reaching completion.

Q4: Can I use N-(tert-butyl)-2-bromoacetamide as a starting material instead of the chloro- version?

Yes, using N-(tert-butyl)-2-bromoacetamide is a viable and often preferred alternative. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide a better leaving group. This generally leads to a faster reaction rate, which can be advantageous given the steric hindrance of the tert-butyl group.

In-Depth Troubleshooting Guides

Issue 1: Low Yield Due to Incomplete Reaction

A common reason for low yield is the incomplete conversion of the starting material, N-(tert-butyl)-2-chloroacetamide. This is often due to the sterically demanding tert-butyl group, which slows down the backside attack of the iodide nucleophile in the SN2 mechanism.

start Low Yield Observed (Incomplete Reaction Suspected) check_time Was the reaction time sufficient? (Pasquarello et al. suggest 21h) start->check_time increase_time Increase reaction time (e.g., to 24-48h) and monitor by TLC. check_time->increase_time No check_temp Was the reaction temperature optimal? (Room temperature is standard) check_time->check_temp Yes end Improved Yield increase_time->end increase_temp Gently increase temperature (e.g., to 30-40°C) and monitor for side products. check_temp->increase_temp No check_reagents Are the reagents of high purity and anhydrous? check_temp->check_reagents Yes increase_temp->end dry_reagents Ensure NaI is dry and acetone is anhydrous. check_reagents->dry_reagents No check_reagents->end Yes dry_reagents->end

Caption: Troubleshooting workflow for incomplete reaction.

  • Extend Reaction Time: The 21-hour reaction time reported by Pasquarello et al. is a good starting point, but for sterically hindered substrates, longer times may be necessary.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Optimize Temperature: While the reaction is typically run at room temperature, a modest increase in temperature (e.g., to 30-40°C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.

  • Ensure Anhydrous Conditions: Use freshly dried sodium iodide and anhydrous acetone. Even small amounts of water can have a significant negative impact on the reaction equilibrium.

  • Consider the Bromide Analogue: If feasible, starting with N-(tert-butyl)-2-bromoacetamide will result in a faster reaction due to the better leaving group ability of bromide compared to chloride.

Issue 2: Low Yield Due to Side Reactions

The primary side reaction of concern is the hydrolysis of the starting chloroacetamide.

cluster_main Main Reaction (Finkelstein) cluster_side Side Reaction (Hydrolysis) start_chloro N-(tert-butyl)-2-chloroacetamide product This compound start_chloro->product  + NaI (Acetone) start_chloro2 N-(tert-butyl)-2-chloroacetamide hydrolysis_product N-(tert-butyl)-2-hydroxyacetamide start_chloro2->hydrolysis_product  + H2O

Caption: Main and side reaction pathways.

  • Strictly Anhydrous Conditions: As mentioned, water is the enemy. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

  • Neutral pH: The starting chloroacetamide is susceptible to hydrolysis under both acidic and basic conditions. Ensure the reaction mixture remains neutral.

Issue 3: Product Loss During Purification

A significant portion of the product can be lost during the workup and recrystallization steps.

  • Aqueous Workup: When partitioning the reaction mixture between an organic solvent (like methylene chloride or ethyl acetate) and water, perform multiple extractions of the aqueous layer to ensure all the product is recovered.

  • Recrystallization:

    • Solvent Choice: The literature suggests a mixture of ether and hexane for recrystallization.[2] Finding the optimal ratio is key. Start by dissolving the crude product in a minimal amount of hot ether and then slowly add hexane until the solution becomes slightly cloudy.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

    • "Oiling Out": If the product separates as an oil instead of a solid, it means the solution is supersaturated at a temperature above the product's melting point. Re-heat the solution, add a small amount of the more soluble solvent (ether), and allow it to cool more slowly.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Pasquarello et al., Rapid Communications in Mass Spectrometry, 2004.[2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
N-(tert-butyl)-2-chloroacetamide149.625.00.0331.0
Sodium Iodide (NaI)149.896.00.0401.2
Anhydrous Acetone-56 mL--
Methylene Chloride-As needed--
5% HCl (aq)-As needed--
5% NaHCO₃ (aq)-As needed--
Brine-As needed--
Anhydrous MgSO₄-As needed--
Diethyl Ether-As needed--
Hexane-As needed--
Procedure
  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), combine N-(tert-butyl)-2-chloroacetamide (5.0 g, 0.033 mol) and sodium iodide (6.0 g, 0.040 mol).

  • Add anhydrous acetone (56 mL) to the flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 21 hours. A white precipitate of sodium chloride should form.

  • Workup: a. Remove the acetone using a rotary evaporator. b. To the residue, add deionized water and extract three times with methylene chloride. c. Combine the organic layers and wash sequentially with 5% aqueous HCl, 5% aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Recrystallize the crude solid from a mixture of diethyl ether and hexane to yield pure this compound as a white solid.

Alternative Synthetic Approaches

While the Finkelstein reaction is the most common method, other strategies exist:

  • Starting from N-(tert-butyl)-2-bromoacetamide: As previously mentioned, this is a highly effective alternative that may proceed at a faster rate.

  • Direct α-Iodination of N-(tert-butyl)acetamide: This approach is less common and may require harsher conditions and specialized iodinating reagents. It could be explored if the chloro- or bromo- starting materials are unavailable.

Safety Precautions

  • This compound is an alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

By understanding the underlying principles of the Finkelstein reaction and being aware of the potential pitfalls associated with this specific synthesis, you can effectively troubleshoot and optimize your experimental conditions to achieve a high yield of pure this compound.

References

  • Pasquarello, C., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 18(2), 117-127.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Wikipedia. (2023). Finkelstein reaction. [Link]

  • Rzepa, H. (2010). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. [Link]

  • Pasquarello, C., Corthals, G. L., Daino, H., Roepstorff, P., & James, P. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(2), 117–127. [Link]

Sources

stability of N-(Tert-butyl)-2-iodoacetamide solutions for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Tert-butyl)-2-iodoacetamide (NTBI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of NTBI solutions for experimental success. As Senior Application Scientists, we understand that the integrity of your reagents is paramount. This resource combines troubleshooting guides and frequently asked questions to address common challenges and ensure the reliability of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with NTBI. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Issue 1: My NTBI solution has developed a yellow or brownish tint. Is it still usable?

Short Answer: No, it is not recommended for use. This color change is a primary indicator of degradation.

Detailed Explanation: The carbon-iodine bond in iodoacetamide and its derivatives like NTBI is inherently unstable, particularly when exposed to light.[1] The appearance of a yellow-to-brown color signifies the decomposition of the molecule, leading to the formation of free iodine (I₂), which imparts this color. Using a degraded solution will lead to inaccurate quantification of the active alkylating agent, resulting in incomplete or failed alkylation of your target thiols.

Immediate Actions:

  • Discard the Solution: Do not attempt to use the discolored solution. It will yield unreliable and irreproducible results.

  • Prepare Fresh Solution: Always prepare NTBI solutions immediately before use from the solid-state reagent.[2][3]

  • Check Solid Reagent: Inspect your stock of solid NTBI. While the solid is more stable, it can also degrade over time if not stored properly. A significant color change from white/off-white to yellow in the powder indicates it may be compromised.[4]

Issue 2: I'm seeing inconsistent or incomplete alkylation in my proteomics workflow.

Short Answer: This common issue can stem from a degraded reagent, suboptimal reaction conditions, or interfering substances. A systematic check of your protocol is required.

Detailed Explanation & Troubleshooting Workflow: Incomplete alkylation can compromise protein identification and quantification in mass spectrometry by allowing for the reformation of disulfide bonds or creating a heterogeneous sample of both alkylated and non-alkylated peptides.

Use the following decision tree to diagnose the problem:

troubleshooting_workflow start Incomplete Alkylation Observed q1 Was the NTBI solution prepared fresh (<30 min before use)? start->q1 sol1 Degradation is likely. Prepare solution immediately before use for every experiment. q1->sol1 No q2 What is the pH of your reaction buffer? q1->q2 Yes sol2 pH is too low. Adjust buffer to pH 7.5-9.0 for optimal cysteine reactivity. q2->sol2 < 7.0 q3 Was a reducing agent (e.g., DTT, TCEP) fully removed or quenched before adding NTBI? q2->q3 7.5 - 9.0 sol3 Excess reducing agent is consuming the NTBI. Improve removal step (e.g., dialysis, spin column) or add more NTBI. q3->sol3 No q4 Is the molar excess of NTBI sufficient? q3->q4 Yes sol4 Concentration is too low. Use at least a 10-fold molar excess of NTBI over thiols. q4->sol4 No end_node Review protocol for other errors. q4->end_node Yes

Caption: Troubleshooting workflow for incomplete alkylation.

Issue 3: I'm observing off-target modifications on residues other than cysteine.

Short Answer: You are likely using too high a concentration of NTBI or the reaction pH is not optimal for cysteine specificity.

Detailed Explanation: While iodoacetamides are highly reactive towards cysteine thiols, this selectivity is most pronounced at a slightly alkaline pH (7.5-9.0).[2][5] At this pH, the cysteine thiol group (-SH) is more likely to be in its deprotonated, highly nucleophilic thiolate form (-S⁻).[6] If the concentration of NTBI is excessively high or the pH is not buffered correctly, the reagent can react with other nucleophilic amino acid side chains.[2]

Common Off-Target Residues:

  • Methionine (thioether)

  • Lysine (ε-amino group)

  • Histidine (imidazole ring)

  • Aspartate & Glutamate (carboxyl groups)

  • Peptide N-termini (α-amino group)[7][8]

Corrective Actions:

  • Optimize pH: Ensure your reaction buffer is consistently maintained between pH 7.5 and 9.0.[9]

  • Reduce Reagent Excess: While an excess is needed, a massive excess increases off-target reactions. Start with a 10- to 20-fold molar excess over the estimated thiol concentration and optimize from there.

  • Control Reaction Time: Limit the incubation time to the minimum required for complete cysteine alkylation (typically 30-60 minutes at room temperature).[3]

  • Quench the Reaction: After the desired incubation period, quench any remaining NTBI by adding a thiol-containing reagent like DTT or 2-mercaptoethanol.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to prepare and store NTBI solutions?

NTBI solutions are inherently unstable and must be prepared fresh for each experiment.[2][4] There is no reliable method for long-term storage of NTBI in solution.

Reagent FormRecommended StorageKey Considerations
Solid NTBI Powder 4°C to -20°C, protected from light and moisture.[10]Keep container tightly sealed. The compound is light and moisture sensitive.[10][11]
NTBI Stock Solution Not Recommended. Prepare fresh before use.If absolutely necessary for immediate serial dilutions, store on ice and use within 1-2 hours, fully protected from light. Discard any unused solution.[3]
Working Solution Use Immediately. Prepare directly from solid and add to the sample within minutes.
Protocol: Preparation of a 100 mM NTBI Working Solution

This protocol provides a self-validating method for preparing a fresh solution.

  • Pre-calculation: Determine the required volume of your working solution. Calculate the mass of NTBI needed (Molecular Weight: ~241.07 g/mol ).[12]

  • Aliquot Solid: Weigh the solid NTBI in a low-light environment. Work quickly to minimize exposure to air and moisture.

  • Select Solvent: Choose a high-purity, anhydrous solvent. DMSO is a common choice for creating high-concentration stock solutions.[13] For direct use in aqueous experiments, buffers like 200 mM ammonium bicarbonate (pH 8.0) can be used.[2]

  • Dissolution: Add the solvent to the weighed NTBI. Vortex thoroughly until all solid is dissolved. The solution should be clear and colorless.

  • Immediate Use: Use the solution immediately. Do not store it.[2]

Q2: What are the primary factors that cause NTBI solutions to degrade?

The stability of NTBI is compromised by several factors, which often act in concert.

degradation_factors cluster_factors Degradation Factors light Light Exposure (Photolysis) ntbi N-(Tert-butyl)-2- iodoacetamide (Active Reagent) degraded Degraded Products (Free Iodine, Inactive Species) light->degraded time Time in Solution (Hydrolysis) time->degraded ph Non-Optimal pH (Base/Acid Hydrolysis) ph->degraded temp Elevated Temperature temp->degraded ntbi->degraded Leads to

Caption: Key factors leading to the degradation of NTBI in solution.

  • Light: This is the most critical factor. The carbon-iodine bond is susceptible to homolytic cleavage upon light irradiation, which generates radical species and ultimately leads to reagent degradation.[1] All steps involving NTBI must be performed in the dark or in amber vials.[1][2]

  • Hydrolysis: In aqueous solutions, NTBI can undergo hydrolysis, where water attacks the electrophilic carbon, displacing the iodide. This process renders the molecule inactive for alkylation. The rate of hydrolysis is pH and temperature-dependent.[2]

  • pH: Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis. While a slightly alkaline pH (7.5-9.0) is required for efficient thiol reaction, very high pH (>9.5) can increase the rate of hydrolysis of the maleimide ring, if applicable, and can promote hydrolysis of iodoacetamide.[14]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways. While some protocols use elevated temperatures for protein reduction, the alkylation step should be performed at room temperature.[3][5]

Q3: How does NTBI compare to standard iodoacetamide (IAA)?

NTBI is a derivative of iodoacetamide. Both function as cysteine-alkylating agents via the same Sɴ2 nucleophilic displacement reaction.[6]

  • Mechanism: Both reagents irreversibly form a stable thioether bond with the sulfhydryl group of cysteine.[6][14]

  • Structural Difference: NTBI contains a bulky tert-butyl group in place of a hydrogen on the amide nitrogen. This modification was originally developed to create isotopically labeled "heavy" and "light" reagents for relative protein quantification in mass spectrometry.[15][16] The tert-butyl group adds 113 Da to the peptide for the d(0)-light form.[16]

  • Reactivity: The fundamental reactivity of the iodoacetamide functional group is expected to be similar. Some studies on related N-substituted iodoacetamides (like N-phenyl iodoacetamide) have shown them to be even more reactive towards thiols than standard IAA.[17] The bulky tert-butyl group could potentially introduce steric effects, but for most applications, its behavior and stability considerations (light sensitivity, pH dependence) should be treated as identical to those of IAA.

References

  • Pierce Iodoacetamide, Single-Use User Guide (Pub.No. MAN0011661 C.0). (2015). Thermo Fisher Scientific.
  • OneQuant™ Iodoacetamide - G-Biosciences. (n.d.). G-Biosciences.
  • Why does the alkylation of peptides with IAA have to be carried in the dark during the sample preparation for LC/MS proteomic analysis? (2019).
  • Safety Data Sheet - G-Biosciences. (n.d.). G-Biosciences.
  • Alkylating Agent - 2-Iodoacetamide - MedchemExpress.com. (n.d.). MedchemExpress.
  • MATERIAL SAFETY DATA SHEET 2-Iodoacetamide - UBPBio. (2020). UBPBio.
  • Introduction to Thiol Modification and Detection—Section 2.1. (n.d.). Thermo Fisher Scientific - US.
  • ReadyPrep™ Reduction-Alkylation Kit Instruction Manual - Bio-Rad. (n.d.). Bio-Rad.
  • SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
  • SAFETY DATA SHEET. (2018). Thermo Fisher Scientific.
  • Methods for the determination and quantification of the reactive thiol proteome. (2009). ScienceDirect.
  • 20 questions with answers in IODOACETAMIDE | Science topic. (n.d.).
  • A Head-to-Head Comparison: 2-Bromoacetamide vs.
  • Pasquarello, C., et al. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 18(2), 117-127.
  • Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. (n.d.).
  • Does Iodoactamide not work on LMW thiols? (2015).
  • N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantit
  • 2-Iodoacetamide - UBPBio. (n.d.). UBPBio.
  • Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. (2021). RSC Publishing.
  • N-t-butyliodoacetamide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Iodoacetamide - Wikipedia. (n.d.). Wikipedia.
  • This compound AldrichCPR | Sigma - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 2-Iodoacetamide CAS#: 144-48-9 - ChemicalBook. (n.d.). ChemicalBook.
  • Troubleshooting and optimizing lab experiments. (2022). YouTube.
  • 2-Iodoacetamide | 144-48-9 - ChemicalBook. (n.d.). ChemicalBook.
  • 2-Iodoacetamide - UBPBio. (n.d.). UBPBio.
  • This compound | CAS#:103615-48-1 | Chemsrc. (n.d.). Chemsrc.
  • Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. (2017).
  • Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. (n.d.).
  • Overalkylation of a protein digest with iodoacetamide. (2001). PubMed.
  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (n.d.).
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.).
  • The Different Colors of mAbs in Solution. (2021).

Sources

Technical Support Center: N-(Tert-butyl)-2-iodoacetamide for Optimal Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Tert-butyl)-2-iodoacetamide (t-butyl iodoacetamide). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions regarding the use of this versatile alkylating agent. Our goal is to empower you with the technical knowledge to achieve complete, specific, and reproducible alkylation in your experiments.

Introduction to this compound in Alkylation

This compound is a sulfhydryl-reactive alkylating reagent used to covalently modify cysteine residues in proteins and peptides. This modification, which adds a mass of 113 Da, is critical in proteomics workflows to prevent the reformation of disulfide bonds after reduction, ensuring accurate protein identification and quantification by mass spectrometry.[1][2] Its derivatization is based on the well-established chemistry of iodoacetamide, making it a straightforward substitute in many existing protocols.[1][2]

This guide will delve into the critical parameters for successful alkylation, provide solutions to common challenges, and offer detailed protocols to optimize your results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your alkylation experiments with this compound.

Problem 1: Incomplete Alkylation of Cysteine Residues

  • Symptom: Mass spectrometry data reveals a significant population of peptides with unmodified cysteine residues.

  • Possible Causes & Solutions:

    • Suboptimal Reagent Concentration: The concentration of this compound may be insufficient to drive the reaction to completion. While an optimal concentration should be empirically determined, a good starting point for many applications is 14 mM .[3] Consider titrating the concentration from 10 mM to 20 mM to find the sweet spot for your specific sample.

    • Incomplete Reduction of Disulfide Bonds: Alkylation can only occur on free sulfhydryl groups. Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Typical concentrations range from 5 mM to 10 mM.

    • Suboptimal pH: The alkylation reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion. Verify the pH of your reaction buffer.

    • Steric Hindrance: The bulky tert-butyl group of this compound may cause steric hindrance, potentially slowing down the reaction with sterically inaccessible cysteine residues compared to smaller reagents like iodoacetamide. If you suspect this is an issue, consider increasing the reaction time (e.g., from 30 minutes to 60 minutes) or slightly increasing the temperature (e.g., from room temperature to 37°C). However, be mindful that increased time and temperature can also increase the risk of off-target modifications.

    • Reagent Instability: this compound solutions are light-sensitive and should be prepared fresh before each use and kept in the dark to prevent degradation.

Problem 2: Off-Target Alkylation (Non-specific Labeling)

  • Symptom: Mass spectrometry data shows modifications on residues other than cysteine, such as lysine, histidine, or the N-terminus.

  • Possible Causes & Solutions:

    • Excessive Reagent Concentration: Using a large excess of this compound can lead to off-target reactions. If you observe significant non-specific labeling, try reducing the concentration.

    • High pH: While a slightly alkaline pH is necessary, a pH above 9.0 can increase the reactivity of other nucleophilic side chains, leading to off-target modifications. Maintain the pH within the recommended 7.5-8.5 range.

    • Prolonged Reaction Time or Elevated Temperature: Extended incubation times or higher temperatures can promote side reactions. If you have increased these parameters to address incomplete alkylation, try to find a balance that maximizes cysteine labeling while minimizing off-target events.

    • Quenching the Reaction: After the desired incubation period, quench the reaction by adding a reducing agent like DTT to consume any unreacted this compound.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over standard iodoacetamide?

A1: this compound is particularly useful in quantitative proteomics studies that employ isotopic labeling. It has been synthesized in both light (d(0)) and heavy (d(9)) forms, allowing for differential labeling of samples for relative quantification by mass spectrometry.[1][2]

Q2: What is the mass shift I should expect after alkylation with this compound?

A2: The d(0)-light form of this compound adds 113 Da to each cysteine residue.[1][2]

Q3: How should I prepare and store this compound?

A3: this compound is light-sensitive. It is crucial to prepare solutions fresh immediately before use and to protect them from light. For longer-term storage, keep the solid reagent in a cool, dark, and dry place.

Q4: Can I use the same protocol for this compound as I do for iodoacetamide?

A4: Yes, the derivatization is based on widely applied alkylating procedures for iodoacetamide.[1][2] You can use your existing iodoacetamide protocols as a starting point, with a recommended initial concentration of around 14 mM.[3] However, optimization may be necessary for your specific sample and application.

Q5: What are some key parameters to optimize for successful alkylation?

A5: The key parameters to optimize are the concentration of this compound, the pH of the reaction buffer, the reaction time, and the temperature.[3]

Experimental Protocols

Protocol 1: Standard In-Solution Protein Alkylation

This protocol provides a general workflow for the reduction and alkylation of protein samples prior to mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent stock solution (e.g., 500 mM DTT in water)

  • This compound

  • Alkylation buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Quenching solution (e.g., 500 mM DTT in water)

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add the reducing agent stock solution to a final concentration of 5-10 mM. Incubate for 30-60 minutes at 37°C.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Prepare a fresh stock solution of this compound in the alkylation buffer. Add this stock solution to the protein sample to a final concentration of 14-20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add the quenching solution to a final concentration of 10-20 mM to consume any excess this compound. Incubate for 15 minutes at room temperature in the dark.

  • Sample Processing: The alkylated protein sample is now ready for downstream processing, such as buffer exchange, digestion, and mass spectrometry analysis.

Protocol 2: Optimization of this compound Concentration

This protocol describes a method to determine the optimal concentration of this compound for your specific protein sample.

Procedure:

  • Prepare identical aliquots of your reduced protein sample (after the reduction step in Protocol 1).

  • Create a series of this compound concentrations (e.g., 10 mM, 12 mM, 14 mM, 16 mM, 18 mM, 20 mM) by adding different volumes of a freshly prepared stock solution to each aliquot.

  • Perform the alkylation and quenching steps as described in Protocol 1 for each concentration.

  • Process each sample for mass spectrometry analysis.

  • Analyze the data to determine the concentration that yields the highest number of peptides with alkylated cysteines and the lowest number of peptides with unmodified cysteines and off-target modifications.[3]

Data Presentation

Table 1: Recommended Starting Conditions for Alkylation

ParameterRecommended ValueRange for Optimization
This compound Concentration 14 mM10 - 20 mM
pH 8.07.5 - 8.5
Temperature Room TemperatureRoom Temperature - 37°C
Time 30 minutes30 - 60 minutes

Visualizations

Alkylation Reaction Mechanism

Alkylation_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein_Cys_SH Protein-Cys-SH (Reduced Cysteine) Alkylated_Protein Protein-Cys-S-CH2-CO-NH-C(CH3)3 (Alkylated Cysteine) Protein_Cys_SH->Alkylated_Protein Nucleophilic Attack tBu_IAA I-CH2-CO-NH-C(CH3)3 (this compound) tBu_IAA->Alkylated_Protein Iodide I- (Iodide ion) tBu_IAA->Iodide Leaving Group pH pH 7.5 - 8.5 pH->Protein_Cys_SH Deprotonation to Thiolate (S-) Troubleshooting_Workflow Start Incomplete Alkylation Detected Check_Reduction Verify Complete Disulfide Reduction Start->Check_Reduction Check_pH Confirm Buffer pH is 7.5-8.5 Check_Reduction->Check_pH Reduction OK Success Alkylation Complete Check_Reduction->Success Incomplete Reduction Found & Corrected Optimize_Conc Increase t-Butyl Iodoacetamide Concentration (10-20 mM) Check_pH->Optimize_Conc pH OK Check_pH->Success Incorrect pH Found & Corrected Increase_Time_Temp Increase Reaction Time (to 60 min) or Temperature (to 37°C) Optimize_Conc->Increase_Time_Temp Alkylation Still Incomplete Optimize_Conc->Success Optimal Concentration Found Check_Reagent Prepare Fresh Reagent Increase_Time_Temp->Check_Reagent Alkylation Still Incomplete Increase_Time_Temp->Success Optimal Time/Temp Found Check_Reagent->Success Fresh Reagent Resolves Issue

Caption: Decision tree for troubleshooting incomplete alkylation.

References

  • Pasquarello, C., Sanchez, J. C., Hochstrasser, D. F., & Corthals, G. L. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(1), 117–127. [Link]

  • Pasquarello, C., Sanchez, J. C., Hochstrasser, D. F., & Corthals, G. L. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • He, J., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 17(8), 2734-2743. [Link]

  • An, Y., et al. (2015). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 484, 1-7. [Link]

  • Shen, Y., et al. (2017). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Proteome Research, 16(11), 4155-4163. [Link]

  • MtoZ Biolabs. (n.d.). What Concentration Should TCEP and IAA Be Used for Protein Reduction and Alkylation. [Link]

  • Kirkley, J. E., et al. (2016). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 114, 10.25.1-10.25.18. [Link]

  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

Sources

Technical Support Center: Optimizing Cysteine Modification with N-(Tert-butyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(tert-butyl)-2-iodoacetamide (t-butyl-IAM) cysteine modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the critical role of pH in this specific alkylation reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: The "Why" - Fundamental Principles of pH in Cysteine Alkylation

The success of a cysteine modification experiment hinges on understanding the chemical environment, and no factor is more influential than pH. The reactivity of the cysteine residue is directly governed by the protonation state of its sulfhydryl group.

The Cysteine Thiol-Thiolate Equilibrium

The sulfhydryl group (-SH) of a cysteine residue exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The thiolate anion is the significantly more potent nucleophile required for the alkylation reaction with t-butyl-IAM.[1][2][3][4][5] The pKa of the cysteine sulfhydryl group, typically around 8.3 in free amino acids, is the pH at which the protonated and deprotonated forms are present in equal concentrations.[1][6] However, the local protein microenvironment can influence this pKa value.[5][7]

At a pH below the pKa, the sulfhydryl form dominates, leading to a sluggish or incomplete reaction. Conversely, as the pH increases above the pKa, the concentration of the highly reactive thiolate anion rises, accelerating the rate of modification.[8]

cysteine_equilibrium cluster_equilibrium pH-Dependent Equilibrium Cys_SH Cysteine (R-SH) (Less Reactive Nucleophile) Cys_S Thiolate Anion (R-S⁻) (Strong Nucleophile) Cys_SH->Cys_S pH > pKa Cys_S->Cys_SH pH < pKa Product S-alkylated Cysteine (Stable Thioether Bond) Cys_S->Product SN2 Reaction tButyl_IAM This compound (Electrophile)

Caption: pH-dependent equilibrium of cysteine and its reaction with t-butyl-IAM.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cysteine modification experiments with t-butyl-IAM, with a focus on pH-related causes and solutions.

Q1: My labeling efficiency is low or incomplete. What's the first thing I should check?

A1: The first and most critical parameter to verify is the pH of your reaction buffer. The reaction between iodoacetamide and the sulfhydryl group of cysteine is most efficient in a slightly alkaline pH range of 7.5 to 8.5.[9][10] Some protocols even recommend a pH of 8-9.[11]

Causality: At a pH below 7.5, a significant portion of the cysteine residues will be in their protonated (-SH) form, which is a poor nucleophile. By increasing the pH to the optimal range, you shift the equilibrium towards the more reactive thiolate anion (-S⁻), thereby increasing the reaction rate.[4][8]

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your labeling buffer at the reaction temperature.

  • Buffer Choice: Ensure you are using a non-nucleophilic buffer such as HEPES or Tris. Avoid buffers containing primary amines or sulfhydryls, as these can compete with the target protein for reaction with the t-butyl-IAM.[10]

  • Increase pH (with caution): If your current pH is below 7.5, consider adjusting it to the 7.5-8.5 range. Be mindful that excessively high pH can lead to off-target modifications and protein instability.

Q2: I'm observing modifications on amino acids other than cysteine. Why is this happening and how can I improve specificity?

A2: While iodoacetamides are highly selective for cysteine, off-target modifications can occur, particularly under non-optimal conditions. The primary cause of this is often a combination of high pH and an excessive concentration of the alkylating reagent.

Causality: At a more alkaline pH, other amino acid residues with nucleophilic side chains, such as lysine (amino group), histidine (imidazole ring), and the N-terminus of the protein, become deprotonated and more reactive.[12][13] If a high concentration of t-butyl-IAM is present, it can react with these less reactive, but now activated, nucleophiles.[13] Methionine, aspartate, and glutamate have also been reported as potential off-target sites.[13]

Troubleshooting Steps:

  • Optimize pH: While a pH of 7.5-8.5 is optimal for cysteine modification, pushing the pH too high (e.g., > 9.0) can increase the likelihood of off-target reactions. If specificity is an issue, try performing the reaction at the lower end of the optimal range (pH 7.5-8.0).[13]

  • Titrate Reagent Concentration: Use the lowest effective molar excess of t-butyl-IAM. A 10 to 20-fold molar excess over the protein is a common starting point, but this may need to be optimized for your specific protein.[9]

  • Control Reaction Time and Temperature: Longer incubation times and higher temperatures can also contribute to non-specific labeling.[9][11] Consider reducing the incubation time or performing the reaction at room temperature or 4°C for sensitive proteins.[9]

Q3: My protein is precipitating during the labeling reaction. What could be the cause?

A3: Protein precipitation during labeling can be due to several factors, including buffer conditions and the modification itself.

Causality: The pH of the buffer can affect the overall charge and stability of your protein. If the reaction pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum, increasing the risk of precipitation. Additionally, extensive modification of cysteine residues can alter the protein's tertiary structure and solubility.

Troubleshooting Steps:

  • Optimize Buffer Conditions: Ensure the pH of your labeling buffer is not at or near the pI of your protein. You may also need to adjust the salt concentration or add stabilizing agents like glycerol or arginine.[9]

  • Solvent Concentration: If your t-butyl-IAM is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the solvent in the reaction mixture is not high enough to cause protein precipitation.[9]

  • Control the Extent of Labeling: If you suspect that the modification itself is causing precipitation, try reducing the concentration of t-butyl-IAM or shortening the reaction time.

Q4: How stable is this compound in my aqueous buffer?

A4: Iodoacetamide and its derivatives are sensitive to light and moisture and are not stable for long periods in aqueous solutions.[9][13]

Causality: The iodo- group can be hydrolyzed in aqueous solutions, rendering the reagent inactive. This degradation is accelerated by light.

Best Practices:

  • Fresh Preparation: Always prepare a fresh stock solution of t-butyl-IAM in an anhydrous solvent like DMSO or DMF immediately before use.[9][10]

  • Protection from Light: Protect both the stock solution and the reaction mixture from light to prevent photodegradation.[9][13]

  • Storage: Store the solid reagent at 2-8°C, protected from light and moisture.[10]

Section 3: Experimental Design and Protocols

A systematic approach to optimizing the pH for your specific protein is crucial for achieving reliable and reproducible results.

Workflow for pH Optimization

optimization_workflow start Start: Define Protein and Reagent Concentrations prepare_buffers Prepare a Series of Buffers (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0) start->prepare_buffers run_reactions Run Parallel Labeling Reactions at Each pH prepare_buffers->run_reactions quench Quench Reactions run_reactions->quench analyze Analyze Labeling Efficiency and Specificity (e.g., by Mass Spectrometry) quench->analyze determine_optimal Determine Optimal pH analyze->determine_optimal

Caption: A systematic workflow for optimizing the pH of the labeling reaction.

Protocol: pH Optimization for Cysteine Modification

This protocol provides a framework for determining the optimal pH for labeling your protein of interest with t-butyl-IAM.

Materials:

  • Protein of interest

  • This compound (t-butyl-IAM)

  • Anhydrous DMSO or DMF

  • Buffers (e.g., HEPES, Tris) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0)

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching solution (e.g., DTT or 2-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation (Reduction):

    • If your protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols.

    • Dissolve your protein in a suitable buffer. If necessary for accessibility, include a denaturant like urea or guanidine-HCl.[9]

    • Add a reducing agent such as DTT or TCEP to a final concentration of 5-20 mM.[9]

    • Incubate at 37°C for 1 hour.[9]

    • Crucially, remove the reducing agent before adding t-butyl-IAM. This can be done using a desalting column or dialysis.[9]

  • Reagent Preparation:

    • Immediately before use, dissolve t-butyl-IAM in anhydrous DMSO or DMF to a concentration of 10-20 mM.[9] Protect this solution from light.[9]

  • Labeling Reaction:

    • Divide your reduced protein sample into equal aliquots, one for each pH to be tested.

    • Add a 10-20 fold molar excess of the t-butyl-IAM stock solution to each protein aliquot.[9]

    • Incubate the reactions at room temperature for 1-2 hours or at 4°C overnight.[9] Ensure the reactions are protected from light.[9]

  • Quench the Reaction:

    • Add a quenching solution (e.g., DTT or 2-mercaptoethanol) to a final concentration of 10-50 mM to consume any unreacted t-butyl-IAM.[9]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Analysis:

    • Analyze the samples by your chosen method (e.g., mass spectrometry) to determine the extent of cysteine modification and identify any off-target reactions at each pH.

Data Summary: Impact of pH on Reaction Parameters
ParameterpH < 7.0pH 7.5 - 8.5pH > 9.0
Cysteine Reactivity LowOptimal High
Reaction Rate SlowOptimal Fast
Specificity for Cysteine HighHigh Decreased
Risk of Off-Target Modification LowLow to Moderate High
Protein Stability Protein-dependentGenerally stablePotential for denaturation

Section 4: Concluding Remarks

The successful alkylation of cysteine residues with this compound is a nuanced process where pH plays a pivotal role. By understanding the underlying chemical principles and systematically optimizing the reaction conditions, researchers can achieve high labeling efficiency while maintaining specificity. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate the challenges of cysteine modification, ultimately leading to more reliable and interpretable experimental outcomes.

References

  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences. Retrieved from [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187.
  • LoPachin, R. M., & Gavin, T. (2014). Synaptic Cysteine Sulfhydryl Groups as Targets of Electrophilic Neurotoxicants. Toxicological Sciences, 140(2), 269–286.
  • Suttapitugsakul, S., Xiao, H., Smeekens, J. M., & Wu, R. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 14(1), 125–134.
  • Jacob, C., Giles, G. I., Giles, N. M., & Sies, H. (2003). Molecular Targeting of Proteins by L-Homocysteine: Mechanistic Implications for Vascular Disease. Journal of Nutrition, 133(5), 1473S–1477S.
  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148–157.
  • Wikipedia. (n.d.). Iodoacetamide. Wikipedia. Retrieved from [Link]

  • Doyle, M. P., et al. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(17), 4274–4281.
  • Paulech, J., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4785–4795.
  • ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Citius.Technology. (2014). High pKa variability of cysteine residues in structural databases and the effect of H-bond contributions. Citius.Technology. Retrieved from [Link]

  • IUCr Journals. (n.d.). Counting the number of disulfides and thiol groups in proteins and a novel approach for determining the local pKa for cysteine g. IUCr Journals. Retrieved from [Link]

  • Springer. (n.d.). Carboxymethylation of Cysteine Using Iodoacetamide/Iodoacetic Acid. Springer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. PubMed. Retrieved from [Link]

  • ACS Publications. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. ACS Publications. Retrieved from [Link]

  • The Rockefeller University. (n.d.). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University. Retrieved from [Link]

  • G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. G-Biosciences. Retrieved from [Link]

  • ResearchGate. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Does Iodoactamide not work on LMW thiols?. ResearchGate. Retrieved from [Link]

  • Nature. (2018). Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Cysteine Alkylation: Iodoacetamide vs. N-(tert-butyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in proteomics and protein characterization, the alkylation of cysteine residues is a critical step. It serves to cap the reactive thiol groups of cysteines post-reduction, preventing the re-formation of disulfide bonds and ensuring reproducible and accurate analysis, particularly in mass spectrometry. While iodoacetamide (IAA) has long been the industry's go-to reagent, its limitations, including a range of off-target reactions, have prompted the exploration of alternatives. This guide provides an in-depth, objective comparison between iodoacetamide and a bulkier analogue, N-(tert-butyl)-2-iodoacetamide (tb-IAA), leveraging experimental data and fundamental chemical principles to inform your choice of alkylating agent.

The Cornerstone of Proteomics: The Chemistry of Cysteine Alkylation

The alkylation of cysteine residues by iodoacetamide and its derivatives is a classic bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the cysteine's thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic carbon atom adjacent to the iodine in the alkylating reagent, displacing the iodide ion and forming a stable thioether bond. This modification effectively and irreversibly caps the cysteine residue.

cluster_0 Differential Alkylation Strategy start Reduced Protein with Exposed and Buried Cysteines step1 Step 1: Alkylation with tb-IAA (Labels accessible cysteines) start->step1 step2 Step 2: Alkylation with IAA (Labels remaining, less accessible cysteines) step1->step2 end Differentially Labeled Protein for MS Analysis step2->end

Caption: Probing cysteine accessibility with differential alkylation.

Experimental Protocols

Standard Protein Alkylation Protocol (In-Solution)

This protocol provides a standard workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion for mass spectrometry analysis.

  • Protein Solubilization: Dissolve the protein sample (e.g., 10-100 µg) in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate for 30-60 minutes at an appropriate temperature (e.g., 56°C for DTT, room temperature for TCEP).

  • Alkylation:

    • Cool the sample to room temperature if heated.

    • Add the chosen alkylating agent (IAA or tb-IAA) to a final concentration of 20-55 mM. Note: The optimal concentration may need to be determined empirically.

    • Incubate for 30-45 minutes at room temperature in the dark (iodo-compounds are light-sensitive).

  • Quenching: Quench the unreacted alkylating agent by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.

  • Sample Preparation for Digestion: Dilute the sample with a buffer compatible with your protease of choice (e.g., 50 mM ammonium bicarbonate for trypsin) to reduce the concentration of the denaturant (e.g., < 1 M urea).

  • Enzymatic Digestion: Add the protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at the optimal temperature for the enzyme (e.g., 37°C for trypsin).

  • Sample Clean-up: Acidify the digest and desalt the peptides using a C18 solid-phase extraction method prior to LC-MS/MS analysis.

cluster_1 Standard Alkylation Workflow solubilize 1. Solubilize Protein (8M Urea) reduce 2. Reduce (+DTT or TCEP) solubilize->reduce alkylate 3. Alkylate (+IAA or tb-IAA, in dark) reduce->alkylate quench 4. Quench (+DTT) alkylate->quench digest 5. Digest (+Trypsin) quench->digest cleanup 6. Clean-up (C18 Desalting) digest->cleanup ms LC-MS/MS Analysis cleanup->ms

Caption: Standard in-solution protein alkylation workflow.

Summary and Recommendations

The choice between iodoacetamide and this compound should be guided by the specific goals of your experiment.

  • Choose Iodoacetamide (IAA) for:

    • Routine protein identification and quantification where a well-established, fast, and highly reactive agent is needed.

    • Workflows where extensive existing literature and established protocols are beneficial.

    • Experiments where the potential for off-target modifications can be tolerated or accounted for in the data analysis.

  • Consider this compound (tb-IAA) for:

    • Probing Cysteine Accessibility: Its steric bulk makes it a promising tool for differential labeling experiments to distinguish between solvent-exposed and buried cysteine residues.

    • Minimizing Off-Target Reactions: When a cleaner modification profile is desired, the hypothesized higher specificity of tb-IAA could be advantageous, although this requires further experimental validation.

    • Quantitative Proteomics: Its use with isotopic labeling for relative quantification is its primary documented application.

While iodoacetamide remains the reliable workhorse for general protein alkylation, this compound presents an intriguing alternative for more specialized applications. Its potential for providing structural information and offering a more specific reaction profile makes it a valuable tool for researchers looking to move beyond standard proteomics workflows. Further head-to-head comparative studies are warranted to fully elucidate its kinetic properties and side-reaction profile.

References

  • Galvani, M., Hamdan, M., Herbert, B., & Righetti, P. G. (2001). Alkylation kinetics of proteins in preparation for two-dimensional maps: a matrix assisted laser desorption/ionization-mass spectrometry investigation. Electrophoresis, 22(10), 2058–2065. Available at: [Link]<2058::AID-ELPS2058>3.0.CO;2-Z

  • Corthals, G. L., Aebersold, R., & Goodlett, D. R. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry : RCM, 18(1), 117–127. Available at: [Link]

  • Shen, Y., Tolić, N., Masselon, C., Păša-Tolić, L., Camp, D. G., 2nd, Hixson, K. K., Zhao, R., Anderson, G. A., & Smith, R. D. (2004). Ultrasensitive proteomics using high-efficiency on-line micro-SPE-nanoLC-nanoESI-MS and MS/MS. Analytical chemistry, 76(1), 144–154. Available at: [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 16(7), 1173–1187. Available at: [Link]

  • Gaucher, S. P., & Konermann, L. (2009). Probing protein structure by amino acid-specific covalent labeling and mass spectrometry. Mass spectrometry reviews, 28(5), 785–815. Available at: [Link]

  • Kuznetsova, I. M., Turoverov, K. K., & Uversky, V. N. (2014). What macromolecular crowding can do to a protein. International journal of molecular sciences, 15(12), 23090–23140. Available at: [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150–5158. Available at: [Link]

A Senior Application Scientist's Guide to Validating N-(Tert-butyl)-2-iodoacetamide (NTBIA) Labeling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of proteomics, chemical biology, and drug development, the precise modification and analysis of cysteine residues are paramount. Cysteine's unique nucleophilic thiol group makes it a frequent participant in enzyme catalysis, protein structure stabilization, and redox signaling. This reactivity also makes it a prime target for covalent drugs and chemical probes. Validating the specific interaction between a compound and its target cysteine is a critical step that demands robust and reliable methodologies.

This guide provides an in-depth comparison of N-(Tert-butyl)-2-iodoacetamide (NTBIA), a sterically hindered cysteine alkylating agent, with other common reagents. It further details a self-validating experimental protocol using mass spectrometry to confirm labeling efficiency and selectivity, empowering researchers to generate high-confidence data.

The Rationale for Cysteine Alkylation

In standard bottom-up proteomics, cysteine residues are typically reduced and alkylated to prevent the re-formation of disulfide bonds, ensuring proteins are amenable to enzymatic digestion and subsequent analysis.[1][2][3] This process is crucial for accurate protein identification and quantification.[1][2][4]

Beyond this standard workflow, cysteine-reactive probes are instrumental in chemical proteomics for identifying ligandable sites, assessing target engagement of covalent inhibitors, and profiling cysteine reactivity across the proteome.[5][6][7][8] The choice of the alkylating agent in these experiments is not trivial; it directly influences the outcome and interpretation of the results.

Introducing NTBIA: A Tool for Probing Surface Accessibility

This compound (NTBIA) is an iodoacetamide-based reagent that covalently modifies the thiol group of cysteine residues via an S-alkylation reaction.[9][10] Its distinguishing feature is the bulky tert-butyl group. The central hypothesis for using NTBIA is that its steric bulk may limit its reactivity to more solvent-accessible cysteines, potentially offering a different selectivity profile compared to smaller, more promiscuous reagents. This characteristic can be leveraged to probe protein topology or to selectively label surface-exposed cysteines.

Upon reaction, NTBIA adds a mass of 113.084 Da to the cysteine residue, a modification that is readily detectable by mass spectrometry.[9][10]

Comparative Analysis: NTBIA vs. Standard Alkylating Agents

The selection of an alkylating agent involves a trade-off between reactivity, specificity, and potential side reactions.[2][11] Let's compare NTBIA to the two most common reagents: Iodoacetamide (IAM) and N-Ethylmaleimide (NEM).

FeatureThis compound (NTBIA)Iodoacetamide (IAM)N-Ethylmaleimide (NEM)
Monoisotopic Mass Shift +113.084 Da+57.021 Da+125.048 Da
Reaction Mechanism S-Alkylation (SN2)S-Alkylation (SN2)[12]Michael Addition
Steric Hindrance HighLowModerate
Reported Reactivity ModerateHigh[11]High
Key Advantage Potential for probing sterically accessible cysteines.Gold-standard, well-characterized.[13]Fast and efficient, often used for pulse-chase experiments.
Known Side Reactions Expected to be similar to IAM but potentially reduced due to bulk.Alkylation of Met, His, Lys, N-terminus.[13][14][15] Can cause misidentification of ubiquitination sites.[16]Alkylation of Lys, His. Can undergo hydrolysis.

Causality Behind Agent Choice:

  • Iodoacetamide (IAM) is the workhorse of proteomics due to its high reactivity and well-understood behavior.[11][13] However, its small size allows it to access buried cysteines and its reactivity can lead to off-target modifications, particularly on methionine.[13][15]

  • N-Ethylmaleimide (NEM) reacts via a different mechanism and is also highly efficient.[1] It is often used in studies of redox biology.

  • NTBIA is chosen when the experimental question revolves around steric accessibility. For example, in a competitive labeling experiment to map the binding site of a large drug molecule, NTBIA might serve as a probe that mimics a sterically demanding interaction, helping to distinguish between cysteines in open versus constricted environments.

A Self-Validating Protocol for NTBIA Labeling by Mass Spectrometry

The core objective of this protocol is to validate three key parameters:

  • Confirmation: Has the target cysteine been successfully labeled by NTBIA?

  • Efficiency: What percentage of the target cysteine population is labeled (occupancy)?

  • Selectivity: Has NTBIA modified other, non-cysteine residues (off-targets)?

This workflow incorporates an internal validation step by using a differential alkylation strategy.

Experimental Workflow Diagram

Validation_Workflow cluster_prep Step 1: Protein Incubation cluster_digest Step 2: Digestion & Differential Alkylation cluster_analysis Step 3: MS Analysis & Interpretation P Protein of Interest (Reduced with TCEP) NTBIA Incubate with NTBIA (Test Sample) P->NTBIA DMSO Incubate with DMSO (Control Sample) P->DMSO Quench Quench excess NTBIA (e.g., DTT) NTBIA->Quench Denature Denature (e.g., Urea) DMSO->Denature Block Block remaining Cys with IAM (Critical Validation Step) Denature->Block Denature->Block Quench->Denature Digest Digest with Trypsin Block->Digest Block->Digest LCMS LC-MS/MS Analysis Digest->LCMS Search Database Search (Define Variable Modifications: +113.084 Da on Cys +57.021 Da on Cys) LCMS->Search Validate Validate & Quantify: 1. Confirm NTBIA-labeled peptides 2. Calculate % Occupancy 3. Check for off-targets Search->Validate

Caption: Workflow for validating NTBIA labeling.

Step-by-Step Methodology

1. Protein Incubation & Controls

  • Rationale: This step aims to label the accessible cysteine residues on the native or near-native protein. A DMSO control is essential to establish the baseline state of the protein's cysteines.

  • Protocol:

    • Solubilize your protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Reduce disulfide bonds by adding 1 mM TCEP and incubating for 30 minutes at room temperature. This ensures cysteines are in their reactive thiol state.

    • Prepare two samples:

      • Test Sample: Add NTBIA to a final concentration of 100 µM (concentration may need optimization).

      • Control Sample: Add an equivalent volume of DMSO.

    • Incubate both samples for 1 hour at room temperature in the dark (iodoacetamide-based reagents are light-sensitive).

2. Sample Processing and Differential Alkylation

  • Rationale: This is the self-validating core of the experiment. After the initial labeling with NTBIA, the protein is denatured to expose all cysteine residues. Any cysteines that were not labeled by NTBIA (either because they were inaccessible or the reaction was incomplete) are then capped with a standard, lighter alkylating agent, IAM. This allows for direct quantification of labeling efficiency.

  • Protocol:

    • Quench the NTBIA reaction by adding DTT to a final concentration of 10 mM.

    • Denature the proteins by adding Urea to a final concentration of 8 M.

    • Add Iodoacetamide (IAM) to a final concentration of 20 mM to both test and control samples. Incubate for 30 minutes in the dark at room temperature. This step blocks all cysteines that were not modified by NTBIA.

    • Dilute the samples with 50 mM ammonium bicarbonate buffer to reduce the Urea concentration to <1.5 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Acidify the samples with formic acid to quench the digestion and prepare them for LC-MS/MS analysis (e.g., C18 desalting).

3. Mass Spectrometry and Data Analysis

  • Rationale: The mass spectrometer will identify peptides and their modifications. By configuring the search software to look for both NTBIA and IAM modifications on cysteine, we can identify and quantify the outcome of our experiment.

  • Protocol:

    • Analyze the digested peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or TIMS-TOF instrument) coupled to a nano-LC system.

    • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS/MS spectra.

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

    • Crucial Search Parameters:

      • Enzyme: Trypsin/P.

      • Fixed Modifications: None (to allow for detection of multiple states).

      • Variable Modifications:

        • Carbamidomethyl (C): +57.021 Da (from IAM).

        • N-tert-butyl-acetyl (C): +113.084 Da (from NTBIA).

        • Oxidation (M): +15.995 Da.

    • Data Interpretation:

      • Confirmation: Identify MS/MS spectra for your peptide of interest that show a mass shift corresponding to the NTBIA adduct (+113.084 Da). The fragmentation pattern should confirm the modification is on the cysteine residue.

      • Efficiency (% Occupancy): For a given cysteine-containing peptide, calculate the occupancy using the peak intensities (XIC) of the different forms: % Occupancy = [Intensity(NTBIA-labeled)] / [Intensity(NTBIA-labeled) + Intensity(IAM-labeled)] x 100

      • Selectivity: Perform an open search or search for the NTBIA mass shift on other reactive residues (Methionine, Histidine, Lysine, Serine, Threonine, N-terminus) to assess off-target modifications.[15]

Example Data Interpretation

For a target peptide "T-C-P-E-P-T-K", you would expect to see the following species in your MS data:

Peptide SpeciesModificationExpected MassInterpretation
T-C(IAM)-P-E-P-T-KCarbamidomethylPeptide Mass + 57.021Unlabeled or inaccessible Cys in native state.
T-C(NTBIA)-P-E-P-T-KN-tert-butyl-acetylPeptide Mass + 113.084Successfully labeled Cys.

By comparing the chromatographic peak areas of these two peptide ions, you can robustly calculate the labeling efficiency.

Conclusion

This compound is a valuable tool for probing the accessible cysteinome. Its utility, however, is contingent on rigorous validation. The comparative framework and detailed, self-validating mass spectrometry protocol provided here offer a robust system for any researcher aiming to employ NTBIA or other novel cysteine-reactive probes. By explaining the causality behind each step—from the choice of reagent to the specifics of the data analysis—this guide empowers scientists to move beyond simply following a protocol to truly understanding and validating their experimental outcomes, ensuring data of the highest scientific integrity.

References

  • Corthals, G. L., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 18(1), 117-27. [Link]

  • ResearchGate. (2004). (PDF) N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • Pellegrini, K. L., & Bogyo, M. (2019). Methodology for Identification of Cysteine-Reactive Covalent Inhibitors. Methods in Molecular Biology, 1967, 245-262. [Link]

  • Wikipedia. Iodoacetamide. Wikipedia. [Link]

  • Carroll, K. S., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 376(2), 170-179. [Link]

  • Melo-Braga, M. N., et al. (2021). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens. Methods in Molecular Biology, 2346, 125-141. [Link]

  • Zhang, X., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Chemical Communications, 53(98), 13141-13144. [Link]

  • MS Bioworks. Reactive Cysteine Profiling. MS Bioworks. [Link]

  • Parker, S. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3437-3442. [Link]

  • Horvatovich, P., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4708. [Link]

  • Ward, J. A., et al. (2023). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 14(1), 2269. [Link]

  • Suttapitugsakul, S., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry, 29(2), 374-383. [Link]

  • Moshkovskii, S. A. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 15(1), 1-13. [Link]

  • ResearchGate. (2021). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]

  • Semantic Scholar. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Semantic Scholar. [Link]

  • ResearchGate. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 891-905. [Link]

Sources

The Bulky Guardian: How N-(Tert-butyl)-2-iodoacetamide Elevates Quantitative Proteomics by Minimizing Off-Target Modifications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cleaner, More Accurate Cysteine Alkylation

The Alkylation Dilemma: Specificity vs. Side Reactions

The primary goal of cysteine alkylation in proteomics is to irreversibly block the thiol groups of cysteine residues after the reduction of disulfide bonds. This crucial step prevents the re-formation of these bonds, ensuring proper protein unfolding and complete enzymatic digestion, which are essential for accurate protein identification and quantification by mass spectrometry.[1]

However, the high reactivity that makes agents like iodoacetamide effective at targeting cysteine's nucleophilic thiol group also leads to undesirable off-target reactions with other nucleophilic amino acid side chains. These include the thioether of methionine, the imidazole ring of histidine, and the ε-amino group of lysine.[2][3] Such unintended modifications introduce unwanted chemical heterogeneity into the sample, complicating data analysis and potentially compromising the accuracy of quantification.

Iodoacetamide (IAA): The Workhorse with Caveats

Iodoacetamide has long been the go-to reagent for cysteine alkylation due to its high reactivity and efficiency.[3] However, its small size allows it to access and react with nucleophilic sites other than cysteine thiols. This can lead to a host of problems:

  • Methionine Alkylation: The sulfur atom in methionine is susceptible to alkylation by IAA, which can interfere with peptide identification and quantification.[4]

  • Lysine Di-alkylation: A particularly problematic side reaction is the di-alkylation of lysine residues, resulting in a mass shift of +114 Da. This is isobaric to the di-glycine remnant left on a lysine after tryptic digestion of a ubiquitinated protein, creating a significant risk of false-positive ubiquitination site identification.[5]

  • Histidine and Other Modifications: The imidazole ring of histidine and the carboxyl groups of aspartic and glutamic acids are also known to be susceptible to off-target alkylation by IAA.[3]

2-Chloroacetamide (CAA): A Step in the Right Direction with a Major Drawback

In an effort to reduce off-target modifications, 2-chloroacetamide was introduced as a less reactive alternative to IAA. While studies have shown that CAA does indeed reduce the level of off-target alkylation on residues like lysine, it comes with a significant trade-off: a dramatic increase in methionine oxidation.[4][6] Some studies report that methionine oxidation can increase to as high as 40% of all methionine-containing peptides when using CAA, compared to 2-5% with IAA.[6][7] This artifact can significantly impact data quality, making CAA a suboptimal choice for many quantitative proteomics experiments.

N-(Tert-butyl)-2-iodoacetamide (NtBuIA): A Sterically Shielded Solution

This compound emerges as a promising solution to the specificity problem. Its key innovation lies in the incorporation of a bulky tert-butyl group. This structural feature provides steric hindrance, effectively creating a "bulky guardian" that restricts the reagent's access to the less accessible, off-target nucleophilic sites on other amino acids, while still allowing it to efficiently react with the highly accessible and reactive thiol groups of cysteine residues.[8]

The central hypothesis behind the advantage of NtBuIA is that the voluminous tert-butyl group will physically obstruct the iodoacetamide moiety from approaching and reacting with the side chains of amino acids like methionine, lysine, and histidine, which are often more sterically constrained within the peptide structure than the readily accessible cysteine thiols.

Visualizing the Mechanism of Steric Hindrance

cluster_IAA Iodoacetamide (IAA) - Small & Reactive cluster_NtBuIA This compound (NtBuIA) - Bulky & Selective cluster_Peptide Peptide Chain IAA {Iodoacetamide (IAA) | {I-CH₂-C(=O)NH₂}} Cys Cysteine (Accessible Thiol) IAA->Cys Efficient Alkylation (On-Target) Met Methionine (Less Accessible) IAA->Met Side Reaction (Off-Target) Lys Lysine (Less Accessible) IAA->Lys Side Reaction (Off-Target) NtBuIA {this compound (NtBuIA) | {I-CH₂-C(=O)NH-C(CH₃)₃}} NtBuIA->Cys Efficient Alkylation (On-Target) NtBuIA->Met Reduced Side Reaction (Steric Hindrance) NtBuIA->Lys Reduced Side Reaction (Steric Hindrance)

Caption: Steric hindrance of NtBuIA minimizes off-target reactions.

Performance Comparison: NtBuIA vs. IAA and CAA

While direct, large-scale comparative studies quantifying the reduction of off-target modifications by NtBuIA are still emerging, the chemical principles of steric hindrance strongly support its superior specificity. The expected advantages are summarized below:

FeatureIodoacetamide (IAA)2-Chloroacetamide (CAA)This compound (NtBuIA)
Cysteine Alkylation Efficiency HighHighHigh
Reaction Speed FastSlower than IAAComparable to IAA
Off-Target Methionine Alkylation Significant[4]Reduced[6]Expected to be significantly reduced
Off-Target Lysine Alkylation Significant, can mimic ubiquitination[5]Reduced[6]Expected to be significantly reduced
Off-Target Histidine Alkylation Present[3]ReducedExpected to be significantly reduced
Methionine Oxidation Low (2-5%)[6]High (up to 40%)[6]Expected to be low (similar to IAA)
Impact on Peptide Identification Can be compromised by side reactionsCan be improved over IAA, but compromised by Met-OxExpected to be improved due to cleaner spectra

Experimental Protocol: In-Solution Alkylation with NtBuIA

This protocol provides a detailed methodology for the use of NtBuIA in a standard bottom-up proteomics workflow.

Reagents and Materials:
  • Urea

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • This compound (NtBuIA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

Step-by-Step Procedure:
  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in 8 M urea in 100 mM NH₄HCO₃, pH 8.0.

  • Reduction:

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared NtBuIA solution (in 100 mM NH₄HCO₃) to a final concentration of 25 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching and Digestion:

    • Quench the excess NtBuIA by adding DTT to a final concentration of 10 mM and incubate for 15 minutes at room temperature in the dark.

    • Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in an appropriate buffer for LC-MS/MS analysis.

Experimental Workflow Diagram:

start Protein Sample denature 1. Solubilization & Denaturation (8M Urea, 100mM NH₄HCO₃) start->denature reduce 2. Reduction (10mM DTT, 37°C, 1 hr) denature->reduce alkylate 3. Alkylation with NtBuIA (25mM NtBuIA, RT, 30 min, dark) reduce->alkylate quench 4. Quenching & Digestion (10mM DTT; Trypsin, 37°C, overnight) alkylate->quench cleanup 5. Sample Cleanup (C18 Desalting) quench->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: Standard proteomics workflow using NtBuIA for alkylation.

Conclusion and Future Outlook

This compound represents a significant advancement in the tools available for quantitative proteomics. By employing steric hindrance to minimize off-target modifications, NtBuIA has the potential to produce cleaner peptide mixtures, leading to more reliable protein identification and more accurate quantification. While further large-scale studies are needed to fully quantify its advantages over traditional reagents, the underlying chemical principles and preliminary data suggest that NtBuIA is a superior choice for researchers seeking the highest level of data quality. As the field of proteomics continues to push the boundaries of sensitivity and accuracy, the adoption of reagents like NtBuIA will be crucial in ensuring that the data generated is a true reflection of the underlying biology.

References

  • Corthals, G. L., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 18(1), 117-27. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]

  • Kuznetsova, K. G., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. [Link]

  • Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 158, 1-8. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]

  • Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5(6), 459-460. [Link]

Sources

A Senior Application Scientist's Guide to Cysteine-Reactive Chemistries: A Performance Evaluation of N-(Tert-butyl)-2-iodoacetamide in Complex Proteomic Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals in drug development, the journey from a complex protein mixture to actionable data is paved with critical methodological choices. Among the most fundamental of these is the alkylation of cysteine residues. This seemingly routine step in mass spectrometry (MS) sample preparation is a lynchpin for data quality, profoundly influencing peptide identification, quantification accuracy, and the confident assignment of post-translational modifications.

This guide offers an in-depth, objective comparison of cysteine alkylating agents, with a special focus on evaluating the performance of N-(Tert-butyl)-2-iodoacetamide (NTBIA) against established alternatives. We will move beyond simply listing protocol steps to dissect the causality behind experimental choices, grounding our discussion in the chemical principles that govern these powerful reagents.

The Imperative of Cysteine Alkylation in Proteomics

Before a protein can be identified by a mass spectrometer, it is typically digested into smaller peptides by a protease, most commonly trypsin. This process requires the protein to be unfolded, or denatured, which is achieved using chaotropic agents like urea or detergents. Denaturation is accompanied by the reduction of disulfide bonds (-S-S-) that hold the protein's tertiary structure together. This is accomplished using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Once reduced, the newly exposed cysteine thiol groups (-SH) are highly reactive and will readily re-oxidize, forming a heterogeneous mixture of disulfide-linked peptides. This complicates downstream analysis and hinders accurate protein identification. To prevent this, an alkylating agent is introduced to covalently "cap" the free thiols, forming a stable, irreversible thioether bond.[1] This critical step, known as alkylation, ensures that peptides remain in a reduced state, amenable to enzymatic digestion and subsequent MS analysis.[2][3]

An ideal alkylating agent should exhibit:

  • High Reactivity: Rapid and complete reaction with all cysteine thiols.

  • High Specificity: Exclusive reaction with cysteine residues, minimizing off-target modifications.

  • Stability: Formation of a stable covalent bond that does not degrade during sample processing or MS analysis.

  • Favorable MS/MS Fragmentation: The modification should not suppress peptide ionization or introduce fragmentation patterns that complicate spectral interpretation.

The Gold Standard: Iodoacetamide (IAA)

Iodoacetamide (IAA) is the most widely used cysteine alkylating agent in proteomics due to its high reactivity and well-established protocols.[3][4] It reacts with cysteine thiols via a bimolecular nucleophilic substitution (SN2) reaction, adding a carbamidomethyl group with a mass of +57.021 Da.[5]

However, its high reactivity is a double-edged sword. IAA is not perfectly specific and is known to cause a range of off-target modifications, which can complicate data analysis.[4]

Common Off-Target Reactions of IAA:

  • Methionine: Alkylation of the sulfur atom in the methionine side chain.[6]

  • Lysine & N-terminus: Alkylation of primary amine groups.[7]

  • Histidine, Aspartate, Glutamate, Tyrosine: Alkylation of other nucleophilic side chains, particularly at non-optimal pH.[4][5]

These side reactions introduce unwanted sample heterogeneity and can lead to the misinterpretation of data, for instance, by creating mass shifts that mimic biological modifications.

Established Alternatives: A Trade-off Between Reactivity and Specificity

Concerns over the promiscuity of IAA have led to the adoption of alternative reagents, each with its own performance profile.

  • Chloroacetamide (CAA): Generally less reactive than IAA, which affords it greater specificity and results in fewer off-target modifications.[2] This can lead to cleaner mass spectra and an increased number of peptide identifications. However, a significant drawback of CAA is its propensity to cause oxidation of methionine residues, a different type of undesirable artifact.[2]

  • N-Ethylmaleimide (NEM): NEM reacts with cysteines via a Michael addition mechanism, which is highly specific to thiols at a pH range of 6.5-7.5.[8] This specificity is a major advantage. However, at more alkaline pH (>7.5), NEM can react with primary amines.[9] The resulting modification is also bulkier (+125.048 Da) than that of IAA.

The choice between these reagents represents a classic experimental trade-off, balancing the need for complete alkylation against the introduction of various analytical artifacts.

A New Contender: Performance Evaluation of this compound (NTBIA)

This compound (NTBIA) is a less common iodoacetamide derivative that introduces a bulky tert-butyl group onto the cysteine residue.[10] It was initially developed, along with its deuterated counterparts, for isotope-labeling strategies in quantitative proteomics.[10] An NTBIA modification adds a mass of 113.084 Da to the peptide.[10]

Mechanistic Considerations and Inferred Performance

Direct, large-scale comparative studies on the performance of NTBIA against IAA or CAA in complex proteomes are not yet prevalent in the literature. However, we can infer its likely behavior based on fundamental chemical principles, specifically the steric effects of the bulky tert-butyl group.

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[1] This steric bulk has profound implications for reaction kinetics and specificity:

  • Reaction Rate: The SN2 reaction mechanism, by which iodoacetamide reagents alkylate cysteines, involves a backside attack on the electrophilic carbon. The significant steric hindrance from the tert-butyl group in NTBIA would be expected to shield this reaction center, likely leading to a slower reaction rate compared to the much smaller IAA. This implies that longer incubation times or slightly higher concentrations may be required to achieve complete alkylation.

  • Specificity: The same steric hindrance that slows the reaction with the intended cysteine target would also be expected to impede reactions with less accessible, off-target nucleophiles on other amino acid side chains. It is therefore reasonable to hypothesize that NTBIA exhibits higher specificity and a reduction in off-target modifications compared to IAA. The bulky group acts as a physical deterrent, preventing unwanted reactions with sterically hindered sites on the protein surface.

  • Impact on MS/MS Fragmentation: The addition of a bulky, non-polar tert-butyl group could influence peptide behavior in the mass spectrometer. While the original publication suggests that NTBIA-alkylated peptides are suitable for MS/MS analysis,[10] bulky modifications can sometimes alter fragmentation patterns or influence ionization efficiency. Without direct comparative data, this remains an open question requiring empirical validation. It is possible that the bulky group could lead to unique fragmentation pathways or slightly different retention times during liquid chromatography.

Summary of Performance Comparison

The following table summarizes the known performance of established reagents and the inferred performance of NTBIA.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)N-Ethylmaleimide (NEM)This compound (NTBIA)
Mass Addition (Da) 57.02157.021125.048113.084 [10]
Reaction Speed FastSlower than IAA[2]FastSlower (Inferred) [1]
Cysteine Specificity ModerateHigh[2]High (at pH 6.5-7.5)[8][9]High to Very High (Inferred) [1]
Primary Side Reaction Off-target alkylation (Met, Lys, His, N-term)[3][4][6]Methionine Oxidation[2]Amine reaction at pH > 7.5[9]Incomplete alkylation if not optimized (Inferred)
Impact on Peptide IDs Can be reduced due to side reactions[6]Generally higher than IAA[2]Generally highPotentially high due to clean spectra (Inferred)

Experimental Workflows and Protocols

To ensure a self-validating system, every protocol must be executed with precision. Below are detailed, step-by-step methodologies for a standard in-solution digestion workflow, comparing the use of IAA with a proposed protocol for NTBIA. The NTBIA protocol is adapted from standard procedures, with modifications suggested by its inferred chemical properties.

Visualizing the Comparative Workflow

The following diagram illustrates the parallel processing of a complex protein sample using IAA and NTBIA for comparative analysis.

G cluster_0 Sample Preparation cluster_1 Alkylation (Parallel Incubation) cluster_2 Sample Cleanup & Digestion cluster_3 Data Acquisition & Analysis p1 Complex Protein Lysate p2 Denaturation & Reduction (e.g., 8M Urea, 10mM DTT) p1->p2 A1 Standard Reagent: Add Iodoacetamide (IAA) (e.g., 20mM, 30 min, RT, Dark) p2->A1 B1 Test Reagent: Add NTBIA (e.g., 25mM, 45-60 min, RT, Dark) p2->B1 p3 Quench Excess Reagent (e.g., add DTT) A1->p3 B1->p3 p4 Dilute Urea & Add Trypsin p3->p4 p5 Overnight Digestion (37°C) p4->p5 p6 Desalting (e.g., C18 StageTip) p5->p6 A2 LC-MS/MS Analysis (IAA Sample) p6->A2 B2 LC-MS/MS Analysis (NTBIA Sample) p6->B2 C1 Database Search & Comparative Analysis (Alkylation efficiency, Side reactions, Peptide IDs) A2->C1 B2->C1

Caption: SN2 reaction of IAA and NTBIA with cysteine.

Diagram: Decision Logic for Reagent Selection

This diagram outlines the logical considerations when choosing an alkylating agent.

G start Start: Need to Alkylate Cysteines q1 Is minimizing ALL side reactions the absolute top priority? start->q1 q2 Is methionine oxidation a major concern? q1->q2 No A3 Consider NTBIA (Hypothesized) Potentially highest specificity due to steric hindrance. Requires protocol optimization (time, conc.). q1->A3 Yes A1 Use Iodoacetamide (IAA) Standard, fast, but be aware of off-target alkylation. q2->A1 No A2 Use Chloroacetamide (CAA) Higher specificity than IAA, but can cause Met oxidation. q2->A2 Yes

Caption: Decision tree for selecting a cysteine alkylating agent.

Conclusion and Future Outlook

The choice of a cysteine alkylating agent is far from trivial. While Iodoacetamide (IAA) remains the workhorse of many proteomics labs due to its rapid kinetics, its known off-target reactions necessitate careful data analysis and consideration of alternatives. Chloroacetamide (CAA) offers a more specific alternative, albeit with the significant caveat of inducing methionine oxidation.

This compound (NTBIA) presents an intriguing, if underexplored, alternative. Based on the fundamental principle of steric hindrance, it is logical to predict that NTBIA could offer superior specificity, resulting in cleaner spectra with fewer off-target artifacts than IAA. This potential for higher-quality data makes it a compelling candidate for experiments where minimizing all forms of side reactions is paramount, such as in the detailed characterization of post-translational modifications or in comparative proteomics requiring the highest quantitative accuracy.

However, this theoretical advantage must be balanced against a likely slower reaction rate, which will require careful optimization of protocols. As researchers, we must push for direct, rigorous comparative studies to validate these hypotheses. Until then, the choice of NTBIA should be made with a clear understanding of its inferred properties and a commitment to empirical validation within your specific experimental system.

References

  • Pasquarello, C., Sanchez, J. C., Hochstrasser, D. F., & Corthals, G. L. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(1), 117–127. [Link]

  • Shen, Y., Tolić, N., Masselon, C., Pasa-Tolic, L., Camp, D. G., Hixson, K. K., ... & Smith, R. D. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 12(9), 3998-4008. [Link]

  • Pasquarello, C., Sanchez, J. C., Hochstrasser, D. F., & Corthals, G. L. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • Schlosser, G., Borbély, A., Gellen, G., & Papp, D. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150–5158. [Link]

  • Tureček, F., & Julian, R. R. (2011). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 22(7), 1185–1195. [Link]

  • Schlosser, G., Borbély, A., Gellen, G., & Papp, D. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]

  • Klont, F., Bras, L., Wolters, J. C., Ongay, S., Bischoff, R., & Halmos, B. (2018). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 17(5), 1014–1026. [Link]

  • Neta, P., & Fessenden, R. W. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of mass spectrometry, 42(5), 659–666. [Link]

  • ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?. ResearchGate Q&A. [Link]

  • Clayden, J., Kenworthy, M. N., & Helliwell, M. (2003). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Organic & biomolecular chemistry, 1(18), 3281–3296. [Link]

  • Fantasia, R. J., Quinlan, M. A., & Forman, S. A. (2022). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Molecular pharmacology, 101(3), 166–176. [Link]

  • Wikipedia. (n.d.). N-Ethylmaleimide. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of N-(Tert-butyl)-2-iodoacetamide (NTBIA)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Alkylating Agent

N-(Tert-butyl)-2-iodoacetamide (NTBIA) is a covalent chemical probe belonging to the haloacetamide class of electrophiles. At its core, it is an alkylating agent designed to form a stable, irreversible thioether bond with the thiol group of cysteine residues.[1][2] Its primary application has been in the field of proteomics, where it serves as a robust tool for blocking free cysteines during sample preparation, often in isotopically labeled forms for quantitative analysis.[1][3]

However, the very reactivity that makes NTBIA a useful tool also necessitates a thorough understanding of its potential for cross-reactivity. In the context of targeted covalent inhibitor development, where precision is paramount, any off-target modification can lead to toxicity or confounding biological effects.[4][5] This guide provides a comprehensive framework for characterizing the reactivity and selectivity profile of NTBIA. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, compare NTBIA to common alternatives, and provide detailed, self-validating workflows to build a complete portrait of its interactions within the complex landscape of the proteome.

The Chemistry of Covalent Modification: Reactivity Meets Steric Hindrance

The mechanism by which NTBIA modifies proteins is a classic bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion (S-) of a deprotonated cysteine residue attacks the electrophilic carbon atom bearing the iodine, displacing the iodide leaving group to form a stable covalent bond.[2]

Two key features of the NTBIA structure govern its reactivity profile:

  • The Iodoacetamide "Warhead": Iodoacetamides are highly reactive electrophiles, significantly more so than their chloroacetamide or acrylamide counterparts.[6] This intrinsic reactivity ensures efficient labeling of accessible cysteines but also carries a higher risk of reacting with other nucleophilic residues—such as methionine, histidine, lysine, or even N-terminal amino groups—particularly if the reagent is used in excess or under non-optimal pH conditions.[7]

  • The Tert-butyl Group: This bulky functional group introduces significant steric hindrance. Unlike the smaller, parent iodoacetamide (IAA), NTBIA's access to cysteine residues within sterically constrained pockets is likely to be limited. This property can be exploited to selectively probe more solvent-exposed cysteines, offering a different selectivity profile compared to smaller probes.

Caption: Mechanism of irreversible cysteine modification by NTBIA via an SN2 reaction.

Comparative Analysis of Cysteine-Reactive Probes

The choice of a covalent probe is a critical experimental decision. NTBIA's performance and cross-reactivity profile can only be understood in relation to other commonly used reagents.

FeatureThis compound (NTBIA)Iodoacetamide (IAA)AcrylamideN-Ethylmaleimide (NEM)
Warhead Chemistry Haloacetamide (Alkyl Halide)Haloacetamide (Alkyl Halide)α,β-Unsaturated AmideMaleimide
Reaction Mechanism SN2 AlkylationSN2 AlkylationMichael AdditionMichael Addition
Reactivity HighHighModerate to LowHigh
Selectivity Drivers Cysteine pKa, Accessibility, Steric HindranceCysteine pKa, AccessibilityCysteine pKa, AccessibilityCysteine pKa, Accessibility
Reversibility IrreversibleIrreversibleGenerally Irreversible*Irreversible
Key Advantages Steric bulk may offer unique selectivity for exposed cysteines; well-established chemistry.[1]Small, highly reactive, penetrates pockets easily; extensive literature.[2]Tunable reactivity; often used in targeted covalent inhibitors for improved selectivity.[8]Highly reactive and specific for thiols at neutral pH.
Key Limitations High intrinsic reactivity can lead to off-target labeling; steric bulk prevents access to some sites.[7]High reactivity can lead to promiscuous labeling of non-cysteine nucleophiles.[7]Slower reaction kinetics; potential for reaction with other nucleophiles like lysine.Can undergo hydrolysis; potential for cross-linking.

*Note: While typically considered irreversible, the reversibility of some Michael adducts has been discussed, contrasting with the highly stable thioether bond from haloacetamides.[9]

A Framework for Experimentally Profiling NTBIA's Reactivity

To build a robust and reliable cross-reactivity profile for NTBIA, a multi-pronged approach combining chemoproteomic, biophysical, and direct mass spectrometric methods is required. Each method serves as a self-validating system for the others.

Method 1: Competitive Chemoproteomics for Proteome-Wide Selectivity

Activity-Based Protein Profiling (ABPP) is a powerful strategy to map the landscape of reactive cysteines across the entire proteome.[10] The isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP) workflow is particularly well-suited for quantifying the engagement of a compound with thousands of cysteines simultaneously.[11][12]

Objective: To identify and quantify all cysteine residues in a native biological system that are engaged by NTBIA in a dose-dependent manner.

Principle: This method relies on competition. A cell lysate or intact cell sample is treated with NTBIA. Subsequently, a promiscuous, alkyne-functionalized iodoacetamide probe (e.g., IA-alkyne) is added to label all remaining accessible cysteines. Cysteines that were covalently modified by NTBIA will be unavailable for labeling by the IA-alkyne probe. By comparing the IA-alkyne signal between NTBIA-treated and vehicle-treated samples, we can quantify the degree of engagement for each cysteine.

isoTOP_ABPP_Workflow cluster_workflow isoTOP-ABPP Workflow for NTBIA Profiling p1 Prepare two proteome samples (e.g., cell lysates) p2_a Treat with Vehicle (DMSO) p1->p2_a p2_b Treat with NTBIA p1->p2_b p3 Label remaining free cysteines with IA-Alkyne probe p2_a->p3 p2_b->p3 p4 Click Chemistry: Attach isotopically distinct biotin-azide tags (Light vs. Heavy) p3->p4 p5 Combine samples, enrich biotinylated proteins, and digest with Trypsin p4->p5 p6 LC-MS/MS Analysis p5->p6 p7 Quantify Light/Heavy peptide ratios. High ratio indicates NTBIA engagement. p6->p7

Caption: Workflow for isoTOP-ABPP to profile NTBIA's cysteine reactivity.

Experimental Protocol: isoTOP-ABPP

  • Proteome Preparation: Culture cells to ~80% confluency. Harvest, wash with PBS, and lyse in PBS via probe sonication on ice. Determine protein concentration using a BCA assay.

  • NTBIA Treatment: Aliquot 1 mg of proteome for each condition (e.g., vehicle, 1 µM, 10 µM, 100 µM NTBIA). Adjust to 1 mL final volume with PBS. Add NTBIA from a concentrated DMSO stock (final DMSO < 1%). Incubate for 1 hour at room temperature.

  • Probe Labeling: Add 100 µM of a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to each sample. Incubate for 1 hour at room temperature.

  • Click Chemistry: To the vehicle-treated sample, add 'light' TEV-cleavable biotin-azide tag. To the NTBIA-treated samples, add the 'heavy' isotopic version of the tag. Add tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate. Incubate for 1 hour.

  • Protein Precipitation & Digestion: Precipitate proteins using chloroform/methanol. Resuspend the pellet in 6 M urea, reduce with TCEP, and alkylate remaining cysteines with standard iodoacetamide (to ensure complete denaturation and prevent disulfide formation). Combine light and heavy samples.

  • Enrichment: Add streptavidin-agarose beads to enrich for biotin-tagged peptides. Wash beads extensively to remove non-specific binders.

  • On-Bead Digestion: Digest the bead-bound proteins with trypsin overnight.

  • Isotopic Peptide Elution: Elute the isotopically-labeled cysteine-containing peptides by cleaving the tag with TEV protease.

  • LC-MS/MS Analysis: Analyze the eluted peptides by high-resolution mass spectrometry.

  • Data Analysis: Identify peptides and quantify the heavy/light isotopic ratios. A ratio > 2-3 indicates a cysteine that was significantly engaged by NTBIA.

Method 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical assay that measures a compound's ability to engage its target in a native cellular environment.[13] The principle is that ligand binding often changes the thermal stability of a protein.[14]

Objective: To confirm that NTBIA directly engages putative targets inside intact cells and to discover novel off-targets.

Principle: Intact cells are treated with NTBIA, then heated to a range of temperatures. Covalent modification by NTBIA is expected to stabilize the target protein, meaning it will remain in the soluble fraction at higher temperatures compared to the protein in untreated cells. This change can be detected by Western Blot for a specific target or by mass spectrometry for a proteome-wide analysis (known as Thermal Proteome Profiling, TPP).[13][15]

CETSA_Workflow cluster_workflow CETSA Workflow for NTBIA Target Engagement p1 Treat intact cells with Vehicle (DMSO) or NTBIA p2 Aliquot cell suspensions and heat across a temperature gradient (e.g., 40°C to 70°C) p1->p2 p3 Lyse cells via freeze-thaw cycles p2->p3 p4 Separate soluble and precipitated protein fractions via ultracentrifugation p3->p4 p5 Collect soluble fraction (supernatant) p4->p5 p6 Analyze protein levels via Western Blot (single target) or LC-MS/MS (proteome-wide TPP) p5->p6 p7 Plot protein abundance vs. temperature. A shift to the right indicates stabilization. p6->p7

Caption: Workflow for CETSA to validate NTBIA's target engagement in cells.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle (DMSO) or a saturating concentration of NTBIA for 1-2 hours in culture media.

  • Heating: Harvest cells, wash, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Fractionation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant. Measure the total protein concentration and normalize all samples. Analyze the abundance of the target protein in each sample by SDS-PAGE and Western Blot.

  • Data Analysis: Quantify the band intensities and plot them as a percentage of the amount at the lowest temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A ΔTm > 2°C is typically considered a significant shift.

Method 3: Direct Identification of Modification Sites by LC-MS/MS

While ABPP and CETSA provide proteome-wide and cellular evidence of engagement, direct mass spectrometry on the protein of interest provides the ultimate proof of covalent modification at a specific amino acid residue.

Objective: To unambiguously identify the specific cysteine(s) modified by NTBIA on a purified protein or within a complex mixture.

Principle: A protein or proteome is treated with NTBIA. The sample is then digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The instrument is programmed to look for peptides that have a mass increase corresponding to the addition of the N-tert-butyl-acetamide group (C₆H₁₁NO), which has a monoisotopic mass of 113.084 Da.

Experimental Protocol: Peptide Mapping

  • Protein Treatment: Incubate a purified protein (or complex proteome lysate) with and without NTBIA.

  • Sample Preparation: Reduce any remaining disulfide bonds with DTT and alkylate the newly freed cysteines with a standard reagent like IAA to prevent disulfide scrambling. This step is crucial to avoid ambiguity; only the cysteines labeled by NTBIA in the first step should carry the 113.084 Da modification.

  • Digestion: Digest the protein sample with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Desalt the peptide mixture and analyze using a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Search the MS/MS spectra against the relevant protein database. Configure the search parameters to include a variable modification of +113.084 Da on cysteine residues. Manually validate the MS/MS spectra of any identified peptides to confirm the modification site.

Synthesizing the Data: A Hypothetical Case Study

Imagine profiling NTBIA against a hypothetical kinase, KINX, known to have a functionally important but non-catalytic cysteine, Cys100.

ProteinisoTOP-ABPP Ratio (Heavy/Light)CETSA ΔTm (°C)Peptide ID by LC-MS/MSInterpretation
KINX 15.2+5.8VDFGSAK[C+113.084]LIDERHigh-Confidence On-Target. Strong engagement in lysate and cells, with direct modification of Cys100 confirmed.
GAPDH 1.1+0.2Not DetectedNon-Target. No significant engagement observed by any method.
HSP90 3.5+2.5GQFSL[C+113.084]KPotential Off-Target. Moderate engagement seen in lysate and cells. Modification site confirmed. Requires further functional validation.
Protein X 8.9+0.1Not DetectedContext-Dependent Target. Strong labeling in lysate (ABPP) but no stabilization in cells (CETSA). Cys may be accessible in lysate but not in the native cellular protein conformation.

This integrated data provides a nuanced view. KINX is a clear target. HSP90 is a potential off-target that warrants investigation. Protein X highlights the importance of using multiple orthogonal methods, as lysate-based and cell-based assays can yield different but equally valuable information.

Conclusion

This compound is a potent, sterically hindered covalent probe. Its utility in proteomics stems from its broad reactivity with accessible cysteines. However, when considering its use in more targeted applications, this broad reactivity becomes a liability that must be carefully and quantitatively characterized. Ascribing a biological effect to NTBIA's interaction with a single protein is insufficient without rigorously ruling out confounding off-target engagement.

By employing a multi-faceted approach—combining the proteome-wide discovery power of competitive chemoproteomics, the in-cell biophysical validation of CETSA, and the definitive site-identification of direct mass spectrometry—researchers can build a robust, trustworthy, and comprehensive cross-reactivity profile. This framework not only de-risks the use of NTBIA as a chemical tool but also provides a blueprint for the rigorous characterization of any novel covalent probe or inhibitor in drug discovery.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Paules, R. S., et al. (2020). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. Journal of Chemical Information and Modeling. Available at: [Link]

  • Roskoski, R. Jr. (2021). Advances in reversible covalent kinase inhibitors. Pharmacological Research. Available at: [Link]

  • Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics. Available at: [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Corthals, G. L., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Robers, M.B., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. Available at: [Link]

  • Zhang, T., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Available at: [Link]

  • Rauh, D., et al. (2022). Covalent Kinase Inhibitors: An Overview. ResearchGate. Available at: [Link]

  • Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Publications. Available at: [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]

  • Li, Z., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • American Chemical Society. (2025). Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. ACS Fall 2025. Available at: [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Geng, J., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available at: [Link]

  • Boike, L. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship, University of California. Available at: [Link]

  • Wikipedia. (n.d.). Iodoacetamide. Wikipedia. Available at: [Link]

  • American Chemical Society. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • Corthals, G. L., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. Available at: [Link]

  • Shannon, D. A., et al. (2021). Chemoproteomic Profiling of Covalent XPO1 Inhibitors to Assess Target Engagement and Selectivity. ChemBioChem. Available at: [Link]

  • Zhang, T., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Available at: [Link]

  • Paules, R. S., et al. (2020). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. Available at: [Link]

  • ResearchGate. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ResearchGate. Available at: [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Elucidating Off-Target Binding to Deconvolute Drug Toxicity. Charles River. Available at: [Link]

  • Ball, J. R., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Available at: [Link]

  • Johnson, D. S. (2023). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

  • Adibekian, A., et al. (2014). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. Available at: [Link]

  • Wouters, J., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]

  • Spradlin, J. N., et al. (2021). Chemoproteomics-enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Nature Chemical Biology. Available at: [Link]

  • Kállai, M., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences. Available at: [Link]

  • Spradlin, J. N., et al. (2020). Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. Available at: [Link]

  • Drug Hunter. (2023). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

  • Gini, M., et al. (2017). Chemoproteomic methods for covalent drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Practical Fragments. (2019). Characterizing and screening commercially available irreversible covalent fragments. Practical Fragments. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc. Available at: [Link]

  • Doyle, D. N., et al. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to N-(Tert-butyl)-2-iodoacetamide (NTBI): A Comparative Analysis for Advanced Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of protein analysis, the selection of appropriate chemical tools is paramount. The alkylation of cysteine residues is a critical step in many proteomics workflows, preventing the re-formation of disulfide bonds and ensuring accurate protein identification and quantification. While iodoacetamide (IAM) has long been the workhorse for this task, the quest for more precise and versatile reagents has led to the development of alternatives. Among these is N-(Tert-butyl)-2-iodoacetamide (NTBI), a molecule designed with quantitative proteomics in mind.

This guide provides an in-depth technical overview of NTBI, critically evaluating its applications and inherent limitations. We will objectively compare its theoretical advantages and disadvantages against established alkylating agents, supported by the foundational principles of protein chemistry and available experimental context.

The Rationale for an Alternative: Understanding the Landscape of Cysteine Alkylation

In bottom-up proteomics, proteins are enzymatically digested into peptides for analysis by mass spectrometry. The reduction of disulfide bonds is essential for complete protein unfolding and efficient digestion. However, the resulting free thiol groups of cysteine residues are highly reactive and prone to re-oxidation. To prevent this, an alkylating agent is introduced to covalently cap these thiol groups.

The ideal alkylating agent should exhibit high reactivity and specificity towards cysteine thiols, with minimal off-target reactions. The reality, however, is a landscape of compromise. The most commonly used alkylating agent, iodoacetamide (IAM), is highly reactive but also known to modify other nucleophilic residues such as methionine, lysine, histidine, and the N-terminus, which can complicate data analysis.[1][2] Alternatives like chloroacetamide (CAA) show reduced off-target effects but can lead to significant methionine oxidation.[3][4]

It is within this context that this compound was introduced as a novel reagent, particularly for applications in relative protein quantification.[5][6]

This compound: A Tool for Quantitative Proteomics

NTBI was synthesized with a specific application in mind: to serve as a cysteine-reactive chemical tag for quantitative proteomics.[5][6] The core concept is analogous to other isotope-coded affinity tag (ICAT) methodologies. By synthesizing a "light" (d0) and a "heavy" (d9, deuterated) version of NTBI, two different protein samples can be derivatized, mixed, and analyzed together by mass spectrometry. The mass difference between the heavy and light tags allows for the relative quantification of cysteine-containing peptides, and by extension, their parent proteins.

For each cysteine residue it modifies, the light form of NTBI adds 113 Da to the peptide's mass.[5][6] This is a significant mass addition, falling within the range of a natural amino acid, which makes it readily detectable by mass spectrometry without venturing into regions of the spectrum with low resolution or high chemical noise. The derivatization process is based on widely applied alkylation procedures, making it theoretically simple to incorporate into existing workflows.[5][6]

The Core Mechanism: An SN2 Reaction with a Twist

Like its parent compound, iodoacetamide, NTBI alkylates cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiol group of a deprotonated cysteine (thiolate) attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide leaving group and forming a stable thioether bond.

Diagram: Mechanism of Cysteine Alkylation by NTBI

Caption: SN2 reaction between a cysteine thiolate and NTBI.

The key structural difference between NTBI and IAM is the presence of a bulky tert-butyl group. In theory, this steric hindrance could influence its reactivity and specificity in several ways:

  • Potential for Reduced Off-Target Reactivity: The bulky tert-butyl group might sterically hinder the interaction of NTBI with nucleophiles other than the highly reactive and often more accessible cysteine thiols. This could potentially lead to a "cleaner" alkylation with fewer off-target modifications compared to the smaller iodoacetamide.

  • Potential for Reduced On-Target Reactivity: Conversely, the steric bulk could also impede the reaction with cysteine residues, particularly those located in sterically constrained microenvironments within a protein's three-dimensional structure. This could lead to incomplete alkylation and an underrepresentation of certain peptides in the final analysis.

Unfortunately, the published literature lacks detailed studies that quantify these potential effects. While the preliminary results showed that NTBI can be used for protein quantitation, a comprehensive comparison of its reactivity and specificity against other alkylating agents has not been performed.[5][6]

A Comparative Look: NTBI vs. Other Alkylating Agents

To understand the potential place of NTBI in a researcher's toolkit, it is essential to compare it to the more established alternatives. The following table summarizes the key characteristics of common alkylating agents. The properties of NTBI are largely inferred from its structure and the initial publication, as extensive comparative data is not available.

FeatureIodoacetamide (IAM)Chloroacetamide (CAA)N-ethylmaleimide (NEM)This compound (NTBI)
Primary Target CysteineCysteineCysteineCysteine
Reaction Type SN2 AlkylationSN2 AlkylationMichael AdditionSN2 Alkylation
Modification Mass +57.02 Da+57.02 Da+125.05 Da+113.10 Da
Known Off-Targets Met, Lys, His, Asp, Glu, Tyr, N-terminus[1][2]Lower off-target alkylation than IAM, but can cause significant Met oxidation[3][4]Lys, N-terminusNot extensively studied, but theoretically similar to IAM, potentially with reduced off-target reactivity due to steric hindrance.
Key Advantages High reactivity, well-established protocols.Reduced off-target alkylation compared to IAM.High specificity for thiols.Enables relative quantification with isotopic labeling.[5][6]
Key Limitations Significant off-target reactions.[1][2]Slower reaction rate than IAM, can cause significant Met oxidation.[3][4]Can lead to a high level of side reactions with Lys and N-termini.Lack of comprehensive performance and off-target data; potential for incomplete alkylation due to steric hindrance.

Experimental Considerations and a Generalized Protocol

Diagram: Generalized Workflow for Protein Alkylation

Alkylation_Workflow start Protein Sample in Denaturing Buffer reduction Reduction of Disulfide Bonds (e.g., DTT or TCEP) start->reduction alkylation Alkylation of Cysteines (e.g., NTBI, IAM) reduction->alkylation quenching Quenching of Excess Alkylating Agent (e.g., DTT, Cysteine) alkylation->quenching digestion Enzymatic Digestion (e.g., Trypsin) quenching->digestion analysis LC-MS/MS Analysis digestion->analysis

Caption: A typical workflow for protein sample preparation for proteomics.

Generalized In-Solution Alkylation Protocol
  • Protein Solubilization and Reduction:

    • Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate for 30-60 minutes at 37-56°C.

  • Alkylation with NTBI:

    • Cool the sample to room temperature.

    • Prepare a fresh solution of NTBI in a suitable solvent (e.g., acetonitrile or dimethylformamide). Note: As with IAM, NTBI solutions are likely light-sensitive and should be prepared fresh.

    • Add the NTBI solution to a final concentration that is in molar excess of the reducing agent (typically a 2- to 5-fold excess). Optimization of the NTBI concentration is critical to balance complete alkylation with minimizing potential off-target effects.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching the Reaction:

    • Add a quenching reagent, such as DTT (to a final concentration of 5-10 mM) or L-cysteine, to consume any unreacted NTBI.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the concentration of the denaturant to a level compatible with the chosen protease (e.g., < 2 M urea for trypsin).

  • Enzymatic Digestion:

    • Add the protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 to 1:100).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with an acid such as trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a solvent compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).

Limitations and Future Perspectives

The primary limitation of this compound is the scarcity of publicly available data on its performance. While it was introduced as a promising tool for quantitative proteomics, it has not seen widespread adoption, and consequently, its properties have not been extensively characterized. Key unanswered questions remain:

  • What is the true extent of its off-target reactivity? Does the tert-butyl group provide a significant advantage in reducing non-specific modifications compared to iodoacetamide?

  • How does its reactivity compare to other agents? Is it prone to incomplete alkylation of sterically hindered cysteines?

  • What are the optimal reaction conditions? A systematic optimization of concentration, temperature, and incubation time would be necessary to confidently implement NTBI in a proteomics workflow.

For researchers considering the use of NTBI, it is crucial to acknowledge these knowledge gaps. While it offers a theoretically sound method for isotopic labeling, its practical application would require significant in-house validation and optimization.

References

  • Corthals, G. L., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(21), 2380-6. [Link]

  • Corthals, G. L., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]

  • G-Biosciences. (n.d.). FOCUS™ Protein Alkylation. G-Biosciences. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]

  • Bio-Rad. (n.d.). ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Bio-Rad. [Link]

  • Sebastiano, R., et al. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid Communications in Mass Spectrometry, 17(21), 2380-6. [Link]

  • Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Bioconjugate Chemistry, 29(4), 1239-1247. [Link]

  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022. [Link]

  • Abo, M., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC. [Link]

  • Kuznetsova, K. S., et al. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]

  • OmicsDI. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. OmicsDI. [Link]

  • Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 374(2), 267-276. [Link]

  • Wikipedia. (n.d.). Iodoacetamide. Wikipedia. [Link]

  • Bai, R., et al. (1994). Use of N,N'-polymethylenebis(iodoacetamide) Derivatives as Probes for the Detection of Conformational Differences in Tubulin Isotypes. Journal of Protein Chemistry, 13(2), 165-76. [Link]

  • Li, Y., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry, e5141. [Link]

  • Gert, A. L., et al. (2023). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158. [Link]

  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences. [Link]

  • Deery, M. J., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 233-43. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(Tert-butyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of N-(Tert-butyl)-2-iodoacetamide. As a potent alkylating agent, its management demands a rigorous, safety-first approach that extends beyond mere compliance. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can operate with confidence and safety.

Core Principles: Understanding the Hazard

This compound is an alkylating agent, a class of compounds characterized by their ability to introduce an alkyl group into other molecules.[1] This reactivity is the basis of its utility in biochemical research, primarily for modifying cysteine residues in proteins, but it is also the source of its significant biological hazards.[1][2] The primary hazards associated with iodoacetamide and its derivatives include:

  • High Acute Toxicity: The compound is toxic if swallowed, inhaled, or in some cases, in contact with skin.[3][4]

  • Corrosivity: It can cause severe skin burns and eye damage upon contact.[5][6]

  • Sensitization: It may cause an allergic skin reaction or asthma-like symptoms if inhaled.[6]

Therefore, all handling and disposal procedures must be designed to mitigate these risks through containment, proper personal protective equipment (PPE), and validated inactivation methods where applicable.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect for integrity before use and use proper removal technique to avoid skin contact.[7]Prevents skin contact, which can cause burns, irritation, and sensitization.[8]
Eye/Face Protection Chemical safety goggles or a full-face shield.[7][9]Protects against splashes of solutions or accidental contact with the solid powder, which can cause severe eye damage.[9]
Body Protection A lab coat is mandatory. For handling larger quantities or in case of a significant spill risk, a chemically resistant apron is recommended.[5]Provides a barrier against contamination of personal clothing and skin.[10]
Respiratory Protection All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood.[7][8]Prevents inhalation of dust or aerosols, which are toxic and can cause respiratory sensitization.[4] Inadequate ventilation may require the use of an approved respirator.[5][9]

Waste Management: Containment and Labeling

Proper disposal begins at the point of generation. Federal and local regulations, such as those from the Environmental Protection Agency (EPA), mandate strict procedures for managing hazardous waste.[11][12]

Satellite Accumulation Areas (SAA)

Hazardous waste must be collected in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[12][13] Key requirements for an SAA include:

  • Storing no more than 55 gallons of hazardous waste at any one time.[13]

  • Keeping containers closed except when adding or removing waste.[13]

  • Ensuring the area is properly marked and waste is not moved between different SAAs.[12]

Container Selection and Labeling
  • Container Choice: Use only chemically compatible containers, preferably plastic, for waste collection.[13] Do not use a container that previously held an incompatible chemical.[14]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any other chemicals in the mixture.[12][15] This is critical for safe handling and disposal by environmental health and safety (EH&S) personnel.[13]

Disposal Protocols: A Multi-Stream Approach

The appropriate disposal path for this compound depends on its form and concentration. Never dispose of this chemical down the drain without proper inactivation.[13]

Protocol A: Unused Product and Concentrated Waste

This protocol applies to expired or unused solid this compound and any concentrated solutions.

  • Segregation: Keep the original container for unused product. For waste solutions, use a dedicated, properly labeled hazardous waste container.

  • Containment: Ensure the container is tightly sealed and stored in your designated SAA. Do not mix this waste with other waste streams unless you have confirmed compatibility.

  • Pickup: Arrange for pickup by your institution's certified EH&S department or a licensed hazardous waste disposal contractor.[5] This waste will be incinerated or otherwise treated at an approved facility.[16]

Protocol B: Dilute Aqueous Waste & In-Lab Neutralization

For small quantities of dilute aqueous solutions (e.g., from buffer washes), in-lab neutralization can be a safe and effective way to manage the waste, reducing overall hazardous output. The principle is to quench the electrophilic iodoacetamide moiety with a nucleophilic reagent.

Causality: Iodoacetamide compounds are potent alkylating agents because the iodine atom is an excellent leaving group, allowing the acetyl group to readily react with nucleophiles, particularly the thiol groups of cysteine residues.[1][17] By providing an excess of a benign nucleophile, we can safely consume the reactive compound before disposal.

Reagents for Neutralization:

  • Sodium thiosulfate (Na₂S₂O₃)

  • L-cysteine

  • Dithiothreitol (DTT)

Step-by-Step Neutralization Procedure:

  • Work Area: Perform this procedure in a chemical fume hood while wearing all required PPE.

  • Preparation: For every 100 mL of dilute iodoacetamide solution, prepare a neutralizing solution by dissolving a 5-fold molar excess of sodium thiosulfate (or another quenching agent) in a small amount of water.

  • Neutralization: Slowly add the neutralizing solution to the iodoacetamide waste while stirring.

  • Reaction Time: Allow the mixture to react for at least one hour to ensure the complete quenching of the alkylating agent.

  • pH Check: After the reaction, check the pH of the solution. If necessary, neutralize it to a pH between 5 and 9.[18]

  • Final Disposal: Once neutralized and with a confirmed safe pH, the solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water), in accordance with local regulations.[18] Note: If your solution contains other hazardous materials like heavy metals, it must be collected as hazardous waste regardless of iodoacetamide neutralization.[18]

Protocol C: Contaminated Solid Waste

This stream includes items like gloves, paper towels, and pipette tips that are contaminated with this compound.

  • Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container.

  • Containment: Keep the container sealed. Do not mix with regular trash or biohazardous waste.

  • Disposal: This waste must be disposed of through your institution's hazardous waste program, typically via incineration.

Emergency Protocol: Spill Management

Accidents happen, and a clear, rehearsed spill response plan is essential.[19]

For a Solid (Powder) Spill:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Do not create dust.[7]

  • Secure Area: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if not in a fume hood.

  • Cleanup: Gently cover the spill with an absorbent material like vermiculite or sand.[10] Carefully sweep the material into a designated hazardous waste container.[3][5] Avoid any actions that could generate dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

For a Liquid (Solution) Spill:

  • Contain: Cover the spill with an absorbent, non-reactive material (e.g., chemical absorbent pads, vermiculite).[10]

  • Collect: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill surface with soap and water, collecting all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet: 2-Iodoacetamide.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Iodoacetamide.
  • G-Biosciences. (n.d.). Safety Data Sheet: 2-iodoacetamide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Iodoacetamide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
  • Gomi, T., & Fujioka, M. (1983). Inactivation of rat liver S-adenosylhomocysteinase by iodoacetamide. PubMed.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Iodoacetamide.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Iodoacetamide.
  • VWR. (n.d.). Iodoacetamide - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). a-Iodoacetamide Safety Data Sheet.
  • UBPBio. (2020). Material Safety Data Sheet 2-Iodoacetamide.
  • West Liberty University. (2015). Safety data sheet: Iodoacetamide.
  • Fisher Scientific. (2014). Safety Data Sheet: 2-Iodoacetamide.
  • Wikipedia. (n.d.). Iodoacetamide.
  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: iodoacetamide.
  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Triumvirate Environmental. (2018). What Are The Proper Procedures For Laboratory Chemical Waste Disposal?.

Sources

Mastering the Unseen Threat: A Researcher's Guide to Safely Handling N-(Tert-butyl)-2-iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel discoveries often involves navigating the intricate world of chemical reagents. Among these, alkylating agents like N-(Tert-butyl)-2-iodoacetamide are powerful tools, particularly for modifying cysteine residues in proteins. However, their utility is matched by their potential hazard. The reactive iodoacetamide group, while essential for its scientific application, demands a protocol built on a foundation of rigorous safety and procedural excellence.[1]

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the "why" behind each safety measure, empowering you to work with confidence and precision. We will dissect the necessary personal protective equipment (PPE), outline a comprehensive operational plan from receipt to disposal, and provide emergency protocols that are both clear and actionable.

The Alkylating Threat: Understanding the Hazard

This compound belongs to the iodoacetamide family of compounds, which are potent alkylating agents. Their primary mode of action involves the covalent modification of nucleophilic groups, most notably the sulfhydryl groups of cysteine residues in proteins. This reactivity is not confined to the experimental target; it can also affect the biological molecules within your own body if exposure occurs.

Similar to its parent compound, 2-iodoacetamide, this compound should be treated as toxic if swallowed, a cause of skin and eye irritation, and a potential skin and respiratory sensitizer.[2][3][4][5][6][7] Inhalation of the powdered form can irritate the respiratory tract.[2][8] Therefore, every handling step must be designed to minimize or eliminate the possibility of direct contact, ingestion, or inhalation.

Part 1: Your Armor - Personal Protective Equipment (PPE)

The selection and correct use of PPE is your first and most critical line of defense. The following table summarizes the mandatory PPE for handling this compound. Remember, PPE is only effective when it is worn correctly and is of the appropriate type and quality.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[3][8]Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes from all angles.[1][9] A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile gloves (double gloving is highly recommended).[1]Nitrile provides good resistance to a range of chemicals. Gloves must be inspected for tears or holes before each use.[3] Double gloving provides an extra barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Body Protection A buttoned laboratory coat. A chemically resistant apron for splash risks.Protects skin and personal clothing from contamination.[1][8] An apron provides an additional layer of protection when handling larger volumes or during procedures with a higher risk of splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/particulate cartridge.[8]Mandatory when handling the solid powder outside of a certified chemical fume hood or when engineering controls are insufficient to prevent inhalation of dust.[1][2]

Part 2: The Operational Plan - A Step-by-Step Procedural Guide

A systematic workflow is essential to ensure safety at every stage of handling. This plan covers the lifecycle of the chemical within your laboratory, from the moment it arrives to its final disposal.

Visualizing the Workflow

The following diagram illustrates the critical control points in the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal receipt 1. Receiving & Inspection Inspect container for damage. Verify label. storage 2. Secure Storage Store in a cool, dry, dark, well-ventilated area. receipt->storage ppe 3. Don PPE Full, correct PPE is mandatory before handling. storage->ppe fume_hood 4. Work in Fume Hood All weighing and solution preparation in a certified hood. ppe->fume_hood weighing 5. Careful Weighing Avoid generating dust. Use appropriate tools. fume_hood->weighing dissolution 6. Dissolution Add solid to solvent slowly. Keep container closed. weighing->dissolution decontamination 7. Decontaminate Wipe down surfaces. Clean glassware. dissolution->decontamination Experiment Complete waste_collection 8. Waste Segregation Collect all contaminated materials (gloves, tips, vials). decontamination->waste_collection waste_disposal 9. Hazardous Waste Disposal Dispose of in a clearly labeled, sealed hazardous waste container. waste_collection->waste_disposal remove_ppe 10. Doff PPE Remove PPE in the correct order to avoid self-contamination. waste_disposal->remove_ppe hand_wash 11. Wash Hands Thoroughly wash hands with soap and water. remove_ppe->hand_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodology

1. Receiving and Storage:

  • Expertise: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound.

  • Trustworthiness: Store the compound in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[7] Iodoacetamide compounds are often sensitive to light and moisture; storing them in a dark location or within an amber vial is a prudent measure to ensure chemical stability.[1][7] The storage area should be clearly marked and access restricted.

2. Handling and Solution Preparation:

  • Expertise: All manipulations involving the solid form of this compound must be conducted within a certified chemical fume hood.[1][3] This is a non-negotiable control measure to prevent the inhalation of fine particles.

  • Trustworthiness: Before handling, ensure you are wearing the full PPE detailed in Part 1. When weighing the powder, use smooth, deliberate movements to avoid creating dust.[9] Use a dedicated set of spatulas and weigh boats. When preparing solutions, add the solid to the solvent slowly. Keep the solution container covered as much as possible to minimize vapors.

3. Spill Management:

  • Expertise: In the event of a minor spill, do not panic. If it is safe to do so, contain the spill to prevent it from spreading.[10]

  • Trustworthiness: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste.[3][8] For a liquid spill, use an inert absorbent material. All materials used for cleanup must be treated as hazardous waste. For major spills, evacuate the area immediately and alert your institution's emergency response team.[9]

4. Disposal Plan:

  • Expertise: All waste streams containing this compound, whether solid, liquid, or contaminated consumables (e.g., gloves, pipette tips, paper towels), are to be considered hazardous waste.[1]

  • Trustworthiness: Do not dispose of this chemical down the drain.[6] Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[4][7]

Part 3: Emergency Protocols - A Self-Validating Response System

In the event of an exposure, a rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][4][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[2][8] If breathing is difficult or has stopped, administer artificial respiration (if trained to do so) and seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[2][6] Seek immediate medical attention.[2][4]

By integrating these expert-validated protocols into your laboratory practice, you build a self-validating system of safety. Each step is designed to protect you, your colleagues, and the integrity of your research. Handling potent reagents like this compound does not have to be a source of anxiety; instead, let it be an exercise in precision, control, and unwavering commitment to safety.

References

  • Cole-Parmer. Material Safety Data Sheet - Iodoacetamide, 98%. [Link]

  • UBPBio. MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. [Link]

  • G-Biosciences. Safety Data Sheet - Iodoacetamide. [Link]

  • Bio-Rad Laboratories. Material Safety Data Sheet - Iodoacetamide. [Link]

  • MIT Department of Chemistry. Chemical Hygiene Plan and Safety Manual 2019. [Link]

  • West Liberty University. Safety data sheet - Iodoacetamide. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • The Codelucky. Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. [Link]

  • PozeSCAF. Chemistry Lab Safety Rules. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(Tert-butyl)-2-iodoacetamide
Reactant of Route 2
Reactant of Route 2
N-(Tert-butyl)-2-iodoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.